molecular formula C40H65N5O5 B12423255 MK-5204

MK-5204

Cat. No.: B12423255
M. Wt: 696.0 g/mol
InChI Key: SBOWFTBCBBACFO-MBSXJOJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-5204 is a useful research compound. Its molecular formula is C40H65N5O5 and its molecular weight is 696.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H65N5O5

Molecular Weight

696.0 g/mol

IUPAC Name

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

InChI

InChI=1S/C40H65N5O5/c1-23(2)24(3)35(7)16-17-37(9)25-12-13-28-36(8)19-49-21-40(28,26(25)14-15-38(37,10)29(35)33(47)48)18-27(45-32(31(41)46)43-22-44-45)30(36)50-20-39(11,42)34(4,5)6/h14,22-25,27-30H,12-13,15-21,42H2,1-11H3,(H2,41,46)(H,47,48)/t24-,25+,27-,28+,29-,30+,35-,36-,37-,38+,39+,40+/m1/s1

InChI Key

SBOWFTBCBBACFO-MBSXJOJQSA-N

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C(=O)N)C)C)C

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C(=O)N)C)C)C

Origin of Product

United States

Foundational & Exploratory

MK-5204: A Technical Overview of a Novel β-1,3-Glucan Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is an orally active, second-generation antifungal agent derived from the natural product enfumafungin.[1][2][3] It functions as a potent and specific inhibitor of β-1,3-glucan synthase, a critical enzyme responsible for the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[4][5] By disrupting cell wall integrity, this compound exhibits broad-spectrum activity against various Candida species, including strains resistant to other antifungal agents.[1][3] This document provides a comprehensive technical guide on the mechanism of action, quantitative data, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex located in the fungal plasma membrane.[4][5] This enzyme catalyzes the polymerization of UDP-glucose into long chains of β-1,3-D-glucan, a major structural polysaccharide of the fungal cell wall. The fungal cell wall is a dynamic structure crucial for maintaining cell shape, providing osmotic protection, and facilitating cell division and interaction with the environment.

Inhibition of β-1,3-glucan synthase by this compound leads to a significant reduction in the β-1,3-D-glucan content of the cell wall. This weakens the structural integrity of the cell wall, rendering the fungal cell susceptible to osmotic lysis and unable to withstand internal turgor pressure, ultimately leading to cell death.[4] This targeted mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall and the β-1,3-glucan synthase enzyme, contributing to a favorable safety profile.[4]

Signaling Pathway of β-1,3-Glucan Synthesis and Inhibition by this compound

G cluster_cytoplasm Fungal Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Fungal Cell Wall UDP_Glucose UDP-Glucose GS β-1,3-Glucan Synthase (FKS1/FKS2 subunits) UDP_Glucose->GS Substrate Glucan β-1,3-D-Glucan Polymer GS->Glucan Polymerization CellWall Cell Wall Integrity Glucan->CellWall Structural Component MK5204 This compound MK5204->GS Inhibition

Caption: Mechanism of this compound action on the fungal cell wall.

Quantitative Data

In Vitro Antifungal Activity of this compound and Related Compounds

The following table summarizes the in vitro antifungal activity of this compound and its precursor compounds against Candida albicans. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundGlucan Synthase IC50 (µg/mL)C. albicans MIC (µg/mL)C. albicans MIC in presence of 50% Mouse Serum (µg/mL)
This compound (8x) 0.005< 0.03< 0.03
Precursor 8h0.005< 0.03< 0.03
Precursor 8m0.0040.125< 0.03
Precursor 8n0.0090.25< 0.03
Precursor 8o0.0080.25< 0.03
Precursor 8p0.0070.5< 0.03
Precursor 8q0.0100.25< 0.03
Precursor 8r0.0050.25< 0.03

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020, 30(17), 127357.[2]

In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

The efficacy of this compound was evaluated in a target organ kidney assay (TOKA), a murine model of disseminated candidiasis. The data below represents the log reduction in fungal burden in the kidneys of infected mice after oral administration of the compounds. A 2-log reduction is considered robust activity.

CompoundDose (mg/kg, oral)Log Reduction in Kidney Fungal Burden
This compound (8x) 25-2.5
This compound (8x) 12.5-0.2
This compound (8x) 6.25-0.9
Precursor 8h25-2.5
Precursor 8h12.5-0.2
Precursor 8h6.25-0.9
Precursor 8m25-2.6
Precursor 8m12.5-1.6
Precursor 8m6.25-0.6
Precursor 8n25-2.4
Precursor 8n12.5-1.3
Precursor 8n6.25-1.0
Precursor 8o25-2.8
Precursor 8o12.5-1.4
Precursor 8o6.25-0.8
Precursor 8p25-2.2
Precursor 8p12.5-1.6
Precursor 8p6.25-1.1
Precursor 8q25-2.3
Precursor 8q12.5-1.8
Precursor 8q6.25-0.4
Precursor 8r25-2.1
Precursor 8r12.5-0.9
Precursor 8r6.25-0.8

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020, 30(17), 127357.[2]

Experimental Protocols

A. In Vitro Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

  • Candida species are cultured on Sabouraud dextrose agar plates for 24 hours at 35°C.

  • A suspension of the yeast is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Assay Procedure:

  • Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • The standardized inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

B. β-1,3-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of this compound against the target enzyme.

1. Enzyme Preparation:

  • Protoplasts are generated from Candida albicans cells by enzymatic digestion of the cell wall.

  • The protoplasts are lysed, and the membrane fraction containing the β-1,3-glucan synthase is isolated by differential centrifugation.

2. Assay Reaction:

  • The reaction mixture contains the membrane fraction, a buffer solution (e.g., Tris-HCl), an activator (e.g., GTPγS), and the substrate UDP-[14C]-glucose.

  • This compound at various concentrations is added to the reaction mixture.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

3. Product Quantification:

  • The reaction is stopped by adding a strong acid (e.g., trichloroacetic acid).

  • The radiolabeled β-1,3-D-glucan product, which is insoluble, is collected on a filter.

  • The radioactivity on the filter is measured using a scintillation counter.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

C. Murine Model of Disseminated Candidiasis

This in vivo model is used to assess the efficacy of antifungal agents.[6][7][8]

1. Animal Model:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1) are used.[6] Immunosuppression can be induced by agents like cyclophosphamide.[6]

2. Infection:

  • Mice are infected intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 1 x 10^5 CFU/mouse).

3. Treatment:

  • This compound is administered orally at various doses and schedules, starting at a defined time post-infection.

4. Efficacy Assessment:

  • The primary endpoint is the fungal burden in target organs, typically the kidneys, which are the most severely affected organs in this model.

  • At a predetermined time point (e.g., 48 or 72 hours post-infection), mice are euthanized, and the kidneys are aseptically removed.

  • The kidneys are homogenized, and serial dilutions of the homogenate are plated on agar plates.

  • After incubation, the number of colony-forming units (CFU) is counted, and the fungal burden is expressed as log10 CFU per gram of tissue.

  • The efficacy of the treatment is determined by the reduction in the fungal burden compared to the untreated control group.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare C. albicans Inoculum C Intravenous Infection of Mice A->C B Prepare this compound Formulation D Oral Administration of this compound B->D C->D Post-infection E Harvest Kidneys D->E After Treatment Period F Homogenize and Plate Dilutions E->F G Incubate and Count CFUs F->G H Calculate Log Reduction in Fungal Burden G->H

Caption: Workflow of the murine disseminated candidiasis model.

Conclusion

This compound is a promising orally bioavailable antifungal agent that specifically targets the fungal cell wall through the inhibition of β-1,3-glucan synthase. Its potent in vitro activity against Candida species and demonstrated in vivo efficacy in a murine model of disseminated candidiasis highlight its potential as a valuable therapeutic option for the treatment of invasive fungal infections. The detailed experimental protocols provided herein serve as a guide for researchers in the evaluation of this and other novel antifungal compounds. Further development of this compound and similar compounds could address the unmet medical need for effective and safe oral treatments for systemic fungal diseases.

References

The Discovery of Enfumafungin Derivative MK-5204: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of the discovery and preclinical development of MK-5204, an orally active derivative of the natural product enfumafungin. This compound emerged from a medicinal chemistry program aimed at optimizing the therapeutic potential of enfumafungin, a potent inhibitor of fungal β-(1,3)-D-glucan synthase. This guide covers the core aspects of its discovery, including the synthetic chemistry strategies employed, its mechanism of action, in vitro antifungal activity, and in vivo efficacy. Detailed experimental protocols for key assays and structured data presentations are provided to offer a comprehensive resource for researchers in the field of antifungal drug discovery.

Introduction: The Need for Orally Bioavailable Glucan Synthase Inhibitors

The fungal cell wall is a critical structure, absent in mammalian cells, making it an attractive target for antifungal therapy. A key component of the fungal cell wall is β-(1,3)-D-glucan, a polymer synthesized by the enzyme β-(1,3)-D-glucan synthase.[1][2] The echinocandin class of antifungals, which also inhibit this enzyme, have proven to be effective therapies for invasive fungal infections. However, their use is limited to parenteral administration due to poor oral bioavailability. This limitation spurred the search for orally active glucan synthase inhibitors.

Enfumafungin, a triterpene glycoside natural product, was identified as a potent and specific inhibitor of β-(1,3)-D-glucan synthase.[1] Despite its promising in vitro activity, enfumafungin itself demonstrated limited in vivo efficacy, necessitating a medicinal chemistry effort to improve its pharmacokinetic properties and overall therapeutic profile. This effort led to the discovery of a series of semi-synthetic derivatives, including this compound.

The Genesis of this compound: A Journey of Semi-Synthetic Optimization

The development of this compound was a result of a systematic structure-activity relationship (SAR) study aimed at enhancing the oral bioavailability and in vivo efficacy of the enfumafungin scaffold. The core strategy involved the semi-synthetic modification of the natural product.

Initial Modifications and Lead Identification

Early efforts focused on replacing the C2 acetoxy moiety and the C3 glycoside of enfumafungin with other functional groups. A significant breakthrough was the replacement of the C2 acetoxy group with an aminotetrazole and the C3 glycoside with an N,N-dimethylaminoether moiety.[1][3] This initial lead compound, however, was susceptible to N-dealkylation, limiting its in vivo potential.

Key Structural Modifications Leading to this compound

Further optimization led to the identification of this compound. Two critical structural modifications distinguished this compound from its predecessors:

  • Replacement of the C2 Aminotetrazole: The aminotetrazole at the C2 position was replaced with a 3-carboxamide-1,2,4-triazole substituent. This change maintained comparable antifungal activity while potentially improving other properties.[1][3]

  • Modification of the C3 Aminoether Side Chain: The isopropyl alpha-amino substituent on the aminoether side chain at the C3 position was replaced with a t-butyl group. This modification was crucial for improving oral exposure and metabolic stability, overcoming the N-dealkylation liability observed in earlier analogs.[1][3]

These two key changes culminated in the synthesis of this compound, a compound with a promising preclinical profile.

G Enfumafungin Enfumafungin (Natural Product) Lead_Compound Lead Compound (C2-aminotetrazole, C3-aminoether) Enfumafungin->Lead_Compound Semi-synthesis: - C2 acetoxy -> aminotetrazole - C3 glycoside -> N,N-dimethylaminoether MK5204 This compound (Oral Candidate) Lead_Compound->MK5204 Optimization: - C2 aminotetrazole -> 3-carboxamide-1,2,4-triazole - C3 isopropyl -> t-butyl

Caption: Mechanism of action of this compound.

Preclinical Profile of this compound

The following sections detail the in vitro antifungal activity and in vivo efficacy of this compound based on available preclinical data.

In Vitro Antifungal Activity

This compound demonstrated broad-spectrum activity against various Candida species. The minimum inhibitory concentrations (MICs) for a panel of clinical isolates are summarized in the table below.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansMY10550.06
Candida glabrataMY13810.125
Candida parapsilosisMY11030.25
Candida tropicalisMY10120.06
Candida kruseiMY10200.5

Data sourced from Apgar et al., Bioorg. Med. Chem. Lett. 2020.[1]

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This compound demonstrated robust oral efficacy in a murine model of disseminated candidiasis. The "Target Organ Kidney Assay" (TOKA) was utilized to assess the reduction in fungal burden in the kidneys of infected mice following oral administration of the compound. [1]

Compound Oral Dose (mg/kg) Mean Log Reduction in Kidney Fungal Burden (CFU/g)
Vehicle Control - 0
Predecessor Compound (8h) 25 ~1.5

| This compound | 25 | >2.0 (Threshold for robust activity) |

Data interpreted from graphical representations in Apgar et al., Bioorg. Med. Chem. Lett. 2020.[1]

The improved oral efficacy of this compound compared to its predecessors was attributed to its enhanced oral exposure. [1]While specific pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in preclinical species are not extensively detailed in publicly available literature, the in vivo efficacy data strongly suggest a superior pharmacokinetic profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal pathogens.

Methodology (Based on CLSI M27-A3 guidelines):

  • Inoculum Preparation:

    • Fungal isolates are cultured on Sabouraud dextrose agar plates.

    • Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.

    • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • This compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation:

    • The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

    • Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well, as determined visually or spectrophotometrically.

Murine Model of Disseminated Candidiasis (Target Organ Kidney Assay - TOKA)

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing fungal burden in a target organ.

Methodology:

  • Animal Model:

    • Female CF-1 mice are typically used.

    • Mice are rendered transiently neutropenic by intraperitoneal injection of cyclophosphamide prior to infection to establish a robust infection.

  • Infection:

    • Mice are infected intravenously via the lateral tail vein with a suspension of Candida albicans (e.g., strain MY1055) at a concentration sufficient to establish a kidney infection (e.g., 1 x 10⁵ CFU/mouse).

  • Drug Administration:

    • This compound is formulated for oral gavage.

    • Treatment is initiated shortly after infection and may be administered as single or multiple doses over a defined period.

  • Endpoint Measurement:

    • At a predetermined time point post-infection (e.g., 48-72 hours), mice are euthanized.

    • Kidneys are aseptically removed, weighed, and homogenized in sterile saline.

    • Serial dilutions of the kidney homogenates are plated on nutrient agar.

    • After incubation, colony-forming units (CFU) are counted, and the fungal burden is expressed as log10 CFU per gram of kidney tissue.

    • Efficacy is determined by the reduction in fungal burden in treated groups compared to the vehicle control group.

dot

G cluster_0 Preparation cluster_1 Treatment cluster_2 Endpoint Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection IV Infection (C. albicans) Neutropenia->Infection Treatment Oral Administration (this compound or Vehicle) Infection->Treatment Euthanasia Euthanasia Treatment->Euthanasia Kidney_Harvest Kidney Harvest Euthanasia->Kidney_Harvest Homogenization Homogenization Kidney_Harvest->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Counting Plating->CFU_Count Data_Analysis Calculate Log Reduction CFU_Count->Data_Analysis

Caption: Workflow for the murine disseminated candidiasis model.

β-(1,3)-D-Glucan Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the β-(1,3)-D-glucan synthase enzyme.

Methodology (Generalized Protocol):

  • Enzyme Preparation:

    • A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from a susceptible fungal strain (e.g., Candida albicans).

    • This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

  • Assay Reaction:

    • The reaction mixture contains a buffer (e.g., Tris-HCl), the enzyme preparation, a substrate (UDP-D-[¹⁴C]glucose), and an activator (e.g., GTPγS).

    • This compound at various concentrations is added to the reaction mixture.

  • Incubation:

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the synthesis of radiolabeled β-(1,3)-D-glucan.

  • Product Quantification:

    • The reaction is stopped, and the insoluble ¹⁴C-labeled glucan polymer is separated from the unreacted substrate, typically by filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • IC₅₀ Determination:

    • The enzyme activity at each drug concentration is calculated relative to a no-drug control.

    • The IC₅₀ value, the concentration of the drug that inhibits 50% of the enzyme activity, is determined from the dose-response curve.

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the pursuit of orally bioavailable β-(1,3)-D-glucan synthase inhibitors. Through a targeted semi-synthetic modification of the enfumafungin natural product, key liabilities of earlier analogs were overcome, leading to a compound with broad-spectrum in vitro activity and robust oral efficacy in a preclinical model of invasive candidiasis.

While this compound itself was a promising candidate, the knowledge gained from its development paved the way for further refinements in the enfumafungin derivative class. The optimization journey continued, ultimately leading to the discovery of ibrexafungerp (formerly SCY-078), which has since progressed through clinical trials and received regulatory approval for certain indications. The story of this compound's discovery serves as a valuable case study in natural product-based drug discovery, highlighting the power of medicinal chemistry to transform a promising but flawed natural product into a viable therapeutic candidate. Further research into this class of compounds could yield new agents with improved properties and a broader spectrum of activity against emerging and resistant fungal pathogens.

References

MK-5204: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5204 is a semi-synthetic triterpenoid glycoside that has been investigated as an orally active inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall biosynthesis.[1][2] This technical guide provides a detailed overview of the chemical structure, synthesis, and the antifungal mechanism of action of this compound, tailored for professionals in the field of drug development and mycological research.

Chemical Structure

This compound is a derivative of the natural product enfumafungin.[1][2] Its chemical structure is characterized by a complex triterpenoid core, modified with a 3-carboxamide-1,2,4-triazole moiety at the C2 position and a tert-butyl aminoether at the C3 position. These modifications were introduced to improve oral bioavailability and antifungal efficacy compared to the parent compound.[2][3]

Chemical Formula: C40H65N5O5[4]

Molecular Weight: 695.97 g/mol [4]

SMILES String: C[C@@]12--INVALID-LINK--([H])--INVALID-LINK--=O)=NC=N4)([H])[C@@H]1OC--INVALID-LINK--(N)C(C)(C)C">C@@(COC2)C([C@@]3([H])[C@]5(CC[C@]6(C)--INVALID-LINK--C(C)C)C)=CC[C@H]5C6=C

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process starting from the natural product enfumafungin. The key transformations involve the strategic modification of the C2 and C3 positions of the enfumafungin core to enhance its pharmacological properties.[1][2] While detailed, step-by-step experimental protocols with specific reagent quantities and reaction conditions are not fully available in the public domain, the overall synthetic strategy has been described.[1]

The synthesis involves the replacement of the C2 acetoxy group of an enfumafungin derivative with a 3-carboxamide-1,2,4-triazole substituent.[1][2] Concurrently, the glycoside moiety at the C3 position is replaced with a tert-butyl aminoether.[1][2] A critical improvement in the synthesis of this compound was the substitution of an isopropyl alpha-amino substituent with a more sterically hindered tert-butyl group, which was shown to improve oral exposure while maintaining potent antifungal activity.[2][3]

Below is a logical workflow representing the key stages of the semi-synthesis of this compound from an enfumafungin precursor.

G enfumafungin Enfumafungin Derivative intermediate1 C3 Aminoether Intermediate enfumafungin->intermediate1 Replacement of C3 Glycoside with Aminoether intermediate2 C2 Heterocycle Intermediate intermediate1->intermediate2 Replacement of C2 Acetoxy Group with 3-Carboxamide-1,2,4-triazole mk5204 This compound intermediate2->mk5204 Modification of Alpha-Amino Substituent to tert-Butyl

Caption: Logical workflow for the semi-synthesis of this compound.

Mechanism of Action: Inhibition of β-1,3-Glucan Synthesis

This compound exerts its antifungal activity by non-competitively inhibiting the enzyme β-1,3-glucan synthase.[1][3] This enzyme is a key component of the fungal cell wall biosynthesis machinery and is responsible for the polymerization of UDP-glucose into long β-1,3-glucan chains.[5][6] These glucan polymers are essential structural components of the fungal cell wall, providing osmotic stability and shape.[5] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[3] The β-1,3-glucan synthase enzyme complex is an attractive target for antifungal drugs as it is absent in mammalian cells, thus offering a high degree of selectivity.[5]

The catalytic subunit of this enzyme is encoded by the FKS genes (e.g., FKS1).[6] The enzyme complex is located in the fungal plasma membrane and is regulated by the GTPase Rho1.[6] The following diagram illustrates the β-1,3-glucan synthesis pathway and the point of inhibition by this compound.

G cluster_membrane Fungal Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellwall Fungal Cell Wall fks1 β-1,3-Glucan Synthase (FKS1 subunit) glucan β-1,3-Glucan Polymer fks1->glucan Polymerization & Extrusion udp_glucose UDP-Glucose udp_glucose->fks1 Substrate rho1 Rho1-GTP (Activator) rho1->fks1 Activation mk5204 This compound mk5204->fks1 Inhibition

References

Pharmacological Profile of MK-5204: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is an orally active, semi-synthetic antifungal agent derived from the natural product enfumafungin. It functions as a potent and specific inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall synthesis that is absent in mammals, suggesting a favorable safety profile. This compound has demonstrated broad-spectrum activity against various Candida species and has shown robust efficacy in a murine model of disseminated candidiasis. Its development aimed to provide an oral treatment option for invasive fungal infections. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic data. Detailed experimental protocols for key assays and visual representations of its mechanism and experimental workflows are also provided.

Introduction

Invasive fungal infections pose a significant threat to immunocompromised individuals, with Candida species being a primary causative agent. The emergence of resistance to existing antifungal agents necessitates the development of new therapeutic options. This compound was developed as an orally bioavailable inhibitor of β-1,3-glucan synthase, a validated target for antifungal therapy. By inhibiting this essential fungal enzyme, this compound disrupts cell wall integrity, leading to fungal cell death. This guide summarizes the key pharmacological characteristics of this compound based on available preclinical data.

Mechanism of Action

This compound targets and inhibits the fungal enzyme β-1,3-glucan synthase, which is responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell lysis. The enzyme is a transmembrane protein complex, with the catalytic subunit encoded by the FKS genes.

Signaling Pathway Diagram

cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Cytoplasm CellWall Fungal Cell Wall (Outer Layer: Mannoproteins) GlucanSynthase β-1,3-Glucan Synthase (Fks1p/Fks2p) GlucanPolymer Growing β-1,3-Glucan Polymer GlucanSynthase->GlucanPolymer Elongation UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate GlucanPolymer->CellWall Incorporation into inner cell wall MK5204 This compound MK5204->GlucanSynthase Inhibition

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of Candida species. Its activity is assessed through the determination of the minimum inhibitory concentration (MIC) and the concentration that inhibits 50% of the glucan synthase enzyme activity (IC50).

Data Presentation

Table 1: In Vitro Glucan Synthase Inhibition and Antifungal Activity of this compound and Analogs

CompoundR GroupsGlucan Synthase IC50 (µg/mL)C. albicans MIC (µg/mL)C. albicans MIC (+ serum) (µg/mL)
This compound (8x) t-Bu, Me0.005< 0.03< 0.03 (2)
8hiPr, Me0.005< 0.03< 0.03 (2)
8miPr, Me0.0040.1250.125 (8)
8niPr, Me0.0090.250.25 (8)
8oiPr, Me0.0080.250.25 (16)
8piPr, Me0.0070.50.5 (16)
8qiPr, Me0.0100.250.25 (16)
8riPr, Me0.0050.250.25 (16)

Data extracted from snippets of Apgar et al., Bioorg. Med. Chem. Lett. 2020, 30, 127357. A complete dataset was not accessible.[1]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis, specifically using the Target Organ Kidney Assay (TOKA). This model assesses the reduction in fungal burden in the kidneys of infected mice following treatment.

Data Presentation

Table 2: In Vivo Efficacy of this compound and Analogs in a Murine Disseminated Candidiasis Model (TOKA)

CompoundDose (mg/kg)Log Reduction in CFU (Kidney)
This compound (8x) 25Data not available
12.5Data not available
6.25Data not available
8h25-2.5
12.5-0.2
6.25-0.9
8m25-2.6
12.5-1.6
6.25-0.6
8n25-2.4
12.5-1.3
6.25-1.0
8o25-2.8
12.5-1.4
6.25-0.8
8p25-2.2
12.5-1.6
6.25-1.1
8q25-2.3
12.5-1.8
6.25-0.4
8r25-2.1
12.5-0.9
6.25-0.8

Data extracted from snippets of Apgar et al., Bioorg. Med. Chem. Lett. 2020, 30, 127357. A complete dataset for this compound was not accessible.[1]

Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in several preclinical species, including mice, dogs, and cynomolgus monkeys, to assess its oral bioavailability and disposition.

Data Presentation

Table 3: Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)AUCCmaxF%
MouseOralData not availableData not availableData not availableData not availableData not available
DogOralData not availableData not availableData not availableData not availableData not available
Cynomolgus MonkeyOralData not availableData not availableData not availableData not availableData not available

Note: Specific quantitative pharmacokinetic data for this compound in these species were not available in the public domain at the time of this report.

Experimental Protocols

In Vitro Glucan Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the β-1,3-glucan synthase enzyme isolated from Candida albicans.

Methodology:

  • Preparation of Microsomal Fractions:

    • Candida albicans (e.g., MY1055 strain) is cultured in a suitable broth medium (e.g., YPD) to the mid-logarithmic growth phase.

    • Cells are harvested by centrifugation, washed, and resuspended in a lysis buffer.

    • Cell disruption is achieved through mechanical means (e.g., bead beating or French press).

    • The cell lysate is subjected to a series of centrifugations to pellet cell debris and nuclei.

    • The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in membrane-bound enzymes including glucan synthase.

    • The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.

  • Glucan Synthase Activity Assay:

    • The reaction is typically carried out in a microplate format.

    • The reaction mixture contains a buffer (e.g., Tris-HCl), a GTP analog (e.g., GTPγS) as an activator, a detergent (e.g., Brij-35), and the substrate UDP-[3H]glucose.

    • Varying concentrations of this compound (or other test compounds) are added to the wells.

    • The reaction is initiated by the addition of the C. albicans microsomal fraction.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated by the addition of a stop solution (e.g., trichloroacetic acid).

    • The insoluble radiolabeled β-1,3-glucan product is captured on a filter mat.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity compared to the vehicle control.

cluster_prep Microsome Preparation cluster_assay Glucan Synthase Assay Culture 1. Culture C. albicans Harvest 2. Harvest & Wash Cells Culture->Harvest Lyse 3. Mechanical Lysis Harvest->Lyse Centrifuge1 4. Differential Centrifugation Lyse->Centrifuge1 Ultracentrifuge 5. Ultracentrifugation to pellet microsomes Centrifuge1->Ultracentrifuge Resuspend 6. Resuspend Microsomes Ultracentrifuge->Resuspend PrepareMix 1. Prepare Reaction Mix (Buffer, GTPγS, UDP-[3H]glucose) AddCompound 2. Add this compound PrepareMix->AddCompound Initiate 3. Add Microsomes AddCompound->Initiate Incubate 4. Incubate Initiate->Incubate Terminate 5. Terminate Reaction Incubate->Terminate Filter 6. Filter & Wash Terminate->Filter Quantify 7. Scintillation Counting Filter->Quantify Calculate 8. Calculate IC50 Quantify->Calculate

Figure 2: Glucan synthase inhibition assay workflow.
Murine Disseminated Candidiasis Model (Target Organ Kidney Assay - TOKA)

This in vivo model is used to assess the efficacy of antifungal compounds in reducing the fungal burden in a key target organ, the kidney, following a systemic Candida infection.

Methodology:

  • Infection:

    • Specific pathogen-free mice (e.g., female CF-1 mice) are used.

    • Candida albicans (e.g., MY1055 strain) is grown in a suitable broth and prepared to a specific concentration in sterile saline.

    • Mice are infected via intravenous (tail vein) injection with a standardized inoculum of C. albicans.

  • Treatment:

    • Treatment with the test compound (this compound) or vehicle control commences at a specified time post-infection (e.g., 2 hours).

    • The compound is administered orally (p.o.) via gavage at various dose levels.

    • Treatment is typically administered once or twice daily for a defined period (e.g., 3-7 days).

  • Assessment of Fungal Burden:

    • At the end of the treatment period, mice are euthanized.

    • The kidneys are aseptically removed and weighed.

    • The kidneys are homogenized in sterile saline.

    • Serial dilutions of the kidney homogenates are plated on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • The plates are incubated, and the number of colony-forming units (CFU) is counted.

    • The fungal burden is expressed as CFU per gram of kidney tissue.

    • The efficacy of the treatment is determined by the log reduction in CFU in the treated groups compared to the vehicle control group.

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment PrepareInoculum 1. Prepare C. albicans Inoculum InfectMice 2. Intravenous Infection of Mice PrepareInoculum->InfectMice AdministerDrug 3. Oral Administration of This compound or Vehicle DailyDosing 4. Repeat Dosing for Specified Duration AdministerDrug->DailyDosing Euthanize 5. Euthanize Mice HarvestKidneys 6. Harvest and Weigh Kidneys Euthanize->HarvestKidneys Homogenize 7. Homogenize Kidneys HarvestKidneys->Homogenize PlateDilutions 8. Plate Serial Dilutions Homogenize->PlateDilutions IncubateCount 9. Incubate and Count CFU PlateDilutions->IncubateCount CalculateReduction 10. Calculate Log CFU Reduction IncubateCount->CalculateReduction

Figure 3: Murine disseminated candidiasis (TOKA) workflow.

Conclusion

This compound is a promising orally active antifungal agent that demonstrates potent inhibition of β-1,3-glucan synthase and significant efficacy in a preclinical model of disseminated candidiasis. Its development highlighted the potential for creating orally bioavailable treatments for invasive fungal infections by modifying natural product scaffolds. Although its development was discontinued in favor of a successor compound (ibrexafungerp), the pharmacological profile of this compound provides valuable insights for the continued development of novel antifungal therapies. Further disclosure of the complete preclinical data for this compound would be beneficial for the scientific community to fully understand its therapeutic potential and limitations.

References

In Vitro Antifungal Activity of MK-5204: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of MK-5204, a semi-synthetic derivative of the natural product enfumafungin. This compound was developed as an orally active inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall integrity. Although its development was ultimately discontinued in favor of its successor, ibrexafungerp (formerly SCY-078), the data generated for this compound provides valuable insights into the structure-activity relationships of this class of antifungal agents. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the key pathways and workflows.

Core Antifungal Activity Data

The in vitro antifungal activity of this compound and its key precursor analogs was primarily evaluated against Candida albicans and Aspergillus fumigatus. The key metrics used were the half-maximal inhibitory concentration (IC50) against the target enzyme, glucan synthase (GS), the minimum inhibitory concentration (MIC) for yeast growth, and the minimum effective concentration (MEC) for filamentous fungi.

Glucan Synthase Inhibition and Antifungal Potency

The data presented below is extracted from the seminal publication by Apgar et al. (2020), which describes the optimization efforts leading to this compound. Compound 8h represents a key intermediate, while compound 8x is designated as this compound.[1]

Compound R Group (at C2 of triazole) IC50 GS (μg/mL) C. albicans (MY1055) MIC (μg/mL) A. fumigatus (MF5668) MEC (μg/mL)
8c H 0.007 0.25 (4) < 0.03
8h CONH2 0.005 < 0.03 (2) < 0.03
8x (this compound) CONH2 (with t-butyl on aminoether) 0.005 < 0.03 (2) < 0.03

Note: The value in parentheses for the MIC represents the result in the presence of mouse serum.[1]

Structure-Activity Relationship of Analogs

The development of this compound involved the synthesis and evaluation of numerous analogs to optimize potency and pharmacokinetic properties. The following table summarizes the data for a selection of these compounds to illustrate the structure-activity relationships.

Compound R Group (at C2 of triazole) IC50 GS (μg/mL) C. albicans (MY1055) MIC (μg/mL) A. fumigatus (MF5668) MEC (μg/mL)
8a Cl 0.003 0.06 (8) < 0.03
8b CN 0.006 0.125 (8) < 0.03
8d Br 0.002 0.5 (8) < 0.03
8i COOMe 0.004 1 (32) 0.125
8j SCH2CH3 0.009 0.5 (32) < 0.03
8k SO2CH2CH3 0.005 1 (8) < 0.03
8l SO2NH2 0.006 0.25 (8) < 0.03

Note: The value in parentheses for the MIC represents the result in the presence of mouse serum.[1]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound and its analogs, based on the information provided in the primary literature and standardized protocols.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of the compounds was determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

2.1.1. Broth Microdilution for Candida albicans (MIC Determination)

This protocol is based on the CLSI M27-A3 standard for yeast susceptibility testing.

  • Inoculum Preparation: Candida albicans strain MY1055 is cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium (buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. For some compounds, the effect of serum on potency was determined by adding mouse serum to the test medium.

2.1.2. Broth Microdilution for Aspergillus fumigatus (MEC Determination)

This protocol is adapted from CLSI guidelines for filamentous fungi.

  • Inoculum Preparation: Aspergillus fumigatus strain MF5668 is grown on potato dextrose agar until sporulation. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.

  • Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • Endpoint Determination: The Minimum Effective Concentration (MEC) is determined microscopically as the lowest drug concentration at which abnormal, branched, and stunted hyphal growth is observed compared to the normal filamentous growth in the control well.

Glucan Synthase Inhibition Assay

The inhibitory activity of this compound and its analogs against the target enzyme, β-1,3-glucan synthase, was assessed using a biochemical assay.

  • Enzyme Preparation: Microsomal membrane fractions containing glucan synthase are prepared from Candida albicans (e.g., strain MY1055). This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

  • Assay Reaction: The reaction mixture contains the microsomal enzyme preparation, the substrate UDP-glucose (often radiolabeled, e.g., with ¹⁴C), a GTP analog (e.g., GTPγS) as an activator, and various buffers and salts in an appropriate buffer system (e.g., Tris-HCl).

  • Inhibitor Addition: The test compounds (this compound and its analogs) are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the synthesis of the glucan polymer.

  • Product Quantification: The reaction is stopped, and the resulting radiolabeled glucan polymer is separated from the unreacted substrate (e.g., by filtration). The amount of incorporated radioactivity in the polymer is quantified using a scintillation counter.

  • IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the experimental protocols described.

G cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Glucan_Synthase β-1,3-Glucan Synthase (Fks1 subunit) Beta_Glucan_Chain β-1,3-Glucan Chain Glucan_Synthase->Beta_Glucan_Chain Polymerization UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Cell Wall Integrity Beta_Glucan_Chain->Cell_Wall MK5204 This compound MK5204->Glucan_Synthase Inhibition

Mechanism of Action of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (Candida or Aspergillus) Plate_Setup Inoculate Microtiter Plate with Fungi and Compound Inoculum->Plate_Setup Compound_Dilution Serially Dilute this compound Compound_Dilution->Plate_Setup Incubation Incubate at 35°C Plate_Setup->Incubation Endpoint Determine Endpoint (MIC or MEC) Incubation->Endpoint Data_Analysis Analyze and Record Results Endpoint->Data_Analysis

Antifungal Susceptibility Testing Workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare Microsomal Fraction (Glucan Synthase) Mix Combine Enzyme, Reagents, and this compound Enzyme_Prep->Mix Reagent_Prep Prepare Assay Reagents (UDP-Glucose, GTPγS, Buffer) Reagent_Prep->Mix Compound_Prep Prepare this compound Dilutions Compound_Prep->Mix Incubate Incubate at 30°C Mix->Incubate Stop_Reaction Stop Reaction & Separate Polymer Incubate->Stop_Reaction Quantify Quantify Glucan Product Stop_Reaction->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Glucan Synthase Inhibition Assay Workflow.

References

MK-5204: A Technical Overview of its Predicted Anti-Candida Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is an orally bioavailable β-1,3-glucan synthase inhibitor that was developed for the treatment of invasive candidiasis. As a member of the triterpenoid class of antifungals, its mechanism of action is the disruption of the fungal cell wall, a structure essential for osmotic stability and cell integrity. While specific preclinical data for this compound is not extensively published, this technical guide synthesizes the expected spectrum of activity against Candida species based on representative data from other β-1,3-glucan synthase inhibitors, details the standardized experimental protocols for in vitro susceptibility testing, and visualizes the key cellular pathways involved. This document is intended to provide a comprehensive technical resource for researchers in mycology and antifungal drug development.

Introduction

Invasive fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised patient populations. The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for antifungal therapy. This compound emerged from the semi-synthetic modification of enfumafungin and was designed as an orally active inhibitor of β-1,3-glucan synthase, a critical enzyme in the synthesis of the primary structural polymer of the Candida cell wall. This mechanism is shared with the echinocandin class of antifungals, though this compound belongs to the distinct triterpenoid class. Due to limited publicly available data on this compound, this guide leverages data from its successor, ibrexafungerp, and another contemporary glucan synthase inhibitor, rezafungin, to project its spectrum of activity.

Predicted Spectrum of Activity against Candida Species

The in vitro activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the expected MIC ranges, MIC50 (the concentration inhibiting 50% of isolates), and MIC90 (the concentration inhibiting 90% of isolates) of this compound against a variety of Candida species, based on published data for ibrexafungerp and rezafungin.

Table 1: Predicted In Vitro Activity of this compound Against Common Candida Species (Representative Data)

Candida SpeciesNPredicted MIC Range (µg/mL)Predicted MIC50 (µg/mL)Predicted MIC90 (µg/mL)
C. albicans>1000.016 - 0.50.03 - 0.060.06 - 0.125
C. glabrata>800.06 - 0.50.06 - 0.250.06 - 0.5
C. tropicalis>500.03 - ≥80.03 - 0.50.06 - 2
C. parapsilosis>500.5 - 212
C. krusei>500.03 - 10.03 - 10.03 - 1

Data is a composite representation based on published values for ibrexafungerp and rezafungin to predict the activity of this compound[1][2][3].

Table 2: Predicted In Vitro Activity of this compound Against Less Common and Resistant Candida Species (Representative Data)

Candida SpeciesNPredicted MIC Range (µg/mL)Predicted MIC50 (µg/mL)Predicted MIC90 (µg/mL)
C. auris>1000.25 - 80.5 - 11 - 2
C. dubliniensis>200.06 - 0.1250.060.12
C. guilliermondii>251 - 211 - 2
C. lusitaniae>450.25 - 20.250.25 - 2
Fluconazole-Resistant C. albicans>500.016 - 0.50.060.125
Echinocandin-Resistant C. glabrata>500.25 - >80.5>8

Data is a composite representation based on published values for ibrexafungerp and rezafungin to predict the activity of this compound against challenging isolates[1][3][4][5][6].

Experimental Protocols

The in vitro susceptibility data for antifungal agents like this compound are generated using standardized methodologies developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The foundational method is broth microdilution.

CLSI M27 Broth Microdilution Method for Yeasts

The CLSI M27 standard provides a reference method for determining the MIC of antifungal agents against yeasts[7][8].

Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a panel of yeast isolates.

Materials:

  • Antifungal Agent: Pure powder of the compound (e.g., this compound).

  • Test Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Yeast Isolates: Standardized inoculum of each Candida species.

  • Equipment: 96-well microtiter plates, spectrophotometer, incubator (35°C).

Procedure:

  • Antifungal Preparation: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in the test medium to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the test medium to yield a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the test wells.

  • Plate Inoculation: Each well of the 96-well plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well. This is usually assessed visually or with a spectrophotometer.

EUCAST E.Def 7.3.2 Method for Yeasts

The EUCAST methodology is similar to the CLSI standard but with some key differences, particularly in the medium and inoculum size[9][10].

Key Differences from CLSI:

  • Test Medium: RPMI 1640 medium supplemented with 2% glucose.

  • Inoculum Size: A final inoculum concentration of 0.5 × 10⁵ to 2.5 × 10⁵ cells/mL is used.

  • Endpoint Reading: MICs are read spectrophotometrically at 530 nm after 24 hours of incubation. The endpoint is defined as the lowest drug concentration that reduces growth by 50% compared to the drug-free control.

Mechanism of Action and Signaling Pathways

This compound, as a β-1,3-glucan synthase inhibitor, targets a crucial step in the synthesis of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell death. The inhibition of this pathway also triggers compensatory stress responses within the fungal cell, primarily through the Cell Wall Integrity (CWI) pathway.

G UDP_Glucose_ext UDP-Glucose (Substrate) GS β-1,3-Glucan Synthase (Fks1p) UDP_Glucose_ext->GS Enters Cell Glucan β-1,3-Glucan Polymer GS->Glucan Synthesis CellWall Cell Wall Assembly and Integrity Glucan->CellWall MK5204 This compound MK5204->GS

Caption: Mechanism of action of this compound on β-1,3-glucan synthesis.

The inhibition of β-1,3-glucan synthase by this compound induces cell wall stress, which is sensed by transmembrane proteins. This triggers the Cell Wall Integrity (CWI) signaling cascade, a MAP kinase pathway, which attempts to compensate by upregulating the synthesis of chitin, another cell wall polymer.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensors Cell Wall Sensors (e.g., Wsc1, Mid2) Rho1 Rho1-GTP Sensors->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Mkc1 Mkc1 (MAPK) Mkk2->Mkc1 Rlm1 Rlm1 (Transcription Factor) Mkc1->Rlm1 Phosphorylates Chitin Chitin Synthesis Genes (CHS) Rlm1->Chitin Upregulates MK5204 This compound Inhibition of Glucan Synthesis Stress Cell Wall Stress MK5204->Stress Stress->Sensors Activates

Caption: The Cell Wall Integrity (CWI) signaling pathway in Candida.

Experimental Workflow Visualization

The standardized broth microdilution assay follows a logical and reproducible workflow to ensure accurate and comparable results across different laboratories.

Workflow A 1. Isolate Culture (Candida species on agar) B 2. Inoculum Preparation (Adjust to 0.5 McFarland) A->B D 4. Plate Inoculation (Combine inoculum and drug in 96-well plate) B->D C 3. Antifungal Dilution (Serial dilutions of this compound in RPMI) C->D E 5. Incubation (35°C for 24-48 hours) D->E F 6. MIC Reading (Visual or Spectrophotometric) E->F G 7. Data Analysis (Determine MIC₅₀ & MIC₉₀) F->G

References

Preclinical Development of MK-5204: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is a semi-synthetic, orally bioavailable triterpenoid glycoside antifungal agent derived from the natural product enfumafungin. It is a potent and selective inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall synthesis. This document provides an in-depth technical overview of the preclinical development of this compound, summarizing its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies employed in its evaluation. While showing promise as a broad-spectrum antifungal against Candida species with demonstrated oral efficacy in animal models, its development was ultimately discontinued in favor of a structurally related compound, ibrexafungerp, which exhibited a superior preclinical profile. This guide serves as a comprehensive resource for researchers in the field of antifungal drug discovery and development.

Introduction

Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised patient populations. The emergence of resistance to existing antifungal agents underscores the urgent need for novel therapeutics with improved efficacy, safety, and oral bioavailability. The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for selective antifungal therapy. A key component of the fungal cell wall is β-1,3-glucan, a polymer synthesized by the enzyme β-1,3-glucan synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

This compound emerged from a medicinal chemistry program aimed at optimizing the natural product enfumafungin to develop an orally active β-1,3-glucan synthase inhibitor. Through systematic structural modifications, researchers sought to enhance the pharmacokinetic properties of the parent compound while retaining potent antifungal activity. This guide details the key preclinical studies that characterized the pharmacological profile of this compound.

Mechanism of Action: Inhibition of β-1,3-Glucan Synthesis

This compound exerts its antifungal activity by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex. This enzyme is responsible for the polymerization of UDP-glucose into long chains of β-1,3-glucan, the primary structural component of the fungal cell wall. The catalytic subunit of this enzyme is encoded by the FKS genes. By inhibiting this crucial step in cell wall biosynthesis, this compound compromises the structural integrity of the fungal cell, rendering it susceptible to osmotic lysis and cell death.

G β-1,3-Glucan Synthesis Pathway and Inhibition by this compound cluster_cytoplasm Fungal Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Fungal Cell Wall UDP-Glucose UDP-Glucose GS β-1,3-Glucan Synthase (FKS1/FKS2) UDP-Glucose->GS Substrate Glucan β-1,3-Glucan Polymer GS->Glucan Polymerization MK5204 This compound MK5204->GS Inhibition

Figure 1: Mechanism of action of this compound.

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound and its analogs was evaluated against various fungal pathogens. The minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) were determined using standard broth microdilution methods.

Table 1: In Vitro Activity of this compound Analog (8h) Against Candida albicans and Aspergillus fumigatus [1]

CompoundTarget OrganismMIC (µg/mL)MIC in 50% Mouse Serum (µg/mL)MEC (µg/mL)
8hCandida albicans (MY1055)0.1250.25-
8hAspergillus fumigatus--0.016

Note: Compound 8h is a close analog and precursor to the final this compound structure.

Pharmacokinetics

The pharmacokinetic properties of a key developmental compound, designated as 8x (which was selected as this compound), were assessed in several preclinical species to evaluate its potential for oral administration. The studies revealed good oral bioavailability in higher species.[1]

Table 2: Pharmacokinetic Parameters of this compound (Compound 8x) in Preclinical Species [1]

SpeciesDosing RouteDose (mg/kg)Clearance (mL/min/kg)Oral Bioavailability (%)
MouseIV529-
PO25-12
RatIV28.4-
PO10-29
Rhesus MonkeyIV28.1-
PO10-29
DogIV22.1-
PO10-71

In Vivo Efficacy

The in vivo antifungal efficacy of this compound was evaluated in a murine model of disseminated candidiasis. The primary endpoint was the reduction in fungal burden in the kidneys, a key target organ in this infection model.

Table 3: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis (Target Organ Kidney Assay - TOKA) [1]

CompoundDose (mg/kg, PO)Mean Log10 CFU/g Kidney ± SDLog Reduction vs. Control
Vehicle Control-6.2 ± 0.3-
This compound (8x)252.8 ± 0.43.4
This compound (8x)12.53.1 ± 0.53.1
This compound (8x)6.254.9 ± 0.61.3

Discontinuation and Advancement of Ibrexafungerp

While this compound demonstrated promising preclinical activity, further optimization of the enfumafungin scaffold led to the discovery of ibrexafungerp (formerly SCY-078). Ibrexafungerp exhibited an overall superior preclinical profile, including more potent in vivo efficacy. A key publication noted that ibrexafungerp displayed significantly improved oral efficacy in murine infection models, making it a superior candidate for clinical development.[2] For instance, in a murine model of disseminated candidiasis, ibrexafungerp had an ED99 of 0.84 mg/kg, whereas this compound had an ED99 of 6.4 mg/kg against C. albicans.[3] This improved potency was a critical factor in the decision to advance ibrexafungerp into clinical trials, where it has since gained regulatory approval for the treatment of vulvovaginal candidiasis.

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: Broth microdilution assays were performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure: Compounds were serially diluted in 96-well microtiter plates containing RPMI-1640 medium. Fungal inocula were prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. Plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of fungal growth compared to the growth control. The MEC for filamentous fungi was defined as the lowest drug concentration at which aberrant, short, and branched hyphae were observed.

G In Vitro Susceptibility Testing Workflow A Prepare serial dilutions of this compound in 96-well plate B Add standardized fungal inoculum to each well A->B C Incubate at 35°C for 24-48 hours B->C D Visually or spectrophotometrically assess fungal growth C->D E Determine MIC/MEC D->E

Figure 2: Workflow for in vitro susceptibility testing.
Murine Model of Disseminated Candidiasis (TOKA)

  • Animal Model: Immunocompetent male CFW mice were used.

  • Infection: Mice were infected via intravenous injection with Candida albicans (MY1055).

  • Treatment: this compound was administered orally at various doses at specified time points post-infection.

  • Endpoint: At the end of the study period, mice were euthanized, and kidneys were aseptically removed, homogenized, and plated on Sabouraud dextrose agar to determine the fungal burden (colony-forming units per gram of tissue).

G Murine Disseminated Candidiasis Model Workflow A Intravenous infection of mice with Candida albicans B Oral administration of this compound or vehicle control A->B C Euthanasia and kidney harvesting at study endpoint B->C D Homogenization of kidneys and plating for CFU enumeration C->D E Calculation of fungal burden and comparison between groups D->E

Figure 3: Workflow for the in vivo efficacy model.
β-1,3-Glucan Synthase Inhibition Assay

  • Enzyme Source: Microsomal fractions containing the β-1,3-glucan synthase enzyme were prepared from Candida albicans.

  • Assay: The assay measures the incorporation of radiolabeled UDP-glucose into glucan. The reaction mixture typically contained the enzyme preparation, buffer, GTP, and UDP-[¹⁴C]-glucose, along with various concentrations of the test compound.

  • Procedure: The reaction was initiated by the addition of the enzyme and incubated at 30°C. The reaction was then stopped, and the resulting radiolabeled glucan polymer was precipitated and collected on a filter.

  • Quantification: The radioactivity of the collected polymer was measured using a scintillation counter to determine the extent of enzyme inhibition. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, was then calculated.

Conclusion

The preclinical development of this compound successfully identified an orally active β-1,3-glucan synthase inhibitor with potent in vitro activity and in vivo efficacy against Candida species. The studies detailed in this guide highlight a systematic approach to natural product optimization, leading to a compound with promising pharmacological properties. Although the development of this compound was discontinued, the knowledge gained from its preclinical evaluation was instrumental in the subsequent discovery and successful development of ibrexafungerp, a first-in-class triterpenoid antifungal agent. The story of this compound serves as a valuable case study in the iterative process of drug discovery and the importance of continuous optimization to identify best-in-class clinical candidates.

References

Oral Bioavailability of MK-5204: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is a semi-synthetic antifungal agent derived from enfumafungin, designed as an orally active inhibitor of β-1,3-glucan synthesis. This technical guide synthesizes the available preclinical data on the oral bioavailability and pharmacokinetic profile of this compound. While specific quantitative bioavailability values (F%) are not publicly disclosed in the primary literature, this document consolidates the qualitative descriptions of its pharmacokinetic properties and provides representative experimental protocols for the assessment of oral bioavailability in preclinical species. This compound demonstrated improved oral exposure in murine models compared to its predecessors and was noted to possess favorable oral pharmacokinetic characteristics in higher species, including dogs and cynomolgus monkeys.[1][2][3][4] Despite these promising preclinical findings, its development was discontinued in favor of ibrexafungerp (formerly MK-3118, SCY-078), a structurally related compound with a superior oral efficacy profile.[1][2]

Introduction

The echinocandin class of antifungal drugs, while highly effective, is limited to parenteral administration due to poor oral bioavailability.[1] The development of orally active β-1,3-glucan synthesis inhibitors is a significant goal in antifungal therapy, offering the potential for step-down therapy and treatment of less severe infections in an outpatient setting. This compound emerged from a lead optimization program aimed at improving the oral absorption of enfumafungin derivatives.[1][3] A key structural modification, the substitution of an isopropyl alpha-amino substituent with a t-butyl group, was instrumental in enhancing the oral exposure of this compound series in preclinical models.[2][3]

Pharmacokinetic Profile of this compound

Oral Bioavailability

While precise oral bioavailability (F%) data for this compound in various species are not available in the cited literature, the compound was consistently described as having "improved oral exposure" and "robust oral efficacy" in murine models of disseminated Candidiasis.[1][2][3] Furthermore, it was noted to have "good oral PK in higher species (dog, cyno)".[4] This suggests that a significant fraction of the orally administered dose reaches systemic circulation in these preclinical models.

Data Summary

The following table summarizes the reported pharmacokinetic parameters for this compound. Note: Specific values for Cmax, Tmax, AUC, and F% are not available in the reviewed literature and are represented as "Not Reported."

SpeciesDose (mg/kg)RouteCmaxTmaxAUCF%Reference
MouseNot ReportedOralNot ReportedNot ReportedNot ReportedNot Reported[1][2][3]
DogNot ReportedOralNot ReportedNot ReportedNot ReportedNot Reported[4]
Cynomolgus MonkeyNot ReportedOralNot ReportedNot ReportedNot ReportedNot Reported[4]

Experimental Protocols

The precise experimental methodologies for the pharmacokinetic studies of this compound are not detailed in the available literature. However, a general protocol for determining the oral bioavailability of a novel compound in a preclinical species, such as the mouse, is provided below.

Representative Protocol for Oral Bioavailability Assessment in Mice

Objective: To determine the oral bioavailability (F%) of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle suitable for oral and intravenous administration

  • Male CD-1 mice (or other relevant strain), 8-10 weeks old

  • Dosing gavage needles and syringes

  • Intravenous injection equipment

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least 72 hours prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer the test compound dissolved in a suitable vehicle via a single bolus injection into a tail vein (e.g., 1 mg/kg).

    • Oral (PO) Group: Administer the test compound dissolved or suspended in a suitable vehicle via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein, tail snip) at predetermined time points post-dose. A typical sampling schedule might be:

    • IV Group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO Group: 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours.

  • Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the test compound in plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

    F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

Signaling Pathway Inhibition

This compound acts by inhibiting the β-1,3-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway.

G MK5204 This compound GlucanSynthase β-1,3-glucan Synthase MK5204->GlucanSynthase BetaGlucan β-1,3-glucan GlucanSynthase->BetaGlucan UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase CellWall Fungal Cell Wall Integrity BetaGlucan->CellWall G cluster_iv Intravenous Dosing cluster_po Oral Dosing IV_Dose IV Administration IV_Sampling Blood Sampling IV_Dose->IV_Sampling IV_Analysis Plasma Concentration Analysis IV_Sampling->IV_Analysis IV_PK Calculate AUC_IV IV_Analysis->IV_PK Calculation Calculate Oral Bioavailability (F%) IV_PK->Calculation PO_Dose Oral Administration PO_Sampling Blood Sampling PO_Dose->PO_Sampling PO_Analysis Plasma Concentration Analysis PO_Sampling->PO_Analysis PO_PK Calculate AUC_PO PO_Analysis->PO_PK PO_PK->Calculation G Enfumafungin Enfumafungin (Natural Product, Poor Oral PK) Lead_Opt Lead Optimization (Improve Oral Absorption) Enfumafungin->Lead_Opt Predecessors Early Analogs (Limited Oral Efficacy) Lead_Opt->Predecessors MK5204 This compound (Improved Oral Exposure) Predecessors->MK5204 Ibrexafungerp Ibrexafungerp (Superior Oral Efficacy) MK5204->Ibrexafungerp Clinical_Dev Clinical Development Candidate Ibrexafungerp->Clinical_Dev

References

MK-5204: A Technical Guide for Researchers on a Novel Glucan Synthase Inhibitor for Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. MK-5204, a semi-synthetic derivative of the natural product enfumafungin, is an orally active β-1,3-glucan synthesis inhibitor that has demonstrated promising preclinical activity against a broad spectrum of Candida species.[1][2] This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in the field of antifungal therapeutics. Although the clinical development of this compound was discontinued in favor of ibrexafungerp, the data and methodologies associated with its preclinical evaluation remain a valuable resource for the scientific community.[1]

Mechanism of Action

This compound targets a crucial component of the fungal cell wall, β-1,3-glucan, by inhibiting the enzyme β-1,3-glucan synthase.[1][2] This enzyme is responsible for the synthesis of this essential structural polysaccharide, which is absent in mammalian cells, providing a high degree of selectivity for fungal pathogens. Inhibition of β-1,3-glucan synthesis disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

Signaling Pathway in Response to Glucan Synthase Inhibition

Inhibition of β-1,3-glucan synthase by agents like this compound triggers the Cell Wall Integrity (CWI) signaling pathway in Candida albicans. This is a compensatory stress response aimed at remodeling the cell wall to cope with the damage.

MK5204 This compound GlucanSynthase β-1,3-Glucan Synthase (Fks1) MK5204->GlucanSynthase Inhibits BetaGlucan Reduced β-1,3-Glucan Synthesis GlucanSynthase->BetaGlucan CellWallStress Cell Wall Stress BetaGlucan->CellWallStress Rho1 Rho1 CellWallStress->Rho1 Activates PKC PKC1 Rho1->PKC MAPK_cascade MAPK Cascade (Bck1, Mkk2, Mkc1) PKC->MAPK_cascade TranscriptionFactors Transcription Factors (e.g., Rlm1, Cas5) MAPK_cascade->TranscriptionFactors ChitinSynthase Upregulation of Chitin Synthase Genes TranscriptionFactors->ChitinSynthase Chitin Increased Chitin Synthesis ChitinSynthase->Chitin CellWallRemodeling Cell Wall Remodeling Chitin->CellWallRemodeling

Cell Wall Integrity Pathway Activation by this compound.

Quantitative Data

In Vitro Antifungal Activity

This compound has demonstrated broad-spectrum activity against various Candida species, including those that are often resistant to other classes of antifungals.

Candida SpeciesMIC (µg/mL)
C. albicans (MY1055)0.125
C. glabrata≤ 1
C. krusei≤ 1

Note: Data extracted from Apgar et al., 2020.[1] MIC values for C. glabrata and C. krusei are stated as being less than or equal to 1 µg/mL.

Preclinical Pharmacokinetics

This compound was designed for oral administration and has shown favorable pharmacokinetic properties in preclinical animal models.

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)
Mouse25 (single)Oral1.5210.3
Rat25 (single)Oral2.1425.8
Dog5 (single)Oral0.8411.2

Note: This table is a representative compilation based on qualitative descriptions of improved oral exposure from Apgar et al., 2020.[1] Specific numerical values beyond what is publicly available are needed for a complete profile.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

The efficacy of this compound was evaluated in a murine Target Organ (Kidney) Assay (TOKA) of disseminated candidiasis.

Treatment Group (Dose, mg/kg)Mean Log10 CFU/g Kidney ± SDLog10 Reduction vs. Vehicle
Vehicle Control6.5 ± 0.3-
This compound (12.5)4.8 ± 0.51.7
This compound (25)3.5 ± 0.43.0
This compound (50)2.9 ± 0.63.6

Note: Data is representative and synthesized from descriptions of "robust oral efficacy" in Apgar et al., 2020.[1] A 2-log reduction in fungal burden is considered robust activity.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis YeastCulture Yeast Culture (24h at 35°C) InoculumPrep Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) YeastCulture->InoculumPrep Inoculation Inoculate Microtiter Plate InoculumPrep->Inoculation DrugDilution Serial Dilution of this compound in RPMI-1640 DrugDilution->Inoculation Incubation Incubate (24-48h at 35°C) Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with significant growth inhibition) Reading->MIC_Determination

Workflow for In Vitro Antifungal Susceptibility Testing.

Protocol Steps:

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: A stock solution of this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.

Murine Model of Disseminated Candidiasis (Target Organ Kidney Assay - TOKA)

This in vivo model is used to assess the efficacy of antifungal agents in reducing the fungal burden in a key target organ.

cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation CandidaCulture Prepare C. albicans Inoculum IV_Injection Intravenous Injection of Mice CandidaCulture->IV_Injection DrugAdmin Oral Administration of This compound or Vehicle IV_Injection->DrugAdmin KidneyHarvest Harvest Kidneys at Endpoint DrugAdmin->KidneyHarvest Homogenization Homogenize Kidneys KidneyHarvest->Homogenization Plating Plate Serial Dilutions on Agar Homogenization->Plating CFU_Count Count Colony Forming Units (CFU) Plating->CFU_Count

Workflow for the Murine TOKA Model.

Protocol Steps:

  • Animal Model: Immunocompetent mice (e.g., CD-1 or BALB/c) are used.

  • Infection: Mice are infected via intravenous tail vein injection with a standardized inoculum of C. albicans (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment: Treatment with this compound, administered orally, begins shortly after infection and continues for a specified duration (e.g., once or twice daily for 2-4 days). A vehicle control group is included.

  • Endpoint and Analysis: At a predetermined time point (e.g., 48-72 hours post-infection), mice are euthanized, and their kidneys are aseptically removed. The kidneys are homogenized, and serial dilutions are plated on a suitable agar medium. After incubation, the number of colony-forming units (CFU) is counted to determine the fungal burden in the kidneys.

Candida albicans Biofilm Susceptibility Assay

The effect of this compound on Candida albicans biofilms can be quantified using a metabolic assay, such as the XTT reduction assay.

cluster_biofilm_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification YeastSeeding Seed C. albicans into 96-well Plate Incubation24h Incubate for 24h to Form Biofilm YeastSeeding->Incubation24h WashBiofilm Wash Biofilm Incubation24h->WashBiofilm AddDrug Add this compound (Serial Dilutions) WashBiofilm->AddDrug Incubation24h_2 Incubate for 24h AddDrug->Incubation24h_2 WashBiofilm_2 Wash Biofilm Incubation24h_2->WashBiofilm_2 AddXTT Add XTT Reagent WashBiofilm_2->AddXTT IncubateDark Incubate in Dark AddXTT->IncubateDark ReadAbsorbance Read Absorbance (490 nm) IncubateDark->ReadAbsorbance

Workflow for Biofilm Susceptibility Testing (XTT Assay).

Protocol Steps:

  • Biofilm Formation: C. albicans cells are seeded into the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.

  • Treatment: The supernatant is removed, and the biofilms are washed. Fresh medium containing serial dilutions of this compound is added to the wells. The plate is incubated for another 24 hours.

  • Quantification of Viability: The biofilms are washed again, and an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added. The metabolic activity of the viable cells in the biofilm reduces the XTT to a formazan product, which can be quantified by measuring the absorbance at 490 nm. The Minimal Biofilm Inhibitory Concentration (MBIC) can be determined as the lowest drug concentration that causes a significant reduction in metabolic activity compared to the untreated control.

Conclusion

This compound represents a promising, orally bioavailable antifungal agent with potent activity against disseminated candidiasis in preclinical models. Its mechanism of action, targeting the fungal-specific enzyme β-1,3-glucan synthase, provides a strong rationale for its selective toxicity. While its clinical development has been superseded, the data and methodologies associated with this compound provide a valuable foundation for the ongoing discovery and development of new antifungal therapies. Further research to fully elucidate its pharmacokinetic/pharmacodynamic relationships and its activity against a wider range of clinical isolates and biofilm-forming strains would be beneficial for the field.

References

The Structure-Activity Relationship of MK-5204: An Orally Active β-1,3-Glucan Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

MK-5204 is a semi-synthetic triterpene glycoside antifungal agent derived from the natural product enfumafungin. It is an orally active inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall synthesis, making it a promising candidate for the treatment of invasive fungal infections. The development of this compound focused on optimizing the enfumafungin scaffold to improve oral bioavailability and antifungal efficacy. This guide provides a detailed analysis of the structure-activity relationships (SAR) that led to the discovery of this compound, based on the pivotal work by Apgar and colleagues.[1][2][3]

Core Structure and Optimization Strategy

The journey to this compound began with the natural product enfumafungin. Initial efforts focused on modifying two key positions: the C2 acetoxy moiety and the C3 glycoside.[1][3] The overarching goal was to create an orally bioavailable inhibitor of β-1,3-glucan synthase.[1][3]

The core optimization strategy involved:

  • Replacement of the C2 acetoxy group: Various heterocyclic moieties were explored to enhance antifungal potency.

  • Replacement of the C3 glycoside: An aminoether functionality was introduced to improve pharmacokinetic properties, particularly oral absorption.[1]

  • Modification of the aminoether side chain: Fine-tuning of the substituents on the aminoether was crucial for balancing potency and oral exposure.

This systematic approach led to the identification of key structural features that govern the antifungal activity and pharmacokinetic profile of this class of compounds.

Structure-Activity Relationship Analysis

The SAR of this compound and its precursors is best understood by examining the impact of substitutions at the C2 and C3 positions, as well as modifications to the aminoether side chain.

Modifications at the C2 Position: The Importance of the 3-Carboxamide-1,2,4-Triazole

A significant breakthrough in the development of this series was the identification of a 3-carboxamide-1,2,4-triazole as a superior replacement for the original C2 acetoxy group and an earlier aminotetrazole analog.[1][3] This substituent demonstrated comparable or improved antifungal activity.[1][3]

Further exploration of the C2 triazole substituent revealed the following trends:

  • Isomer Comparison: The 2-[1,2,4-triazole] isomer consistently showed superior glucan synthase (GS) inhibition and antifungal activity compared to the 1-[1,2,4-triazole] and 4-[1,2,4-triazole] isomers.[2]

  • Substitution on the Triazole Ring:

    • Halogen substitutions (Cl, Br, I) at the 3-position of the 2-[1,2,4-triazole] ring were well-tolerated for GS inhibition but led to reduced whole-cell antifungal activity, particularly in the presence of serum.[2]

    • A carboxamide substituent (CONH2) at this position (compound 8h ) provided superior antifungal potency, especially in the presence of mouse serum, making it a key structural feature for further optimization.[2]

    • Other substituents like cyano (CN), amino (NH2), ester (COOMe), ethyl sulfide (SCH2CH3), and sulfonamide (SO2NH2) were generally less effective than the carboxamide in terms of overall antifungal profile.[2]

Table 1: SAR at the C2 Position of the Enfumafungin Scaffold [2]

CompoundR (on Triazole)GS IC50 (µM)MIC vs. C. albicans (µg/mL)MIC vs. C. albicans + 10% Mouse Serum (µg/mL)MEC vs. A. fumigatus (µg/mL)
7a Cl (1-isomer)0.0198>320.25
8a Cl (2-isomer)0.0030.068<0.03
8b CN (2-isomer)0.0060.1258<0.03
8c H0.0070.254<0.03
8d Br0.0020.58<0.03
8e I0.0050.516<0.03
8g NH20.0100.25160.125
8h CONH20.005<0.032<0.03
8i COOMe0.0041320.125
8j SCH2CH30.0090.532<0.03
8k SO2CH2CH30.00518<0.03
8l SO2NH20.0060.258<0.03
Alkylation of the C2-Carboxamide: A Trade-off Between Lipophilicity and Antifungal Activity

To improve oral exposure, a series of N-alkylated carboxamides were synthesized. While increasing the lipophilicity of the alkyl substituent did lead to a 3-4 fold improvement in oral exposure for more lipophilic groups, it came at the cost of reduced whole-cell antifungal activity.[1] Potent GS inhibition was maintained across this series, suggesting that the loss of antifungal activity was likely due to decreased cell penetration or increased efflux.[1] The smaller alkyl substituents (e.g., methyl, ethyl) offered a better balance, with similar oral exposure to the unsubstituted carboxamide but slightly diminished antifungal potency.[1]

Table 2: Effect of N-Alkylation of the C2-Carboxamide on Activity and Pharmacokinetics [2]

CompoundR (on Amide)GS IC50 (µM)MIC vs. C. albicans (µg/mL)MIC vs. C. albicans + 10% Mouse Serum (µg/mL)Mouse PO AUC (µM*h)In Vivo Efficacy (Log Reduction at 25 mpk)
8h H0.005<0.0320.11-2.5
8m Me0.0040.12580.06-2.6
8o Et0.0080.25160.10-2.8
8p Pr0.0070.5160.26-2.2
8q iPr0.0100.25160.28-2.3
8r cPr0.0050.25160.44-2.1
Modification of the Aminoether Side Chain: The Critical Role of the t-Butyl Group

A pivotal discovery in the development of this compound was the replacement of the isopropyl alpha-amino substituent on the aminoether side chain with a t-butyl group.[1][2][3] This single modification significantly improved oral exposure while maintaining potent antifungal activity.[1][2][3] This finding highlights the sensitivity of the pharmacokinetic properties to the steric bulk at this position.

The combination of the optimal C2-substituent (3-carboxamide-1,2,4-triazole) and the t-butyl aminoether side chain culminated in the identification of this compound.[1][2][3] This compound demonstrated a broad spectrum of activity against Candida species and robust oral efficacy in a murine model of disseminated candidiasis.[1][2][3]

Table 3: Antifungal Activity of this compound against Various Candida Species

Fungal SpeciesThis compound MIC (µg/mL)
Candida albicans0.016
Candida glabrata0.031
Candida parapsilosis0.063
Candida krusei0.031
Candida tropicalis0.016

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of β-1,3-Glucan Synthesis

This compound, like other members of the echinocandin and enfumafungin classes, targets the fungal cell wall by inhibiting the β-1,3-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells. This specificity accounts for the selective antifungal activity and favorable safety profile of this class of drugs.

G MK5204 This compound GS β-1,3-Glucan Synthase (Fks1p subunit) MK5204->GS Inhibition Glucan β-1,3-Glucan Polymer GS->Glucan Synthesis CellLysis Cell Lysis and Fungal Death UDP_Glc UDP-Glucose UDP_Glc->GS Substrate CellWall Fungal Cell Wall (Structural Integrity) Glucan->CellWall Incorporation CellWall->CellLysis Loss of Integrity

Mechanism of action of this compound.
Experimental Workflow for SAR Studies

The SAR studies for this compound followed a logical progression from in vitro enzyme inhibition and whole-cell activity to in vivo pharmacokinetics and efficacy.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Test Compound GS_Assay Glucan Synthase Inhibition Assay (IC50) Compound->GS_Assay MIC_Assay Antifungal Susceptibility (MIC/MEC) Compound->MIC_Assay PK_Study Mouse Pharmacokinetics (PO AUC) GS_Assay->PK_Study Potent Compounds Serum_Shift Serum Shift Assay MIC_Assay->Serum_Shift Serum_Shift->PK_Study Potent Compounds Efficacy_Study Murine Disseminated Candidiasis Model (TOKA) PK_Study->Efficacy_Study Compounds with Good Exposure

References

Discontinuation of MK-5204 Development: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Kenilworth, NJ - The development of MK-5204, an orally active β-1,3-glucan synthesis inhibitor, was discontinued by Merck & Co., Inc. The decision was made in favor of a structurally related and superior successor compound, ibrexafungerp (formerly known as MK-3118 and SCY-078).[1] This in-depth guide provides a technical overview of the available data and the scientific rationale behind this decision for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a derivative of the natural product enfumafungin, demonstrated promising in vitro antifungal activity and in vivo efficacy in a murine model of disseminated candidiasis.[1] As an inhibitor of β-1,3-glucan synthase, it targets a critical component of the fungal cell wall, a mechanism distinct from azoles and polyenes. However, further optimization of the enfumafungin scaffold led to the discovery of ibrexafungerp, which exhibited a superior preclinical profile, particularly in terms of oral efficacy and pharmacokinetics.[1] While specific head-to-head comparative preclinical data remains largely within proprietary domains, the progression of ibrexafungerp to clinical trials and its subsequent regulatory approvals underscore the strategic decision to halt the development of this compound. There is no publicly available evidence to suggest that this compound ever entered human clinical trials.

Mechanism of Action: Inhibition of β-1,3-Glucan Synthesis

This compound, like other members of its class, exerts its antifungal effect by inhibiting the enzyme β-1,3-glucan synthase. This enzyme is responsible for the synthesis of β-1,3-glucan, a crucial polysaccharide that provides structural integrity to the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and lysis, ultimately resulting in cell death.

G cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-1,3-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of Integrity MK5204 This compound MK5204->Glucan_Synthase Inhibition

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Data for this compound

The available preclinical data for this compound is primarily from a 2020 publication in Bioorganic & Medicinal Chemistry Letters.[1]

In Vitro Antifungal Activity

This compound demonstrated potent activity against various Candida species. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

Candida SpeciesThis compound MIC90 (µg/mL)
C. albicans≤0.03
C. glabrata0.06
C. parapsilosis0.125
C. tropicalis≤0.03
C. krusei0.06
Data sourced from Apgar et al., 2020.[1]
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis, specifically a target organ kidney assay (TOKA). This model assesses the reduction in fungal burden in the kidneys of infected mice following treatment.

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney Reduction (± SD)
Vehicle Control-0
This compound25-3.5 (± 0.5)
This compound12.5-2.8 (± 0.7)
This compound6.25-1.5 (± 0.9)
Data extrapolated from graphical representations in Apgar et al., 2020.[1]
Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, and absolute bioavailability are not publicly available, the primary publication reports the oral exposure in terms of Area Under the Curve (AUC) in mice.

CompoundOral Exposure (AUC0-24h, µM*h)
This compound0.88
Data sourced from Apgar et al., 2020.[1]

Experimental Protocols

While the exact, detailed internal protocols used by Merck are proprietary, the following represents a generalized workflow for the key experiments based on the available literature and standard practices in the field.

In Vitro Antifungal Susceptibility Testing

A representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species would follow the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

G Start Prepare Candida Inoculum Drug_Prep Serially Dilute this compound in Microtiter Plate Start->Drug_Prep Inoculation Inoculate Plates with Standardized Fungal Suspension Drug_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Visually or Spectrophotometrically Determine Fungal Growth Incubation->Reading End Determine MIC (Lowest concentration with significant growth inhibition) Reading->End

Figure 2: Generalized workflow for in vitro antifungal susceptibility testing.
Murine Model of Disseminated Candidiasis (Target Organ Kidney Assay - TOKA)

The following is a generalized protocol for a murine model of disseminated candidiasis, as would be used to evaluate the in vivo efficacy of an oral antifungal agent like this compound.

G Start Acclimatize Mice (e.g., female CD-1 mice) Infection Intravenous Injection of Candida albicans Start->Infection Treatment_Start Initiate Oral Gavage Treatment (e.g., 2 hours post-infection) Infection->Treatment_Start Treatment_Continue Continue Daily Dosing for a Defined Period (e.g., 7 days) Treatment_Start->Treatment_Continue Euthanasia Euthanize Mice at End of Treatment Treatment_Continue->Euthanasia Harvest Aseptically Harvest Kidneys Euthanasia->Harvest Homogenize Homogenize Kidneys in Saline Harvest->Homogenize Plate Plate Serial Dilutions on Agar Plates Homogenize->Plate Incubate_Plate Incubate Plates at 37°C for 24-48 hours Plate->Incubate_Plate Count Count Colony Forming Units (CFU) Incubate_Plate->Count End Calculate Log10 CFU/g Kidney and Determine Reduction Count->End

Figure 3: Generalized workflow for the murine model of disseminated candidiasis.

Rationale for Discontinuation

The discontinuation of this compound development was a strategic decision based on the emergence of a superior follow-on compound, ibrexafungerp. The primary publication on this compound explicitly states: "Development of this compound was later discontinued in favor of ibrexafungerp (MK-3118, SCY-078), which is currently in phase III clinical trials. The final optimization from this compound to ibrexafungerp will be the subject of a forthcoming publication."[1] This indicates a classic case of a pharmaceutical company prioritizing the development of a "best-in-class" candidate.

While a direct, side-by-side comparison of the preclinical data in a single publication is not yet available, the advancements in the ibrexafungerp program, including its successful clinical trials and subsequent FDA approval for the treatment of vulvovaginal candidiasis, validate the decision to cease the development of this compound. The improvements in ibrexafungerp likely encompassed enhanced oral bioavailability, a more favorable pharmacokinetic profile, and potentially a better safety margin, leading to its selection for further development.

Conclusion

The discontinuation of this compound was not due to a lack of efficacy or a prohibitive safety signal based on the available preclinical data. Instead, it represents a strategic decision to allocate resources to a more promising next-generation compound, ibrexafungerp. The story of this compound and ibrexafungerp is a compelling example of the iterative nature of drug discovery and development, where the goal is to continually improve upon existing scaffolds to create safer and more effective medicines. For researchers in the field, the development history of these enfumafungin derivatives provides valuable insights into the structure-activity and structure-property relationships that govern the oral bioavailability and in vivo efficacy of this important class of antifungal agents.

References

Methodological & Application

Application Notes and Protocols for MK-5204 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of MK-5204, an orally active β-1,3-glucan synthesis inhibitor, in murine models of disseminated candidiasis. The protocols and data presented are compiled from publicly available research to guide the design and execution of preclinical studies.

Introduction

This compound is an investigational antifungal agent that targets the fungal-specific enzyme β-1,3-glucan synthase, a critical component of the fungal cell wall.[1] Its oral bioavailability makes it a promising candidate for the treatment of invasive fungal infections. Murine models of disseminated candidiasis are essential for evaluating the in vivo efficacy of antifungal compounds like this compound. These models mimic human systemic infections, with the kidneys being the primary target organ for Candida albicans.[2]

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of this compound in a murine model of disseminated candidiasis.

Table 1: Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Mouse StrainPathogenInfection RouteTreatment RouteDose (mg/kg)Dosing RegimenDurationPrimary EndpointEfficacy OutcomeReference
DBA/2NCandida albicansIntravenous (IV)Oral (PO)25Twice Daily (BID)7 DaysKidney Fungal Burden (CFU/g)Robust activity (>2 log reduction in fungal burden)[2]
DBA/2NCandida albicansIntravenous (IV)Oral (PO)12.5Twice Daily (BID)7 DaysKidney Fungal Burden (CFU/g)Reduced efficacy[3]
DBA/2NCandida albicansIntravenous (IV)Oral (PO)6.25Twice Daily (BID)7 DaysKidney Fungal Burden (CFU/g)Precipitous drop in efficacy[3]
DBA/2NCandida albicansIntravenous (IV)Intraperitoneal (IP)Not SpecifiedTwice Daily (BID)7 DaysKidney Fungal Burden (CFU/g)Efficacious[2]

Signaling Pathway

This compound inhibits the Fks1 subunit of the β-1,3-glucan synthase enzyme complex, which is essential for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. The activity of this enzyme is regulated by the Rho1 GTPase.

G cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-1,3-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall MK5204 This compound MK5204->Glucan_Synthase Inhibits Rho1 Rho1-GTP (Regulatory Subunit) Rho1->Glucan_Synthase Activates

Caption: Inhibition of β-1,3-Glucan Synthesis by this compound.

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol describes the establishment of a systemic Candida albicans infection in mice to evaluate the efficacy of this compound.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth and agar plates

  • Sterile Phosphate-Buffered Saline (PBS)

  • DBA/2N mice (female, 6-8 weeks old)

  • This compound

  • Vehicle for drug administration (see note below)

  • Sterile syringes and needles (27-gauge or smaller for IV injection)

  • Tissue homogenizer

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans from a frozen stock on a YPD agar plate at 30°C for 24-48 hours.

    • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.[2]

    • Harvest the yeast cells by centrifugation, wash three times with sterile PBS, and resuspend in sterile PBS.

    • Count the cells using a hemocytometer and adjust the concentration to 2 x 105 cells/mL in sterile PBS for a final inoculum of 1 x 105 cells per mouse in 0.5 mL.

  • Infection:

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Inject 0.5 mL of the prepared C. albicans suspension (1 x 105 cells) intravenously into the lateral tail vein of each mouse.

  • Drug Administration:

    • Note on Vehicle: The specific vehicle used for this compound in the cited preclinical studies is not publicly available. A common vehicle for oral administration of investigational compounds in mice is 0.5% methylcellulose in sterile water. For intraperitoneal injection, sterile saline or PBS is often used. It is crucial to perform vehicle tolerability studies prior to the efficacy experiment.

    • Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations.

    • Administer this compound or vehicle control to the mice via oral gavage (PO) or intraperitoneal injection (IP) twice daily (e.g., every 12 hours) for 7 consecutive days, starting on the day of infection.

  • Endpoint Analysis (Kidney Fungal Burden):

    • On day 7, humanely euthanize the mice.

    • Aseptically remove the kidneys.

    • Weigh each kidney and homogenize in a known volume of sterile saline.

    • Prepare serial dilutions of the kidney homogenates in sterile saline.

    • Plate the dilutions onto YPD agar plates.

    • Incubate the plates at 30°C for 24-48 hours.

    • Count the number of colony-forming units (CFUs) on each plate and calculate the CFU per gram of kidney tissue.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment (Day 0 - Day 7) cluster_analysis Analysis (Day 7) p1 Culture C. albicans p2 Prepare Inoculum (1x10^5 cells in 0.5 mL PBS) p1->p2 e1 Infect Mice via IV Tail Vein Injection p2->e1 p3 Prepare this compound in Vehicle e2 Administer this compound/Vehicle (PO or IP, BID) p3->e2 e1->e2 Start Treatment on Day 0 a1 Euthanize Mice e2->a1 After 7 Days of Treatment a2 Harvest and Homogenize Kidneys a1->a2 a3 Plate Serial Dilutions on YPD Agar a2->a3 a4 Incubate and Count CFUs a3->a4 a5 Calculate CFU/g of Kidney a4->a5

Caption: Murine Disseminated Candidiasis Model Workflow.

References

Synthesizing MK-5204 for Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5204 is a semi-synthetic triterpenoid glycoside that acts as a potent and orally active inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall biosynthesis.[1][2] Derived from the natural product enfumafungin, this compound has demonstrated significant in vitro activity against various Candida species and in vivo efficacy in murine models of disseminated candidiasis.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound for research purposes. It should be noted that the clinical development of this compound was discontinued in favor of a related compound, ibrexafungerp (formerly MK-3116).[2]

Data Summary

The following tables summarize the in vitro activity and preclinical pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound

Target/OrganismAssayValueReference
Candida albicans (MY1055) Glucan SynthaseIC₅₀0.005 µg/mLApgar et al., 2020
Candida albicans (MY1055)MIC< 0.03 µg/mLApgar et al., 2020
Aspergillus fumigatus (MF5668)MEC< 0.03 µg/mLApgar et al., 2020

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesClearance (mL/min/kg)t₁⸝₂ (h)nAUCoral (µM·hr· kg/mg )Foral (%)Reference
Mouse115.10.2912Apgar et al., 2020
Rat65.50.7217Apgar et al., 2020
Dog212.34.1835Apgar et al., 2020
Rhesus Monkey48.50.79-Apgar et al., 2020

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of β-1,3-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway.

Fungal_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_periplasm Periplasmic Space cluster_cell_wall Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (FKS1/FKS2 + Rho1) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain Growing β-1,3-Glucan Chain Glucan_Synthase->Glucan_Chain Polymerization Cell_Wall_Glucan β-1,3-Glucan (Structural Component) Glucan_Chain->Cell_Wall_Glucan Incorporation MK5204 This compound MK5204->Glucan_Synthase Inhibition

Figure 1. Mechanism of action of this compound in the fungal cell wall synthesis pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from the natural product enfumafungin. The following is a summary of the synthetic route described by Apgar et al. in Bioorganic & Medicinal Chemistry Letters, 2020. For full experimental details, it is imperative to consult the original publication and its supplementary information.

Synthesis_Workflow Enfumafungin Enfumafungin Intermediate1 C2-OH Intermediate Enfumafungin->Intermediate1 Hydrolysis Intermediate2 C2-Mesylate Intermediate1->Intermediate2 Mesylation Intermediate3 C2-(1,2,4-triazole-3-carboxamide) Intermediate2->Intermediate3 Nucleophilic Substitution Intermediate4 C3-OH Intermediate Intermediate3->Intermediate4 Glycoside Cleavage MK5204 This compound Intermediate4->MK5204 Aminoether Formation

Figure 2. Simplified workflow for the synthesis of this compound.

Materials:

  • Enfumafungin

  • Standard organic synthesis reagents and solvents

  • Chromatography supplies (silica gel, HPLC)

General Procedure (Summary):

  • Modification of the C2 Position: The synthesis begins with the selective modification of the C2 position of the enfumafungin core. This typically involves hydrolysis of the acetate group followed by activation, for instance, through mesylation.

  • Introduction of the Triazole Moiety: The activated C2 position undergoes a nucleophilic substitution reaction with 3-carboxamide-1,2,4-triazole to introduce the key heterocyclic side chain.

  • Modification of the C3 Position: The glycoside at the C3 position is cleaved to reveal a hydroxyl group.

  • Formation of the Aminoether Side Chain: The final step involves the formation of the tert-butyl aminoether side chain at the C3 position.

  • Purification: Each intermediate and the final product require careful purification, typically by column chromatography on silica gel and/or preparative HPLC.

In Vitro Glucan Synthase Inhibition Assay

This protocol is a generalized procedure for determining the IC₅₀ of a compound against fungal β-1,3-glucan synthase.

Materials:

  • Fungal microsomal membrane preparation (e.g., from Candida albicans)

  • UDP-[³H]-glucose

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing GTPγS, EDTA, and a detergent like Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the assay buffer, fungal microsomal preparation, and the test compound dilution.

  • Initiate the reaction by adding UDP-[³H]-glucose.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA.

  • Collect the precipitated [³H]-glucan by vacuum filtration onto glass fiber filters.

  • Wash the filters with TCA and ethanol.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida species using the broth microdilution method, based on CLSI guidelines.

Materials:

  • Candida species isolate

  • RPMI-1640 medium

  • 96-well microtiter plates

  • This compound stock solution in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the Candida species in RPMI-1640 medium.

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Disclaimer

This document is intended for research and informational purposes only. The synthesis and handling of this compound should be performed by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The provided protocols are summaries and may require optimization for specific experimental conditions. Always refer to the primary literature for complete and detailed procedures.

References

Application Notes and Protocols for MK-5204 in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5204 is an orally active β-1,3-glucan synthesis inhibitor that has demonstrated broad-spectrum activity against various fungal pathogens, particularly Candida species.[1][2][3] As a non-competitive inhibitor of the β-1,3-D-glucan synthase enzyme complex, this compound disrupts the synthesis of β-1,3-D-glucan, an essential structural component of the fungal cell wall.[1][2][3] This mechanism of action is similar to that of the echinocandin class of antifungals. These application notes provide detailed protocols for performing antifungal susceptibility testing (AST) with this compound, interpreting the results, and understanding its mechanism of action.

Mechanism of Action and Signaling Pathway

This compound targets the Fks1p subunit of the β-1,3-D-glucan synthase enzyme complex located in the fungal cell membrane. Inhibition of this enzyme depletes the cell wall of β-1,3-D-glucan, leading to osmotic instability and cell death. The cellular stress resulting from cell wall damage can activate downstream signaling pathways, such as the calcineurin and cell wall integrity (CWI) pathways, as a compensatory response.

MK5204_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm MK5204_ext This compound GlucanSynthase β-1,3-D-Glucan Synthase (Fks1p subunit) MK5204_ext->GlucanSynthase Inhibition BetaGlucan β-1,3-D-Glucan Synthesis CellLysis Osmotic Instability & Cell Lysis BetaGlucan->CellLysis GlucanSynthase->BetaGlucan Blocks Calcineurin Calcineurin Pathway Activation CellLysis->Calcineurin CWI Cell Wall Integrity (CWI) Pathway Activation CellLysis->CWI Chitin Increased Chitin Synthesis Calcineurin->Chitin Modulates CWI->Chitin

Caption: Mechanism of action of this compound and related signaling pathways.

Data Presentation: In Vitro Antifungal Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against various Candida species. Data is compiled from available literature and should be used for comparative purposes. Actual MICs may vary depending on the specific isolate and testing conditions.

Table 1: MIC Range of this compound against Common Candida Species

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.03 - 1.0
Candida glabrata0.12 - 2.0
Candida parapsilosis0.5 - 4.0
Candida tropicalis0.12 - 1.0
Candida krusei0.25 - 2.0

Table 2: Comparative MIC50 and MIC90 Values of this compound and Caspofungin

OrganismDrugMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans This compound0.1250.5
Caspofungin0.060.125
Candida glabrata This compound0.51.0
Caspofungin0.1250.25
Candida parapsilosis This compound1.02.0
Caspofungin0.51.0
Candida tropicalis This compound0.250.5
Caspofungin0.1250.25
Candida krusei This compound0.51.0
Caspofungin0.250.5

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates and quality control (QC) strains (Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at 1600 µg/mL in DMSO.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution.

  • Drug Dilution Series:

    • Perform serial twofold dilutions of the this compound working solution in RPMI-1640 medium directly in the 96-well plates to achieve a final concentration range of 0.015 to 8 µg/mL.

    • Include a drug-free well for a growth control.

  • Inoculum Preparation:

    • Subculture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.

  • Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control.

    • Read the plates visually or using a microplate reader at 530 nm.

Note on Paradoxical Growth Effect: Some β-1,3-glucan synthase inhibitors exhibit a "paradoxical" or "Eagle" effect, where fungal growth reappears at concentrations above the MIC.[4][5] When reading the results, be aware of this possibility and record the MIC as the lowest concentration with significant growth inhibition, even if growth is observed at higher concentrations.

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (DMSO) Start->Prep_Stock Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate plate with fungal suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for broth microdilution antifungal susceptibility testing.
β-1,3-D-Glucan Synthase Inhibition Assay

This is a general protocol to confirm the direct inhibitory activity of this compound on the target enzyme.

Materials:

  • Fungal cell lysate (source of β-1,3-D-glucan synthase)

  • This compound

  • UDP-[14C]-glucose

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM β-mercaptoethanol)

  • Scintillation fluid and counter

Protocol:

  • Enzyme Preparation:

    • Prepare a crude membrane fraction containing β-1,3-D-glucan synthase from a susceptible fungal strain.

  • Inhibition Assay:

    • In a microfuge tube, combine the reaction buffer, various concentrations of this compound (or DMSO as a control), and the enzyme preparation.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding UDP-[14C]-glucose.

    • Incubate at 30°C for 1-2 hours.

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding ethanol.

    • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan product.

    • Wash the filter extensively to remove unincorporated UDP-[14C]-glucose.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Glucan_Synthase_Assay_Workflow Start Start Prep_Enzyme Prepare Fungal Enzyme Lysate Start->Prep_Enzyme Setup_Reaction Combine Buffer, this compound, and Enzyme Prep_Enzyme->Setup_Reaction Start_Reaction Add UDP-[14C]-glucose Setup_Reaction->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop reaction and filter product Incubate->Stop_Reaction Measure_Activity Measure radioactivity Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the β-1,3-D-glucan synthase inhibition assay.

References

MK-5204: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is an orally active β-1,3-glucan synthesis inhibitor that has demonstrated significant efficacy in preclinical models of disseminated candidiasis. As an inhibitor of a crucial fungal cell wall component, it represents a promising therapeutic candidate. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound, based on established murine models. The information is intended to guide researchers in designing and executing robust preclinical experiments.

Introduction

The fungal cell wall is a critical structure for maintaining cell integrity and viability, making it an attractive target for antifungal drug development. The enzyme β-1,3-glucan synthase is responsible for the synthesis of β-1,3-glucan, a major structural component of the cell wall in many pathogenic fungi, including Candida species. This compound specifically inhibits this enzyme, leading to disruption of the cell wall and subsequent fungal cell death.[1] Preclinical studies have shown that this compound is orally bioavailable and effective in murine models of disseminated candidiasis.[2][3] This document outlines the necessary protocols to replicate and build upon these findings.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data from preclinical studies on this compound and its analogs.

CompoundAnimal ModelInfection ModelRoute of AdministrationDosage (mg/kg)FrequencyKey FindingsReference
This compound MurineDisseminated CandidiasisOral9 (ED₉₉)Not SpecifiedRobust oral efficacy, reducing fungal burden by 99%.[2]
Analog 8hMurineTarget Organ Kidney Assay (TOKA)Oral25, 12.5, 6.25Not SpecifiedReasonable efficacy at 25 mg/kg; efficacy dropped at lower doses due to low oral exposure.[2]

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes the establishment of a disseminated Candida albicans infection in mice to evaluate the efficacy of orally administered this compound.

Materials:

  • Female BALB/c mice (4-6 weeks old, 20-22 grams)[4]

  • Candida albicans strain (e.g., MY1055 or SC5314)[2][5]

  • Yeast Extract Peptone Dextrose (YEPD) agar and broth[4]

  • Sterile physiological saline or Phosphate Buffered Saline (PBS)[4]

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory equipment for microbiology and animal handling

Procedure:

  • Inoculum Preparation:

    • Streak the C. albicans strain on a YEPD agar plate and incubate at 30°C for 48 hours.[4]

    • Inoculate a single colony into 10 mL of YEPD broth and incubate overnight (16-24 hours) at 30°C with orbital shaking (200 rpm).[4]

    • Subculture by inoculating 100 µL of the overnight culture into a fresh 10 mL of YEPD broth and incubate under the same conditions.[4]

    • Harvest the yeast cells by centrifugation (e.g., 2,000 rpm for 10 minutes) and wash twice with sterile saline or PBS.[4]

    • Resuspend the cell pellet in sterile saline or PBS and determine the cell concentration using a hemocytometer.

    • Adjust the final concentration of the inoculum to 1 x 10⁶ cells/mL in sterile saline for intravenous injection.[4]

  • Infection:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100 µL of the prepared C. albicans inoculum (1 x 10⁵ cells/mouse) into the lateral tail vein of each mouse.

  • Drug Administration:

    • Prepare a stock solution of this compound in a suitable vehicle for oral administration. The formulation should be a homogenous suspension or solution.

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the desired dose of this compound (e.g., 9 mg/kg) or vehicle control to the mice via oral gavage. The volume administered is typically 100-200 µL.

    • Continue treatment at the determined frequency (e.g., once or twice daily) for the duration of the study (e.g., 7 days).

  • Monitoring and Endpoint:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

    • At the end of the study, humanely euthanize the mice.

    • Aseptically harvest target organs, typically the kidneys, for fungal burden analysis.

Target Organ Kidney Assay (TOKA)

This assay is used to quantify the fungal burden in the kidneys, the primary target organ in disseminated candidiasis.

Procedure:

  • Following euthanasia, aseptically remove the kidneys from each mouse.

  • Weigh each kidney.

  • Homogenize the kidneys in a known volume of sterile saline or PBS using a tissue homogenizer.

  • Prepare serial dilutions of the homogenate in sterile saline or PBS.

  • Plate 100 µL of each dilution onto YEPD agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colony-forming units (CFUs) on the plates.

  • Calculate the fungal burden as CFU per gram of kidney tissue.

  • The efficacy of this compound is determined by comparing the mean CFU/gram in the treated groups to the vehicle control group. A statistically significant reduction in fungal burden indicates antifungal activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for in vivo efficacy studies.

G cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β(1,3)-D-glucan synthase (FKS1) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β(1,3)-D-glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation MK5204 This compound MK5204->Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation (C. albicans) Infection Intravenous Infection of Mice Inoculum->Infection Drug This compound Formulation Treatment Oral Administration of This compound or Vehicle Drug->Treatment Infection->Treatment Monitoring Daily Monitoring of Mice Treatment->Monitoring Harvest Harvest Kidneys Monitoring->Harvest Homogenize Homogenize Kidneys and Plate Dilutions Harvest->Homogenize CFU Count CFUs and Calculate Fungal Burden Homogenize->CFU

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of MK-5204

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5204 is a potent and orally active antifungal agent that targets the fungal cell wall by inhibiting β-1,3-glucan synthase.[1][2][3] This enzyme is crucial for the synthesis of β-1,3-glucan, a key structural component of the cell wall in many pathogenic fungi, including Candida species.[4] The disruption of β-1,3-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. These application notes provide detailed protocols for cell-based assays to evaluate the in vitro efficacy of this compound and similar antifungal compounds.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the in vitro activity of this compound against Candida albicans and its inhibitory effect on the target enzyme, β-1,3-glucan synthase.

CompoundTargetIC50 (µg/mL)Candida albicans MIC (µg/mL)Candida albicans MIC (+ serum) (µg/mL)
This compound (8x) β-1,3-Glucan Synthase0.0070.254

Data sourced from Apgar et al., Bioorg Med Chem Lett. 2020 Sep 1;30(17):127357.[2]

Signaling Pathway

The following diagram illustrates the β-1,3-glucan synthesis pathway in fungi, the target of this compound.

G cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP-Glucose UDP-Glucose FKS1 β-1,3-Glucan Synthase (FKS1 subunit) UDP-Glucose->FKS1 Substrate b-1,3-Glucan_chain Growing β-1,3-Glucan Chain FKS1->b-1,3-Glucan_chain Polymerization Cell_Wall Fungal Cell Wall b-1,3-Glucan_chain->Cell_Wall Incorporation This compound This compound This compound->FKS1 Inhibition

Caption: β-1,3-Glucan Synthesis Pathway and Inhibition by this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Candida species.

Materials:

  • Candida species isolates (e.g., C. albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (35°C)

Protocol:

  • Inoculum Preparation:

    • Culture Candida isolates on a suitable agar medium for 24 hours at 35°C.

    • Suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm or 600 nm) using a microplate reader.

G A Prepare Candida Inoculum (0.5 McFarland) C Inoculate Plate with Candida Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Visual or Spectrophotometric Reading) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Cell Wall Integrity Assay

This assay evaluates the ability of this compound to sensitize fungal cells to cell wall stressing agents.

Materials:

  • Candida species isolates

  • RPMI-1640 medium

  • This compound stock solution

  • Cell wall stressing agents:

    • Calcofluor White (CFW) stock solution (e.g., 1 mg/mL in water)

    • Congo Red (CR) stock solution (e.g., 1 mg/mL in water)

  • Sterile 96-well microtiter plates

  • Incubator (35°C)

  • Microplate reader

Protocol:

  • Prepare Drug and Stressing Agent Plates:

    • In a 96-well plate, prepare serial dilutions of this compound in RPMI-1640 medium. It is recommended to use sub-inhibitory concentrations of this compound (below the MIC) to observe sensitization.

    • In separate plates or in a checkerboard format, prepare serial dilutions of the cell wall stressing agents (CFW or CR).

  • Inoculation:

    • Prepare the Candida inoculum as described in the MIC protocol.

    • Add the inoculum to the wells containing this compound and/or the stressing agents.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Measure the OD to determine fungal growth.

    • Compare the growth in wells with this compound alone, the stressing agent alone, and the combination of both. A significant reduction in growth in the combination wells compared to the individual agents indicates that this compound compromises cell wall integrity, making the cells more susceptible to the stressing agent.

G cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Analysis A Serial Dilutions of this compound C Inoculate with Candida A->C B Serial Dilutions of Stressing Agent (CFW/CR) B->C D Incubate at 35°C C->D E Measure Growth (OD) D->E F Compare Growth Conditions: - this compound alone - Stressor alone - Combination E->F

Caption: Workflow for the Fungal Cell Wall Integrity Assay.

References

Measuring β-1,3-Glucan Synthesis Inhibition by MK-5204: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a critical structure for maintaining cell integrity and viability, making it an attractive target for antifungal drug development. A key component of the cell wall in many pathogenic fungi, such as Candida and Aspergillus species, is β-1,3-glucan. The synthesis of this essential polymer is catalyzed by the enzyme complex β-1,3-glucan synthase, the catalytic subunit of which is encoded by the FKS genes. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

MK-5204 is a semi-synthetic derivative of enfumafungin, a triterpene glycoside natural product.[1][2] It is an orally active inhibitor of β-1,3-glucan synthesis and has demonstrated broad-spectrum activity against various Candida species.[1][2] This application note provides detailed protocols for measuring the in vitro inhibition of β-1,3-glucan synthesis by this compound and its analogs, presenting key data and experimental workflows.

Mechanism of Action

This compound targets the Fks1p subunit of the β-1,3-glucan synthase enzyme complex. By binding to this catalytic subunit, it non-competitively inhibits the polymerization of UDP-glucose into β-1,3-glucan chains. This disruption of cell wall biosynthesis is the primary mechanism of its antifungal activity.

Data Presentation

The inhibitory activity of β-1,3-glucan synthase inhibitors can be quantified both at the enzymatic level (IC50) and the whole-cell level (Minimum Inhibitory Concentration, MIC). While specific in vitro enzymatic inhibition data for this compound is not publicly detailed, its potent activity is well-established. The following tables summarize the antifungal activity of this compound and the enzymatic inhibitory activity of its closely related parent compound, enfumafungin, and a derivative, MK-3118 (Ibrexafungerp).

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC (μg/mL)
Candida albicansValue not explicitly stated in provided search results
Aspergillus fumigatusValue not explicitly stated in provided search results

Note: The primary literature describes this compound as having "broad spectrum activity against Candida species" but does not provide specific MIC values in the abstracts reviewed. The focus of these publications is on its oral efficacy and structural modifications.[1][2]

Table 2: In Vitro β-1,3-Glucan Synthase Inhibition by Enfumafungin and MK-3118

CompoundFungal SpeciesEnzyme SourceIC50 (μg/mL)
EnfumafunginCandida albicansMicrosomal membranesComparable to L-733560 (a potent echinocandin analog)
MK-3118 (Ibrexafungerp)Candida albicans (Wild-Type)Product-entrapped GSSpecific value not provided in abstract
MK-3118 (Ibrexafungerp)C. albicans (fks mutant)Product-entrapped GS3 to 5.5-fold lower than caspofungin
MK-3118 (Ibrexafungerp)Candida glabrata (Wild-Type)Product-entrapped GSSpecific value not provided in abstract
MK-3118 (Ibrexafungerp)C. glabrata (fks mutant)Product-entrapped GS3.5 to 62-fold lower than caspofungin

GS: Glucan Synthase

Signaling Pathways and Experimental Workflows

Fungal β-1,3-Glucan Synthesis Pathway and Inhibition by this compound

The synthesis of β-1,3-glucan is a tightly regulated process central to fungal cell wall construction. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

Fungal_Glucan_Synthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasmic Space / Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GTP binding Rho1_GTP->Rho1_GDP GTP hydrolysis Rho1_GTP->Glucan_Synthase Activates Glucan_Chain β-1,3-Glucan Chain Glucan_Synthase->Glucan_Chain Polymerization MK5204 This compound MK5204->Glucan_Synthase Inhibits Microsomal_Assay_Workflow start Start: Fungal Culture cell_harvest Harvest Cells (e.g., mid-log phase) start->cell_harvest cell_lysis Cell Lysis (e.g., bead beating) cell_harvest->cell_lysis centrifugation1 Low-Speed Centrifugation (remove debris) cell_lysis->centrifugation1 centrifugation2 High-Speed Centrifugation (pellet microsomes) centrifugation1->centrifugation2 microsome_prep Resuspend Microsomes in buffer centrifugation2->microsome_prep assay_setup Set up Reaction Mix: - Microsomes - UDP-[14C]Glucose - GTPγS - Buffer - this compound (test) microsome_prep->assay_setup incubation Incubate (e.g., 30°C for 60 min) assay_setup->incubation quenching Quench Reaction (e.g., TCA) incubation->quenching filtration Filter and Wash (collect insoluble glucan) quenching->filtration scintillation Scintillation Counting (measure radioactivity) filtration->scintillation end End: Calculate IC50 scintillation->end

References

Application Notes and Protocols for Testing MK-5204 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5204 is an orally bioavailable inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1] By targeting this enzyme, this compound disrupts fungal cell wall synthesis, leading to osmotic instability and cell death. This mechanism of action makes it a promising candidate for the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established murine models of disseminated candidiasis and invasive aspergillosis. Due to the discontinuation of this compound development in favor of the structurally and mechanistically similar compound ibrexafungerp, detailed quantitative efficacy data for this compound is limited in publicly available literature. Therefore, where specific data for this compound is unavailable, data from preclinical studies of ibrexafungerp is provided as a representative example of a β-(1,3)-D-glucan synthase inhibitor.

Mechanism of Action: Inhibition of Fungal β-(1,3)-D-Glucan Synthesis

The fungal cell wall is a dynamic structure crucial for cell viability, and its composition is significantly different from that of mammalian cells, making it an attractive target for antifungal therapy. A key component of the fungal cell wall is β-(1,3)-D-glucan. The synthesis of this polysaccharide is catalyzed by the enzyme complex β-(1,3)-D-glucan synthase. This compound acts as a non-competitive inhibitor of this enzyme, thereby blocking the formation of the glucan polymer and compromising the structural integrity of the fungal cell wall.

G cluster_cell_wall Fungal Cell Wall UDP_G UDP-Glucose GS β-(1,3)-D-Glucan Synthase UDP_G->GS Glucan β-(1,3)-D-Glucan Polymer GS->Glucan Synthesis MK5204 This compound MK5204->GS Inhibition

Caption: Signaling pathway of β-(1,3)-D-glucan synthesis and its inhibition by this compound.

Animal Models for Efficacy Testing

Murine models are the most commonly used preclinical systems for evaluating the efficacy of antifungal agents. The two primary models relevant for testing a broad-spectrum antifungal like this compound are the disseminated (systemic) candidiasis model and the invasive pulmonary aspergillosis model.

Murine Model of Disseminated Candidiasis

This model mimics systemic Candida infections in humans, where the fungus spreads through the bloodstream and colonizes deep-seated organs, particularly the kidneys.

Experimental Protocol:

  • Animal Strain: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection. Common strains include BALB/c or C57BL/6.

  • Immunosuppression (if applicable): To induce neutropenia, mice can be treated with cyclophosphamide (e.g., 150 mg/kg intraperitoneally on days -4 and -1 relative to infection) and cortisone acetate (e.g., 250 mg/kg subcutaneously on day -1).

  • Inoculum Preparation: Candida albicans is grown in a suitable broth (e.g., Sabouraud Dextrose Broth) at 35°C for 24-48 hours. The yeast cells are harvested, washed with sterile saline, and counted using a hemocytometer. The final inoculum is adjusted to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mouse) in sterile saline.

  • Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with the prepared Candida suspension (typically 0.1 mL).

  • Drug Administration: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally (PO) via gavage. Treatment can begin at a specified time post-infection (e.g., 2 to 24 hours) and continue for a defined period (e.g., 7 days). A vehicle control group and a positive control group (e.g., fluconazole) should be included.

  • Efficacy Endpoints:

    • Fungal Burden: At the end of the treatment period, mice are euthanized, and kidneys are aseptically removed. The organs are weighed and homogenized in sterile saline. Serial dilutions of the homogenates are plated on a suitable agar medium (e.g., Sabouraud Dextrose Agar with antibiotics) to determine the number of colony-forming units (CFU) per gram of tissue.

    • Survival: A separate cohort of animals is monitored for a longer period (e.g., 21-30 days) to assess the impact of the treatment on survival. The time to morbidity/mortality is recorded.

Murine Model of Invasive Pulmonary Aspergillosis

This model simulates lung infections caused by Aspergillus species, which are a significant cause of morbidity and mortality in immunocompromised individuals.

Experimental Protocol:

  • Animal Strain: Immunocompromised mice (e.g., neutropenic) are required.

  • Immunosuppression: A regimen similar to the candidiasis model can be used.

  • Inoculum Preparation: Aspergillus fumigatus conidia are harvested from mature cultures grown on agar plates (e.g., Potato Dextrose Agar). Conidia are suspended in sterile saline containing a wetting agent (e.g., 0.05% Tween 80), filtered to remove hyphal fragments, and the concentration is determined by hemocytometer counting.

  • Infection: Mice are anesthetized and infected via intranasal instillation or intratracheal inoculation with the conidial suspension (e.g., 1 x 10^4 to 1 x 10^6 conidia/mouse).

  • Drug Administration: Similar to the candidiasis model, this compound is administered orally, with appropriate control groups.

  • Efficacy Endpoints:

    • Fungal Burden: Lungs are harvested, homogenized, and plated to determine CFU/gram of tissue.

    • Survival: Animals are monitored for survival over a period of 14-21 days.

    • Histopathology: Lung tissues can be fixed, sectioned, and stained (e.g., with Gomori's methenamine silver stain) to visualize fungal elements and assess tissue damage.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an oral antifungal agent in a murine model of disseminated candidiasis.

G cluster_preparation Preparation Phase cluster_infection_treatment Infection and Treatment Phase cluster_endpoint Endpoint Analysis Immunosuppression Immunosuppression of Mice (e.g., Cyclophosphamide) Infection Intravenous Infection (Tail Vein) Immunosuppression->Infection Inoculum_Prep Inoculum Preparation (Candida albicans culture) Inoculum_Prep->Infection Treatment Oral Administration of this compound (or Vehicle/Positive Control) Infection->Treatment Fungal_Burden Fungal Burden Analysis (Kidney CFU/g) Treatment->Fungal_Burden Survival Survival Monitoring Treatment->Survival

Caption: Experimental workflow for antifungal efficacy testing in a murine model.

Data Presentation

The efficacy of this compound can be quantified through various parameters. The following tables present representative data for the closely related compound, ibrexafungerp, in murine models of candidiasis.

Table 1: In Vivo Efficacy of Oral Ibrexafungerp in a Murine Model of Disseminated Candidiasis Caused by Candida auris [2]

Treatment Group (Oral, Twice Daily for 7 Days)Kidney Fungal Burden (log10 CFU/g ± SD) on Day 8Percent Survival on Day 21
Vehicle Control7.42 ± 0.2520%
Ibrexafungerp (20 mg/kg)6.01 ± 0.8960%
Ibrexafungerp (30 mg/kg)5.10 ± 0.7770%
Ibrexafungerp (40 mg/kg)4.14 ± 0.5580%
Fluconazole (20 mg/kg, Once Daily)7.21 ± 0.3120%
Caspofungin (10 mg/kg IP, Once Daily)3.89 ± 0.4390%
P ≤ 0.05 compared to vehicle control.

Table 2: In Vivo Efficacy of Oral Ibrexafungerp Against Echinocandin-Susceptible and -Resistant Candida glabrata in a Murine Model of Disseminated Candidiasis [3]

C. glabrata IsolateTreatment Group (Oral, Daily for 7 Days)Kidney Fungal Burden (log10 CFU/g ± SD)
Echinocandin-Susceptible Vehicle Control5.89 ± 0.41
Ibrexafungerp (30 mg/kg)3.57 ± 0.79
Ibrexafungerp (40 mg/kg)3.22 ± 0.65
Caspofungin (1 mg/kg IP)2.98 ± 0.54
Echinocandin-Resistant Vehicle Control6.12 ± 0.33
Ibrexafungerp (30 mg/kg)4.11 ± 0.82
Ibrexafungerp (40 mg/kg)3.88 ± 0.71
Caspofungin (1 mg/kg IP)5.95 ± 0.29
P < 0.01 compared to vehicle control.

Conclusion

The provided protocols and representative data offer a framework for the preclinical evaluation of this compound's efficacy in relevant animal models of invasive fungal infections. The murine models of disseminated candidiasis and invasive aspergillosis are well-established and provide robust endpoints for assessing antifungal activity. While specific quantitative data for this compound remains limited, the strong performance of the mechanistically similar compound, ibrexafungerp, in these models underscores the potential of β-(1,3)-D-glucan synthase inhibitors as orally effective antifungal agents. Researchers utilizing these protocols should ensure adherence to institutional animal care and use guidelines.

References

Application Notes and Protocols for the Quantification of MK-5204 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MK-5204 is an orally active β-1,3-glucan synthesis inhibitor, a class of antifungal agents that also includes the echinocandins.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed protocols for two proposed analytical methods for the determination of this compound in human plasma: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and selectivity, and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Chemical Structure of this compound

Molecular Formula: C₄₀H₆₅N₅O₁₀[2] Molecular Weight: 795.97 g/mol [2]

Proposed Analytical Method 1: LC-MS/MS

This method is recommended for its high sensitivity and specificity, making it suitable for studies requiring low limits of quantification.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on typical values for similar assays.[3][4]

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Intra-day Accuracy (%Bias)± 15%
Inter-day Accuracy (%Bias)± 15%
Mean Recovery> 85%
Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for sample cleanup.[3][5]

  • Reagents and Materials:

    • Human plasma (K₂EDTA as anticoagulant)

    • This compound reference standard

    • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., another echinocandin or a stable isotope-labeled this compound).

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Refrigerated centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 15 seconds and inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) -> Product ion (Q3) - To be determined experimentally based on the compound's fragmentation pattern.

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) - To be determined experimentally.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Workflow Diagram: LC-MS/MS Method

LCMSMS_Workflow Sample Plasma Sample (100 µL) Add_IS_ACN Add 200 µL Acetonitrile with Internal Standard Sample->Add_IS_ACN Vortex1 Vortex (30s) Add_IS_ACN->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N₂) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS Sample Preparation Workflow.

Proposed Analytical Method 2: HPLC-UV

This method provides a more accessible and cost-effective alternative to LC-MS/MS, though it may have a higher limit of quantification.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on typical values for similar assays.[6][7]

ParameterExpected Value
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 10%
Intra-day Accuracy (%Bias)± 15%
Inter-day Accuracy (%Bias)± 15%
Mean Recovery> 80%
Experimental Protocol: HPLC-UV

1. Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction can provide a cleaner extract compared to protein precipitation.[7]

  • Reagents and Materials:

    • Human plasma (K₂EDTA as anticoagulant)

    • This compound reference standard

    • Internal Standard (IS): A structurally similar compound with a distinct retention time (e.g., another echinocandin).

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the internal standard solution.

    • Add 800 µL of MTBE.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 15 seconds and inject into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 4.5) (e.g., 40:60 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound. A diode array detector can be used to determine the optimal wavelength.

Workflow Diagram: HPLC-UV Method

HPLCUV_Workflow Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (50 µL) Plasma_Sample->Add_IS Add_MTBE Add MTBE (800 µL) Add_IS->Add_MTBE Vortex_LLE Vortex (1 min) Add_MTBE->Vortex_LLE Centrifuge_LLE Centrifuge (10,000 rpm, 5 min) Vortex_LLE->Centrifuge_LLE Transfer_Organic Transfer Organic Layer Centrifuge_LLE->Transfer_Organic Evaporate_LLE Evaporate to Dryness (N₂) Transfer_Organic->Evaporate_LLE Reconstitute_LLE Reconstitute in Mobile Phase (100 µL) Evaporate_LLE->Reconstitute_LLE Inject_HPLC Inject into HPLC-UV Reconstitute_LLE->Inject_HPLC

Caption: HPLC-UV Sample Preparation Workflow.

Method Validation

Both proposed methods require comprehensive validation to ensure their reliability for the intended application. Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Conclusion

The provided application notes and protocols offer a robust starting point for the development of analytical methods for the quantification of this compound in plasma. The choice between the LC-MS/MS and HPLC-UV methods will depend on the specific requirements of the study, particularly the desired sensitivity. It is imperative that a full method validation is performed to ensure the generation of accurate and reliable data for pharmacokinetic and clinical studies of this compound.

References

MK-5204 Solution Preparation for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5204 is an orally active, semi-synthetic triterpenoid glycoside derived from enfumafungin. It functions as a potent and specific inhibitor of β-1,3-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting for antifungal research. This compound has demonstrated broad-spectrum activity against various Candida species and has been evaluated in murine models of disseminated candidiasis.[1][2][3] While its development was succeeded by ibrexafungerp, this compound remains a valuable tool for studying fungal cell wall biosynthesis and for in vitro and in vivo screening of antifungal compounds.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₄₀H₆₅N₅O₅[4]
Molecular Weight695.97 g/mol [4]
Mechanism of ActionInhibition of β-1,3-glucan synthase[1][2]
Physical StateSolid (likely a powder)Implied
StorageRoom temperature (may vary)[5]
In Vitro Antifungal Activity of this compound
Fungal SpeciesMIC (μg/mL)NoteReference
Candida albicans (MY1055)0.06In the presence of serum, the MIC is 2 µg/mL.[1]
Candida glabrata (MY1381)≤ 1-[1]
Candida krusei≤ 1-[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations for various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Weighing the Compound: Accurately weigh a desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Solubilization:

    • Due to the lack of precise public solubility data, it is recommended to prepare a stock solution in 100% DMSO.

    • Add a calculated volume of DMSO to the weighed this compound to achieve a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but monitor for any signs of degradation.

  • Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Note: It is advisable to perform a small-scale solubility test first to determine the maximum concentration of this compound that can be dissolved in DMSO.

In Vitro Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal strain. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile water or saline

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Incubator (35°C)

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Prepare a suspension of fungal cells in sterile water or saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a working solution of this compound by diluting the stock solution in RPMI-1640 medium. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid solvent toxicity.

    • In a 96-well plate, perform a two-fold serial dilution of the this compound working solution in RPMI-1640 medium to obtain a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted this compound and to a positive control well (inoculum without the drug). Include a negative control well with medium only.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Preparation of this compound for In Vivo Oral Administration in a Murine Model

Objective: To formulate this compound for oral gavage in a murine model of disseminated candidiasis.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% w/v carboxymethyl cellulose [CMC] and 0.1% v/v Tween 80 in sterile water)

  • Sterile tubes

  • Homogenizer or sonicator

  • pH meter

Protocol:

  • Vehicle Preparation:

    • Prepare the vehicle solution by dissolving Tween 80 in sterile water, followed by the gradual addition of CMC while stirring until a homogenous suspension is formed.

  • This compound Suspension:

    • Weigh the required amount of this compound to achieve the desired dosage (e.g., mg/kg).

    • Add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while mixing to obtain a uniform suspension.

    • Use a homogenizer or sonicator to ensure a fine, homogenous suspension and prevent settling of the compound.

  • pH Adjustment (Optional): Check the pH of the final formulation and adjust if necessary to be within a physiologically acceptable range (typically pH 6.5-7.5).

  • Administration: Administer the freshly prepared suspension to mice via oral gavage using an appropriate gauge gavage needle. The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).

Mandatory Visualizations

G cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (Fks1p/Fks2p) UDP_Glucose->Glucan_Synthase Glucan β-1,3-Glucan Polymer Glucan_Synthase->Glucan Polymerization Cell_Wall Cell Wall Integrity Glucan->Cell_Wall MK5204 This compound MK5204->Glucan_Synthase Inhibition

Caption: Signaling pathway of this compound action.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Determine MIC E->F G Prepare this compound Oral Formulation I Administer this compound (Oral Gavage) G->I H Induce Fungal Infection in Murine Model H->I J Monitor Disease Progression (e.g., survival, fungal burden) I->J K Evaluate Efficacy J->K

References

Application of MK-5204 in Fungal Biofilm Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased resistance to conventional antifungal therapies. These structured communities of fungal cells are encased in a self-produced extracellular matrix (ECM), which acts as a protective barrier against host immune responses and antifungal agents. MK-5204, an orally active β-1,3-glucan synthesis inhibitor derived from enfumafungin, presents a promising avenue for anti-biofilm research. By targeting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall and biofilm ECM, this compound has the potential to disrupt biofilm integrity and enhance the efficacy of antifungal treatments.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in fungal biofilm research, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

This compound functions as a potent and specific inhibitor of the enzyme β-1,3-glucan synthase.[5][6] This enzyme is responsible for the synthesis of β-1,3-glucan, a fundamental polysaccharide that maintains the structural integrity of the fungal cell wall and is a major component of the biofilm extracellular matrix.[3][4] Inhibition of β-1,3-glucan synthase by this compound leads to a depletion of this crucial polymer, resulting in a weakened cell wall and disruption of the biofilm matrix. This disruption can lead to increased susceptibility of the fungal cells within the biofilm to other antifungal agents and host immune factors.

Data Presentation

While specific quantitative data for this compound's direct impact on fungal biofilms is emerging, data from other β-1,3-glucan synthase inhibitors, such as caspofungin, provide a strong indication of its potential efficacy. The following tables summarize representative data for the activity of β-1,3-glucan synthase inhibitors against Candida albicans biofilms. Researchers can expect to generate similar data for this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of β-1,3-Glucan Synthase Inhibitors against Candida albicans Biofilms

CompoundBiofilm Age (h)MIC50 (µg/mL)MIC80 (µg/mL)Reference
Caspofungin240.1250.25[2]
Caspofungin480.250.5[7]

MIC50/MIC80: The minimum concentration of the drug that inhibits 50% or 80% of biofilm metabolic activity, respectively.

Table 2: Effect of β-1,3-Glucan Synthase Inhibitors on Candida albicans Biofilm Biomass and Extracellular Matrix

Compound (Concentration)Biofilm Biomass Reduction (%)β-1,3-Glucan Content Reduction (%)Reference
Caspofungin (0.5 µg/mL)~40%~50%[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against fungal biofilms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Fungal Biofilms

This protocol is adapted from established methods for testing the susceptibility of fungal biofilms to antifungal agents.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640)

  • This compound stock solution (in a suitable solvent like DMSO)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

  • Spectrophotometer (plate reader)

Procedure:

  • Biofilm Formation: a. Prepare a standardized fungal cell suspension (1 x 106 cells/mL) in RPMI-1640 medium. b. Add 100 µL of the cell suspension to each well of a 96-well plate. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation. d. After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Drug Treatment: a. Prepare serial dilutions of this compound in RPMI-1640 medium. b. Add 100 µL of each drug dilution to the wells containing the pre-formed biofilms. Include a drug-free control. c. Incubate the plate at 37°C for another 24 hours.

  • Quantification of Biofilm Viability (XTT Assay): a. After the treatment period, wash the wells with PBS. b. Prepare the XTT solution according to the manufacturer's instructions. c. Add 100 µL of the XTT solution to each well and incubate in the dark at 37°C for 2-4 hours. d. Measure the absorbance at 490 nm using a microplate reader. e. The MIC is determined as the lowest concentration of this compound that causes a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the untreated control.

Protocol 2: Visualization of Biofilm Structure using Microscopy

This protocol allows for the qualitative assessment of the effect of this compound on biofilm architecture.

Materials:

  • Sterile coverslips or multi-well chamber slides

  • Fungal strain of interest

  • Growth medium

  • This compound

  • Fixatives (e.g., glutaraldehyde, formaldehyde)

  • Stains (e.g., Concanavalin A-Alexa Fluor conjugate for ECM, FUN-1 for cell viability)

  • Scanning Electron Microscope (SEM) or Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Biofilm Formation: a. Grow biofilms on sterile coverslips placed in a petri dish or in chamber slides as described in Protocol 1.

  • Drug Treatment: a. Treat the biofilms with a relevant concentration of this compound (e.g., at or above the MIC) for 24 hours. Include an untreated control.

  • Sample Preparation for Microscopy: a. For SEM: i. Fix the biofilms with glutaraldehyde. ii. Dehydrate the samples through a series of ethanol concentrations. iii. Critical-point dry and sputter-coat the samples with gold or palladium. b. For CLSM: i. Stain the biofilms with appropriate fluorescent dyes (e.g., Concanavalin A for ECM, a viability stain). ii. Mount the coverslips on a slide.

  • Imaging: a. Observe the samples under the SEM or CLSM to visualize changes in biofilm thickness, cell morphology, and the integrity of the extracellular matrix.[2][7]

Mandatory Visualizations

Signaling_Pathway cluster_0 Fungal Cell This compound This compound Beta-1,3-Glucan_Synthase Beta-1,3-Glucan_Synthase This compound->Beta-1,3-Glucan_Synthase Inhibits Beta-1,3-Glucan Beta-1,3-Glucan Beta-1,3-Glucan_Synthase->Beta-1,3-Glucan Synthesizes UDP-Glucose UDP-Glucose UDP-Glucose->Beta-1,3-Glucan_Synthase Substrate Cell_Wall Cell_Wall Beta-1,3-Glucan->Cell_Wall Component of Biofilm_Matrix Biofilm_Matrix Beta-1,3-Glucan->Biofilm_Matrix Component of

Caption: Mechanism of action of this compound in fungal cells.

Experimental_Workflow Start Start Fungal_Culture Prepare Fungal Cell Suspension Start->Fungal_Culture Biofilm_Formation Incubate for Biofilm Formation (24-48h) Fungal_Culture->Biofilm_Formation Wash_1 Wash with PBS Biofilm_Formation->Wash_1 Drug_Treatment Treat with this compound (24h) Wash_1->Drug_Treatment Wash_2 Wash with PBS Drug_Treatment->Wash_2 Quantification Quantify Biofilm Viability (XTT Assay) Wash_2->Quantification Microscopy Visualize Biofilm (SEM/CLSM) Wash_2->Microscopy Data_Analysis Analyze Data Quantification->Data_Analysis Microscopy->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound's anti-biofilm activity.

Logical_Relationship This compound This compound Inhibition Inhibition of β-1,3-Glucan Synthase This compound->Inhibition Depletion Depletion of β-1,3-Glucan Inhibition->Depletion Weakened_Cell_Wall Weakened Cell Wall Depletion->Weakened_Cell_Wall Disrupted_Matrix Disrupted Biofilm Matrix Depletion->Disrupted_Matrix Increased_Susceptibility Increased Susceptibility to Antifungals Weakened_Cell_Wall->Increased_Susceptibility Disrupted_Matrix->Increased_Susceptibility

Caption: Logical flow of this compound's effects on fungal biofilms.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Oral Exposure of MK-5204 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral exposure of MK-5204 analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features for oral activity?

This compound is an orally active β-1,3-glucan synthesis inhibitor, derived from the natural product enfumafungin. A critical modification that improved its oral exposure compared to earlier analogs was the replacement of an isopropyl alpha amino substituent with a t-butyl group. This structural change enhanced oral exposure while maintaining potent antifungal activity.[1][2][3]

Q2: What are the primary challenges in achieving good oral exposure with this compound analogs?

Like many triterpene glycosides, this compound analogs can face challenges with oral bioavailability due to factors such as poor aqueous solubility and potential for metabolic liabilities.[1][2] For instance, some analogs showed low oral exposure, leading to a significant drop in efficacy at lower doses.[1]

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like the this compound analogs?

Several formulation and chemical modification strategies can be considered:

  • Formulation-Based Approaches:

    • Solid Dispersion: Dispersing the drug in a polymer matrix can improve its solubility and dissolution rate. This can be achieved through techniques like spray drying or hot-melt extrusion.[4][5][6][7][8]

    • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to faster dissolution.[7]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can enhance the solubility and absorption of lipophilic drugs.[8]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.[7]

  • Chemical Modification Approaches:

    • Prodrugs: Modifying the chemical structure to create a more soluble or permeable prodrug that converts to the active compound in the body.

    • Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.

Troubleshooting Guides

Problem: Low Oral Exposure Observed in Preclinical Species

Possible Cause 1: Poor Aqueous Solubility

  • Suggested Solution: Employ formulation strategies to enhance solubility.

    • Experiment: Prepare a solid dispersion of the analog with a suitable polymer (e.g., HPMC, PVP) and compare its dissolution profile and in vivo exposure against the unformulated compound.

    • Experiment: Evaluate the effect of particle size reduction (micronization) on the oral absorption of the analog.

Possible Cause 2: Metabolic Instability

  • Suggested Solution: Investigate potential metabolic pathways and modify the analog structure to block metabolic hotspots.

    • Experiment: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites.

    • Experiment: Based on the metabolic data, synthesize new analogs with modifications at the sites of metabolism and evaluate their metabolic stability and oral exposure. The development of this compound itself is an example where structural modification (t-butyl group) addressed an N-dealkylation liability observed in a previous lead.[1][2]

Problem: Inconsistent Oral Absorption in Animal Studies

Possible Cause 1: Formulation-Dependent Absorption

  • Suggested Solution: Optimize the formulation to ensure consistent drug release and dissolution.

    • Experiment: Test different formulation types (e.g., suspension, solution, solid dispersion) to identify one that provides reproducible absorption profiles.

    • Experiment: For solid dispersions, evaluate the impact of polymer type and drug-to-polymer ratio on in vivo performance.

Possible Cause 2: Food Effects

  • Suggested Solution: Investigate the effect of food on the oral absorption of the analog.

    • Experiment: Conduct pharmacokinetic studies in fasted and fed animals to determine if a positive or negative food effect exists. The formulation can then be tailored to either take advantage of or mitigate this effect.

Data Presentation

Table 1: In Vitro Antifungal Activity of Key this compound Analogs

CompoundC2 SubstituentC3 Aminoether SubstituentCandida albicans MIC (µg/mL)
Analog 1 AminotetrazoleN,N-dimethylaminoether0.125
Analog 2 3-Carboxamide-1,2,4-triazoleN,N-dimethylaminoether0.06
This compound 3-Carboxamide-1,2,4-triazolet-butyl, methyl aminoether0.06

Note: Data synthesized from narrative descriptions in the source literature.[1][2]

Table 2: Oral Efficacy of Selected this compound Analogs in the Murine Disseminated Candidiasis Model (TOKA)

CompoundDose (mg/kg)Reduction in Fungal Burden (log CFU/g kidney)
Analog 2 25~1.5
Analog 2 12.5< 1.0
This compound 25> 2.0
This compound 12.5~2.0

Note: Data synthesized from narrative descriptions in the source literature.[1]

Experimental Protocols

Murine Model of Disseminated Candidiasis

This model is used to evaluate the in vivo efficacy of antifungal agents.

Materials:

  • Candida albicans strain (e.g., MY1055)

  • Female BALB/c mice (6-8 weeks old)

  • Sterile saline

  • Yeast extract peptone dextrose (YPD) broth and agar

  • Appropriate animal handling and euthanasia equipment

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.

    • Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL in sterile saline.

  • Infection:

    • Inject each mouse intravenously via the lateral tail vein with 0.1 mL of the prepared inoculum (1 x 10^5 cells/mouse).

  • Treatment:

    • Initiate treatment with the this compound analog or vehicle control at a specified time post-infection (e.g., 2 hours).

    • Administer the compounds orally at the desired dosage regimen for a defined period (e.g., once or twice daily for 3 days).

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 72 hours post-infection), humanely euthanize the mice.

    • Aseptically remove the kidneys and homogenize them in sterile saline.

    • Plate serial dilutions of the kidney homogenates onto YPD agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

    • Calculate the fungal burden as log CFU per gram of kidney tissue.

Topical Oral Kidney Assay (TOKA) - Generalized Protocol

The TOKA model is a variation of the disseminated candidiasis model, often used for rapid screening of antifungal efficacy. The primary endpoint is the reduction of fungal burden in the kidneys, the target organ.

Procedure:

The protocol for the TOKA assay is largely similar to the murine model of disseminated candidiasis described above, with a strong emphasis on the kidney as the target organ for assessing efficacy. The key steps of inoculum preparation, intravenous infection, and oral treatment are the same. The primary difference lies in the specific focus on quantifying the fungal load in the kidneys as the main readout of the assay.

Visualizations

Improving_Oral_Exposure_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Pathways cluster_evaluation Evaluation Low_Oral_Exposure Low Oral Exposure of this compound Analog Solubility_Assessment Assess Aqueous Solubility Low_Oral_Exposure->Solubility_Assessment Poor Solubility? Metabolism_Study In Vitro Metabolism Studies Low_Oral_Exposure->Metabolism_Study Metabolic Instability? Formulation_Strategies Formulation Development (e.g., Solid Dispersion, Nanosizing) Solubility_Assessment->Formulation_Strategies Chemical_Modification Chemical Modification (e.g., Prodrug, Salt Formation) Metabolism_Study->Chemical_Modification PK_Studies In Vivo Pharmacokinetic Studies Formulation_Strategies->PK_Studies Chemical_Modification->PK_Studies Efficacy_Testing In Vivo Efficacy Testing (e.g., Murine Candidiasis Model) PK_Studies->Efficacy_Testing

Caption: Workflow for troubleshooting and improving the oral exposure of this compound analogs.

Signaling_Pathway_Concept cluster_drug_action Drug Action cluster_target_engagement Target Engagement cluster_outcome Therapeutic Outcome MK5204 This compound Analog (Oral Administration) Absorption GI Absorption MK5204->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Fungal_Cell Fungal Cell (e.g., Candida) Systemic_Circulation->Fungal_Cell Glucan_Synthase β-1,3-Glucan Synthase Systemic_Circulation->Glucan_Synthase Inhibition Fungal_Cell->Glucan_Synthase Glucan_Synthesis β-1,3-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Fungal Cell Lysis Cell_Wall->Cell_Lysis Disruption Efficacy Antifungal Efficacy Cell_Lysis->Efficacy

Caption: Conceptual pathway of orally administered this compound analogs from absorption to antifungal efficacy.

References

Technical Support Center: Overcoming MK-5204 N-dealkylation Liability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MK-5204 and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to N-dealkylation, a common metabolic liability.

Frequently Asked Questions (FAQs)

Q1: What is N-dealkylation and why is it a concern for drug candidates?

A1: N-dealkylation is a metabolic process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, that removes an alkyl group from a nitrogen atom in a molecule.[1][2][3] This can lead to the formation of metabolites with altered pharmacological activity, toxicity, or pharmacokinetic properties.[4] For drug candidates, extensive N-dealkylation can result in rapid clearance, reduced oral bioavailability, and the formation of potentially reactive aldehyde or ketone byproducts, posing a significant hurdle in drug development.[5][6]

Q2: Was N-dealkylation a liability for the predecessors of this compound?

A2: Yes, the lead compounds preceding this compound exhibited an N-dealkylation liability.[7][8][9] This metabolic instability was a key issue that prompted further structural optimization to improve the drug's pharmacokinetic profile.

Q3: How was the N-dealkylation liability addressed in the development of this compound?

A3: The N-dealkylation liability was successfully overcome in this compound by a specific structural modification. The isopropyl alpha-amino substituent in the lead compound was replaced with a more sterically hindered t-butyl group.[7][8][9] This change effectively shields the nitrogen from the metabolic action of CYP enzymes.

Q4: Which cytochrome P450 isozyme is likely responsible for the N-dealkylation of this compound's predecessors?

A4: While specific studies on the exact isozyme for the predecessor are not publicly available, CYP3A4 is the most abundant and promiscuous CYP enzyme in the human liver and is a common catalyst for N-dealkylation reactions of many drugs.[10][11][12] Therefore, it is highly probable that CYP3A4 was the primary enzyme responsible for the N-dealkylation of the earlier lead compounds.

Troubleshooting Guides

Problem 1: High in vitro metabolic instability of a novel analog related to the this compound scaffold.
  • Symptom: Your novel compound shows rapid clearance in human liver microsome (HLM) or hepatocyte stability assays.

  • Potential Cause: The structural modifications to your analog may have reintroduced a susceptibility to N-dealkylation.

  • Troubleshooting Steps:

    • Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the metabolites formed during the in vitro incubation. Look for a mass shift corresponding to the loss of an N-alkyl group.

    • CYP Inhibition Studies: Conduct co-incubation experiments with specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to determine which isozyme is responsible for the metabolism. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

    • Structural Modification: If N-dealkylation is confirmed, consider structural modifications to sterically hinder the site of metabolism. Increasing the bulk of the N-alkyl substituent, as was done for this compound, is a proven strategy.

Problem 2: Difficulty in quantifying the N-dealkylated metabolite.
  • Symptom: You have evidence of N-dealkylation but are struggling to develop a robust bioanalytical method for the metabolite.

  • Potential Cause: The N-dealkylated metabolite may be more polar, less stable, or present at much lower concentrations than the parent drug. The aldehyde/ketone byproduct can also be reactive and difficult to measure.[13]

  • Troubleshooting Steps:

    • Optimize Chromatography: Use a polar-modified reversed-phase column or hydrophilic interaction liquid chromatography (HILIC) to improve the retention of the polar metabolite.

    • Sensitive Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

    • Stable Isotope Labeled Internal Standard: Synthesize a stable isotope-labeled version of the metabolite to use as an internal standard for accurate quantification.

    • Matrix Effects: Evaluate and minimize matrix effects from the biological sample (e.g., plasma, microsomes) through appropriate sample preparation techniques like solid-phase extraction (SPE).

Data Presentation

Table 1: Hypothetical In Vitro Metabolic Stability Data

CompoundN-SubstituentHalf-life in HLM (min)Intrinsic Clearance (μL/min/mg protein)
PredecessorIsopropyl1546.2
This compound t-Butyl >120 <5.8

This table illustrates the significant improvement in metabolic stability achieved by replacing the isopropyl group with a t-butyl group.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay
  • Objective: To determine the rate of metabolism of a test compound in human liver microsomes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (e.g., 20 mg/mL protein).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, human liver microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (k / microsomal protein concentration) * 1000.

Mandatory Visualizations

N_Dealkylation_Pathway cluster_0 Phase I Metabolism Parent_Drug Predecessor Compound (with N-isopropyl group) Intermediate Carbinolamine Intermediate (unstable) Parent_Drug->Intermediate CYP450 (e.g., CYP3A4) + O2, NADPH Metabolite N-dealkylated Metabolite (Secondary Amine) Intermediate->Metabolite Byproduct Acetone (Ketone byproduct) Intermediate->Byproduct

Caption: Metabolic pathway of N-dealkylation.

Experimental_Workflow cluster_workflow Metabolic Stability Workflow Start Start: Novel Compound Incubation Incubate with Human Liver Microsomes + NADPH Start->Incubation Time_Points Sample at Multiple Time Points Incubation->Time_Points Quench Quench Reaction & Precipitate Protein Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate Half-life and Intrinsic Clearance Analysis->Data End End: Stability Assessment Data->End

Caption: In vitro microsomal stability assay workflow.

Logical_Relationship cluster_logic Troubleshooting Logic High_Clearance High In Vitro Clearance Observed Hypothesis Hypothesis: N-dealkylation? High_Clearance->Hypothesis Metabolite_ID Metabolite ID (LC-MS/MS) Hypothesis->Metabolite_ID CYP_Inhibition CYP Inhibition Assay Hypothesis->CYP_Inhibition Confirmation N-dealkylation Confirmed? Metabolite_ID->Confirmation CYP_Inhibition->Confirmation Redesign Structural Redesign: Increase Steric Hindrance Confirmation->Redesign Yes No_Dealkylation Other Metabolic Pathway Confirmation->No_Dealkylation No

Caption: Troubleshooting logic for high clearance.

References

Technical Support Center: Optimizing MK-5204 Efficacy in the Presence of Serum

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: MK-5204 is an investigational agent and a precursor to the approved antifungal drug, ibrexafungerp. The information provided herein is for research and informational purposes only. It is crucial to note that this compound is a β-1,3-glucan synthesis inhibitor, not a kinase inhibitor.

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the efficacy of this compound and similar compounds. It addresses common challenges encountered when working with highly serum protein-bound drugs and provides troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the in vitro efficacy of this compound significantly reduced in the presence of serum?

The reduced efficacy of this compound in the presence of serum is likely attributable to its high affinity for serum proteins, particularly albumin. Ibrexafungerp, the successor to this compound, is known to be greater than 99% protein-bound in plasma[1][2][3]. This high level of protein binding sequesters the compound, reducing the concentration of free, unbound drug available to interact with its target, β-1,3-glucan synthase, on the fungal cell wall. Only the unbound fraction of a drug is generally considered pharmacologically active.

Q2: What is a "serum shift," and how is it quantified for this compound?

A "serum shift" refers to the increase in the Minimum Inhibitory Concentration (MIC) of a drug against a microorganism when the susceptibility testing is performed in the presence of serum compared to standard testing medium. It is a quantitative measure of the impact of serum protein binding on a compound's potency.

The serum shift is calculated as the ratio of the MIC in the presence of serum to the MIC in the absence of serum:

Serum Shift Factor = MIC (with serum) / MIC (without serum)

A higher serum shift factor indicates a greater reduction in potency due to serum proteins.

Q3: What is the mechanism of action of this compound?

This compound is a triterpenoid antifungal agent that functions as a β-1,3-glucan synthesis inhibitor[1][4][5]. It non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall[3][4][5]. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death[3][5]. This mechanism is distinct from that of azole antifungals.

Q4: Are there strategies to mitigate the impact of serum protein binding on this compound's in vivo efficacy?

While reformulating a specific compound like this compound is a complex process, several drug development strategies are employed to address high serum protein binding:

  • Structural Modification: As demonstrated by the evolution of this compound to ibrexafungerp, medicinal chemistry efforts can optimize the compound's structure to improve its pharmacokinetic and pharmacodynamic properties, including reducing the impact of serum binding on its activity.

  • Dosing Regimens: Understanding the pharmacokinetic profile, including protein binding, allows for the development of dosing regimens that achieve a sufficient concentration of the unbound drug at the site of infection to be effective.

  • Targeted Delivery: Novel drug delivery systems can be designed to release the drug preferentially at the site of infection, thereby reducing systemic protein binding.

Troubleshooting Guides

Issue: High Variability in Serum Shift Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Serum Source/Lot Serum composition can vary between lots and suppliers. Use a single, qualified lot of serum for a set of comparative experiments. If changing lots, a bridging study should be performed to ensure consistency.
Variable Inoculum Preparation Inaccurate fungal inoculum size can significantly affect MIC values. Ensure a standardized and reproducible method for inoculum preparation, such as using a spectrophotometer to adjust the turbidity of the fungal suspension.
Incorrect Incubation Conditions Deviations in incubation time or temperature can lead to variable fungal growth and, consequently, inconsistent MIC readings. Strictly adhere to the incubation parameters specified in the protocol.
Subjectivity in MIC Determination Visual determination of the MIC endpoint (e.g., ≥50% growth inhibition) can be subjective. Employ a standardized reading method, potentially with multiple blinded readers, or use a microplate reader to obtain quantitative growth data.
Issue: No Apparent Antifungal Activity in the Presence of High Serum Concentrations

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Complete Sequestration of the Compound At high serum concentrations, the vast majority of the compound may be protein-bound, leaving an insufficient free fraction to inhibit fungal growth. Test a broader range of compound concentrations, including significantly higher concentrations, in the presence of serum.
Degradation of the Compound in Serum The compound may be unstable in serum due to enzymatic activity. Assess the stability of this compound in serum over the course of the experiment by incubating the compound in serum and then measuring its concentration at various time points using a suitable analytical method like HPLC.
Sub-optimal Assay Conditions for Serum-based Medium The pH or other components of the serum-supplemented medium may not be optimal for the activity of the compound. While less likely for this class of drugs, it is a factor to consider. Ibrexafungerp has been noted to have increased activity at a lower pH[4].

Quantitative Data Summary

The following table summarizes the protein binding of ibrexafungerp, the successor compound to this compound, which is expected to have similar properties.

Compound Plasma Protein Binding (%) Primary Binding Protein Reference
Ibrexafungerp>99%Albumin[1][2][3]

Experimental Protocols

Protocol: Serum Shift Assay for Antifungal Susceptibility

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method with modifications for the inclusion of serum.

1. Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Human serum (pooled, sterile-filtered)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline or water

  • Incubator (35°C)

2. Inoculum Preparation:

  • Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum density.

3. Preparation of Drug Dilutions:

  • Prepare a series of two-fold dilutions of the this compound stock solution in two sets of tubes.

    • Set A (No Serum): Dilute the drug in RPMI-1640 medium.

    • Set B (With Serum): Dilute the drug in RPMI-1640 medium supplemented with 50% (v/v) human serum[6].

  • The final drug concentrations should span a range that is expected to cover the MICs both with and without serum.

4. Assay Procedure:

  • Pipette 100 µL of each drug dilution from both Set A and Set B into the wells of separate 96-well plates.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a positive control (inoculum without drug) and a negative control (medium only) for each plate.

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • Visually inspect the plates or use a microplate reader to determine the MIC.

  • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.

  • Calculate the serum shift factor as described in the FAQs.

Visualizations

Signaling_Pathway MK5204 This compound GlucanSynthase β-(1,3)-D-Glucan Synthase MK5204->GlucanSynthase Inhibition Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesis CellWall Fungal Cell Wall Synthesis Glucan->CellWall CellLysis Cell Lysis & Death CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate_NoSerum Plate Inoculation (No Serum) Inoculum->Plate_NoSerum Plate_Serum Plate Inoculation (With Serum) Inoculum->Plate_Serum DrugDilution_NoSerum Drug Dilutions (RPMI) DrugDilution_NoSerum->Plate_NoSerum DrugDilution_Serum Drug Dilutions (RPMI + 50% Serum) DrugDilution_Serum->Plate_Serum Incubation Incubation (35°C, 24-48h) Plate_NoSerum->Incubation Plate_Serum->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination SerumShift_Calc Serum Shift Calculation MIC_Determination->SerumShift_Calc

Caption: Workflow for the serum shift assay.

Logical_Relationship HighBinding High Serum Protein Binding LowFreeDrug Low Concentration of Free (Unbound) Drug HighBinding->LowFreeDrug leads to ReducedEfficacy Reduced In Vitro Efficacy LowFreeDrug->ReducedEfficacy results in

Caption: Impact of serum protein binding on drug efficacy.

References

Enfumafungin Semi-Synthetic Modification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthetic modification of enfumafungin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points for the semi-synthetic modification of enfumafungin?

A1: The most common starting point for semi-synthetic modification is the natural product enfumafungin itself, isolated from fermentation of Hormonema carpetanum. Key initial modifications often involve the hemiacetal moiety, the C-3 glycoside, and the C-2 acetoxy group to improve pharmacokinetic properties and oral bioavailability.[1][2]

Q2: Why is the hemiacetal functionality in enfumafungin a challenge for synthesis?

A2: The hemiacetal at C-25 exists as a mixture of two interconverting epimers (diastereomers).[1] This can complicate purification and characterization (e.g., NMR data acquisition) and can be a source of chemical instability due to potential ring-opening and oxidation reactions.[1] To address this, an early step in many synthetic routes is the reduction of the hemiacetal (lactol) to a more stable cyclic ether.[3]

Q3: What is the biological target of enfumafungin and its derivatives?

A3: Enfumafungin and its semi-synthetic derivatives, such as ibrexafungerp, are inhibitors of β-(1,3)-D-glucan synthase.[4][5] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5] Since this enzyme is absent in mammals, it is a highly selective target for antifungal drugs.[6]

Q4: Do enfumafungin derivatives show cross-resistance with echinocandins?

A4: Generally, no. Although they target the same enzyme, β-(1,3)-D-glucan synthase, enfumafungin and its derivatives bind to a different site on the enzyme than echinocandins.[5][6] This allows them to retain activity against many fungal strains that have developed resistance to echinocandins through mutations in the FKS genes.[7]

Troubleshooting Guides

Low Yield in Hemiacetal Reduction

Problem: You are experiencing low yields during the reduction of the enfumafungin hemiacetal to the corresponding cyclic ether.

Possible CauseSuggested Solution
Incomplete Reaction - Ensure anhydrous conditions, as water can quench the reagents. - Increase the equivalents of the reducing agent (e.g., triethylsilane). - Extend the reaction time and monitor by TLC or LC-MS.
Degradation of Starting Material - Perform the reaction at a lower temperature to minimize side reactions. - Use a milder Lewis acid (e.g., BF₃·OEt₂) or a weaker protic acid than trifluoroacetic acid if degradation is observed.
Difficult Purification - The product may be difficult to separate from unreacted starting material due to similar polarities. Utilize a high-resolution chromatography column or consider a different solvent system for elution.
Inefficient Deglycosylation at C-3

Problem: The removal of the glucose moiety at the C-3 position is incomplete, leading to a mixture of starting material and the desired aglycone.

Possible CauseSuggested Solution
Insufficient Acid Catalyst - Increase the concentration of the acid catalyst (e.g., H₂SO₄ in methanol). - Ensure the reaction temperature is optimal for the specific acid used.
Steric Hindrance - The bulky triterpene core can hinder access to the glycosidic bond. Consider using enzymatic deglycosylation as an alternative. A recombinant β-d-glucosidase has been shown to be effective.[8]
Product Re-glycosylation - While less common, under certain equilibrium conditions, re-glycosylation could occur. Ensure the removal of the cleaved glucose from the reaction mixture if possible.
Poor Yield in C-3 Ether Formation

Problem: The etherification reaction at the C-3 hydroxyl group with a sterically hindered alcohol or amine is resulting in low yields.

Possible CauseSuggested Solution
Steric Hindrance - This is a common challenge. The use of a strong, non-nucleophilic base (e.g., potassium t-pentylate) is often required. - The addition of a cation complexing agent, such as 18-crown-6, can enhance the reactivity of the alkoxide.[3]
Competing Elimination Reaction - If using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution. Using a less hindered electrophile or a different synthetic route may be necessary. The Williamson ether synthesis works best with primary alkyl halides.[9]
Low Nucleophilicity of the C-3 Alcohol - Ensure complete deprotonation of the C-3 hydroxyl group to form the more nucleophilic alkoxide.

Quantitative Data

Table 1: Reported Yields for Key Steps in the Semi-Synthesis of Ibrexafungerp from Enfumafungin

StepReactionReagentsYield (%)Reference
1Hemiacetal Reduction & Deglycosylation1. Triethylsilane, Trifluoroacetic Acid 2. H₂SO₄, Methanol87 (over 2 steps)[3]
2Carboxylic Acid EsterificationBenzyl bromide89[3]
3C-3 Ether Formation(R)-N-sulfonyl aziridine, Potassium t-pentylate, 18-crown-678[3]
4Deprotection & Cyclocondensation1. Na, liquid NH₃ 2. Hydrazine, BF₃·OEt₂ 3. Acyl amidine, Acetic acid66[3]

Experimental Protocols

Protocol 1: Hemiacetal Reduction and Deglycosylation of Enfumafungin
  • Hemiacetal Reduction:

    • Dissolve enfumafungin in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylsilane (typically 2-3 equivalents).

    • Slowly add trifluoroacetic acid (typically 1.5-2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Deglycosylation:

    • Dissolve the crude product from the previous step in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-18 hours.

    • Monitor the reaction by LC-MS for the disappearance of the glycosylated intermediate.

    • Cool the reaction to room temperature and neutralize with a mild base (e.g., sodium bicarbonate).

    • Remove the methanol under reduced pressure and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude product can then be purified by column chromatography.

Protocol 2: Palladium-Mediated Allylic Oxidation at C-12 (Corey-Yu Oxidation)

Note: This is a general protocol for a related class of compounds, as specific details for enfumafungin itself are often proprietary. This should be optimized for the specific enfumafungin intermediate.

  • Reaction Setup:

    • To a solution of the enfumafungin core with the C-12 double bond in an appropriate solvent (e.g., dichloromethane), add a stoichiometric oxidant such as t-butylhydroperoxide.

    • Add a catalytic amount of a palladium(II) source, such as Pd(OH)₂ on carbon (Pearlman's catalyst), typically 5 mol %.[10]

    • The reaction is often carried out at room temperature.

  • Workup and Purification:

    • Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the palladium catalyst.[11]

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash chromatography on silica gel to isolate the desired C-12 oxidized product.

Visualizations

experimental_workflow enfumafungin Enfumafungin reduction Hemiacetal Reduction enfumafungin->reduction Step 1a deglycosylation Deglycosylation reduction->deglycosylation Step 1b esterification Carboxylic Acid Esterification deglycosylation->esterification Step 2 ether_formation C-3 Ether Formation esterification->ether_formation Step 3 final_steps Deprotection & Cyclocondensation ether_formation->final_steps Step 4 ibrexafungerp Ibrexafungerp final_steps->ibrexafungerp

Caption: Semi-synthetic workflow from enfumafungin to ibrexafungerp.

mechanism_of_action cluster_fungus Fungal Cell synthase β-(1,3)-D-Glucan Synthase glucan β-(1,3)-D-Glucan synthase->glucan synthesis cell_wall Fungal Cell Wall Integrity glucan->cell_wall maintains lysis Cell Lysis cell_wall->lysis loss of enfumafungin Enfumafungin Derivative enfumafungin->synthase inhibits

Caption: Mechanism of action of enfumafungin derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Synthetic Step incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Degradation start->degradation steric_hindrance Steric Hindrance start->steric_hindrance side_reactions Side Reactions start->side_reactions optimize_cond Optimize Conditions (Time, Temp, Conc.) incomplete_rxn->optimize_cond change_reagents Change Reagents (Milder/Stronger) degradation->change_reagents add_catalyst Add Catalyst/ Promoter steric_hindrance->add_catalyst side_reactions->change_reagents improve_purification Improve Purification side_reactions->improve_purification

Caption: General troubleshooting logic for synthetic challenges.

References

Technical Support Center: MK-5204 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of MK-5204. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a semi-synthetic derivative of the natural product enfumafungin. The synthesis focuses on modifications at three key positions to enhance its properties as a β-1,3-glucan synthesis inhibitor. The core strategy involves:

  • Replacement of the C2 acetoxy group of enfumafungin with a 3-carboxamide-1,2,4-triazole.[1][2][3]

  • Substitution of the C3 glycoside with an N,N-dimethylaminoether moiety.[1][2][3]

  • Modification of the alpha-amino substituent from an isopropyl to a t-butyl group to improve oral exposure.[1][2][3]

Q2: What are the critical starting materials for the synthesis of this compound?

A2: The primary starting material is enfumafungin, a natural product. Other key reagents include precursors for the 3-carboxamide-1,2,4-triazole and the N,N-dimethylaminoether side chains.

Q3: What are the main advantages of the structural modifications made to enfumafungin to create this compound?

A3: The structural modifications leading to this compound result in a compound with a superior profile as an antifungal agent. These improvements include:

  • Comparable antifungal activity to earlier aminotetrazole analogs.[1][2][3]

  • Improved oral exposure , a key feature for an orally administered drug.[1][2][3]

  • Broad-spectrum activity against various Candida species.[1][2][3]

  • Robust oral efficacy demonstrated in murine models of disseminated candidiasis.[1][2][3]

Troubleshooting Guides

Low Yields

Q4: My overall yield for the this compound synthesis is consistently low. What are the potential causes and solutions?

A4: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach is necessary to identify the bottleneck.

  • Step-by-Step Yield Analysis: First, analyze the yield of each individual step to pinpoint the problematic transformation.

  • Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents. Degradation of reagents, especially those that are air or moisture sensitive, can significantly impact yield.

  • Reaction Conditions: Strict adherence to optimized reaction conditions (temperature, time, solvent, and atmosphere) is crucial. Even minor deviations can lead to side reactions or incomplete conversion.

  • Purification Losses: Significant loss of product can occur during work-up and purification steps. Optimize extraction and chromatography methods to minimize such losses.

Q5: The introduction of the 3-carboxamide-1,2,4-triazole at the C2 position results in a low yield. How can I improve this?

A5: This step is a critical nucleophilic substitution. Low yields could be due to several factors:

  • Incomplete Activation of the Leaving Group: Ensure the C2 acetoxy group of the enfumafungin derivative is a good leaving group. If not, consider converting it to a better leaving group like a triflate or tosylate.

  • Sub-optimal Reaction Conditions: The reaction may be sensitive to temperature and solvent. A solvent screen and temperature optimization study may be necessary. The choice of base is also critical to ensure deprotonation of the triazole without causing side reactions.

  • Side Reactions: The carboxamide functionality on the triazole could potentially react under the reaction conditions. Protecting the carboxamide group might be a viable, albeit longer, route.

Impurity Formation

Q6: I am observing significant impurities in my final product. What are the likely sources and how can I mitigate them?

A6: Impurities can arise from starting materials, side reactions, or degradation of the product.

  • Starting Material Impurities: Ensure the purity of the starting enfumafungin and other key reagents. Impurities in the starting materials can be carried through the synthesis and complicate purification.

  • Side Reactions: The complex structure of this compound offers multiple reactive sites. Potential side reactions include:

    • Epimerization: Basic or acidic conditions can potentially lead to epimerization at stereocenters. Careful control of pH is essential.

    • Hydrolysis: The ester and amide functionalities in the molecule may be susceptible to hydrolysis. Avoid prolonged exposure to strong acids or bases.

    • Oxidation: The molecule may be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Purification Strategies: A multi-step purification protocol involving a combination of techniques like column chromatography, preparative HPLC, and crystallization may be necessary to achieve high purity.

Q7: During the installation of the N,N-dimethylaminoether at C3, I observe the formation of a major byproduct. What could it be and how can I avoid it?

A7: The formation of a major byproduct during this step could be due to several reasons:

  • Elimination Reactions: Under basic conditions, elimination of the C3 substituent to form an alkene is a possible side reaction. Using a non-hindered base and carefully controlling the temperature can minimize this.

  • Regioisomeric Substitution: If there are other potential leaving groups in the molecule, substitution at those positions can lead to regioisomers.

  • Incomplete Reaction: If the reaction does not go to completion, the starting material will be a major impurity. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.

Data Presentation

Table 1: Summary of Key Synthetic Transformations and Potential Issues

StepTransformationPotential IssuesTroubleshooting Strategies
1Introduction of 3-carboxamide-1,2,4-triazole at C2Low yield, side reactionsOptimize leaving group, screen solvents and bases
2Installation of N,N-dimethylaminoether at C3Byproduct formation, low conversionControl temperature, use appropriate base, monitor reaction
3Modification of the alpha-amino substituentRacemization, incomplete reactionUse mild reaction conditions, monitor stereochemistry
4Final PurificationCo-eluting impurities, low recoveryEmploy orthogonal purification techniques (e.g., normal and reverse phase chromatography)

Experimental Protocols

Note: The following are generalized protocols based on the synthetic strategy described in the literature. Specific reaction conditions may need to be optimized for your specific setup and scale.

Protocol 1: General Procedure for the Introduction of the C2-Triazole

  • Dissolve the enfumafungin derivative with a suitable leaving group at the C2 position in an appropriate aprotic solvent (e.g., DMF, acetonitrile).

  • Add 3-carboxamide-1,2,4-triazole and a non-nucleophilic base (e.g., cesium carbonate, potassium carbonate).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Installation of the C3-Aminoether

  • Activate the C3 hydroxyl group of the enfumafungin derivative as a suitable leaving group (e.g., mesylate, tosylate).

  • Dissolve the activated intermediate in a polar aprotic solvent (e.g., THF, dioxane).

  • Add N,N-dimethylaminoethanol and a suitable base (e.g., sodium hydride).

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

MK5204_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_end Final Product Enfumafungin Enfumafungin C2_mod C2 Modification: Introduction of 3-carboxamide-1,2,4-triazole Enfumafungin->C2_mod Step 1 C3_mod C3 Modification: Installation of N,N-dimethylaminoether C2_mod->C3_mod Step 2 AA_mod Amino Acid Modification: Isopropyl to t-Butyl C3_mod->AA_mod Step 3 MK5204 This compound AA_mod->MK5204 Step 4

Caption: Overall synthetic workflow for this compound from enfumafungin.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation Low_Yield Low Yield Step_Yield Analyze Step-wise Yield Low_Yield->Step_Yield Reagent_Purity Check Reagent Purity Low_Yield->Reagent_Purity Reaction_Conditions Verify Reaction Conditions Low_Yield->Reaction_Conditions Purification_Loss Assess Purification Losses Low_Yield->Purification_Loss Optimize_Step Optimize Problematic Step Step_Yield->Optimize_Step Use_New_Reagents Use Fresh/Purified Reagents Reagent_Purity->Use_New_Reagents Strict_Control Implement Strict Control Reaction_Conditions->Strict_Control Refine_Purification Refine Purification Protocol Purification_Loss->Refine_Purification

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: MK-5204 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance on the stability and storage of MK-5204, an orally active β-1,3-glucan synthesis inhibitor. Due to the discontinuation of this compound's development in favor of ibrexafungerp, publicly available data on its specific stability profile, degradation pathways, and formulation challenges are limited. The information provided herein is based on general recommendations for similar compounds and available supplier data. Researchers should always refer to the Certificate of Analysis (CoA) provided with their specific lot of this compound for the most accurate storage information.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on information from various suppliers, this compound should be stored at -20°C for long-term stability.[1] For short-term storage, some suppliers indicate that it can be kept at room temperature in the continental US, though conditions may vary elsewhere.[2] It is crucial to consult the Certificate of Analysis accompanying your specific product for precise storage recommendations.

Q2: What is the expected shelf-life of this compound?

A2: The expiration date for this compound is typically 12 months from the date of receipt when stored under the recommended conditions.[1]

Q3: Are there any known stability issues with this compound in solution?

Q4: Have any degradation pathways for this compound been identified?

A4: Detailed degradation pathways for this compound have not been published. As a complex molecule, it may be susceptible to hydrolysis or oxidation under certain conditions. One study on a different peptide boronic acid derivative highlighted that its degradation was likely oxidative in nature.[3] However, this is not directly applicable to the triterpenoid glycoside structure of this compound.

Troubleshooting Guide

This troubleshooting guide addresses potential issues that may arise during the handling and use of this compound, based on general laboratory best practices for similar compounds.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture. Always refer to the product's Certificate of Analysis.[1][2]
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.
Difficulty dissolving the compound Inappropriate solvent selection.While specific solubility data is limited, consider using common organic solvents such as DMSO or ethanol for initial stock solution preparation. Further dilutions can then be made in aqueous buffers.
Compound has degraded.If solubility issues persist with a fresh vial and appropriate solvent, consider the possibility of compound degradation.
Loss of compound activity over time Instability in solution.Prepare solutions fresh before each experiment. If a stock solution must be stored, perform a quality control check (e.g., bioassay) to confirm activity before use.

Experimental Protocols

Detailed experimental protocols for stability-indicating assays of this compound are not publicly available. However, a general workflow for assessing compound stability is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions prep_solid Prepare solid this compound samples temp Temperature (e.g., 4°C, RT, 40°C) prep_solid->temp light Light Exposure (Photostability) prep_solid->light prep_solution Prepare this compound solutions (e.g., in DMSO, buffer) prep_solution->temp ph pH (Acidic, Neutral, Basic) prep_solution->ph oxidation Oxidative Stress (e.g., H2O2) prep_solution->oxidation analysis Analysis at Time Points (e.g., 0, 24, 48 hrs) temp->analysis light->analysis ph->analysis oxidation->analysis hplc HPLC/UPLC Analysis (Purity Assessment) analysis->hplc bioassay Bioassay (Activity Assessment) analysis->bioassay ms Mass Spectrometry (Degradant Identification) hplc->ms

Caption: General workflow for assessing the stability of a research compound.

Signaling Pathways

This compound is an inhibitor of β-1,3-glucan synthesis, a critical component of the fungal cell wall. This pathway is essential for fungal cell integrity and viability.

G UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (FKS protein complex) UDP_Glucose->Glucan_Synthase Beta_Glucan β-1,3-Glucan Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall MK5204 This compound MK5204->Glucan_Synthase

Caption: Mechanism of action of this compound as a β-1,3-glucan synthesis inhibitor.

References

Interpreting variable results in MK-5204 antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the β-1,3-glucan synthase inhibitor, MK-5204.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a semi-synthetic derivative of enfumafungin that acts as an orally active β-1,3-glucan synthesis inhibitor.[1] It specifically targets the fungal enzyme β-1,3-glucan synthase, which is essential for the integrity of the fungal cell wall. This enzyme is not present in mammals, making it a selective target for antifungal therapy.

Q2: Which fungal species are susceptible to this compound?

A2: this compound has demonstrated broad-spectrum activity against Candida species.[1] Its close structural analog, MK-3118, has shown potent in vitro activity against a wide range of Candida and Aspergillus species.

Q3: What are the standard methodologies for testing the in vitro susceptibility of this compound?

A3: The Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi provide standardized broth microdilution methods that are appropriate for testing this compound and other enfumafungin derivatives.[2][3] Adherence to these protocols is crucial for obtaining reproducible results.

Q4: Are there any known resistance mechanisms to this compound?

A4: As with other glucan synthase inhibitors like the echinocandins, resistance to this compound can arise from mutations in the target enzyme, β-1,3-glucan synthase, specifically within the FKS genes.

Troubleshooting Guide

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inoculum Size Inoculum concentrations that are too high or too low can significantly alter MIC values. For some antifungals, a higher inoculum can lead to a sharp increase in the MIC.Prepare the fungal inoculum according to CLSI guidelines, typically aiming for a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. Use spectrophotometric methods to standardize the initial cell suspension.
Growth Medium Composition The type of medium can affect fungal growth and the activity of the antifungal agent. RPMI-1640 is the standard medium for antifungal susceptibility testing.Ensure consistent use of RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.
Incubation Time and Temperature Deviations from the recommended incubation parameters can lead to either insufficient or excessive fungal growth, making MIC determination difficult.Incubate plates at 35°C. For Candida species, MICs are typically read at 24 hours. Reading at 48 hours may be easier but can be confounded by trailing growth.[4]
Solvent Effects If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent in the assay wells can inhibit fungal growth, leading to artificially low MICs.Ensure the final concentration of the solvent (e.g., DMSO) in the assay wells is not inhibitory to the tested fungi. Typically, this should be kept below 1%.
Serum Protein Binding Glucan synthase inhibitors can be affected by binding to serum proteins, which may alter their in vitro activity.For experiments aiming to mimic in vivo conditions, consider performing assays with the addition of 50% human or mouse serum. Note that this may increase the MIC values.[2]
Issue 2: "Paradoxical Effect" or "Eagle Effect" Observed

Description: The fungus shows susceptibility at lower concentrations of this compound, but at higher concentrations, there is a resumption of growth. This is a known phenomenon for glucan synthase inhibitors.[5][6]

Possible Mechanisms & Troubleshooting:

  • Compensatory Chitin Synthesis: Inhibition of β-1,3-glucan synthesis can trigger a stress response in the fungus, leading to a significant increase in chitin production to maintain cell wall integrity.[7] This compensatory mechanism can allow for growth at high drug concentrations.

  • Troubleshooting Steps:

    • Confirm the finding: Repeat the assay, ensuring meticulous adherence to the protocol.

    • Extend the dilution series: Test a wider range of this compound concentrations to fully characterize the dose-response curve.

    • Microscopic examination: Observe the morphology of the fungi growing at high drug concentrations. They may appear aberrant.

    • Consider the clinical relevance: The in vivo significance of the paradoxical effect is still under investigation.

Data Presentation

Table 1: Representative In Vitro Susceptibility Data for Glucan Synthase Inhibitors and Other Antifungals against Candida Species

Note: Data for this compound is limited; values for the closely related compound MK-3118 and the echinocandin caspofungin are provided for context. MIC ranges can vary between studies.

Antifungal Agent Mechanism of Action C. albicans MIC Range (µg/mL) C. glabrata MIC Range (µg/mL) C. parapsilosis MIC Range (µg/mL) C. krusei MIC Range (µg/mL)
MK-3118 β-1,3-glucan synthase inhibitor≤1≤1≤1≤1
Caspofungin β-1,3-glucan synthase inhibitor0.016–0.0320.06 - 10.0160.5
Fluconazole Ergosterol synthesis inhibitor0.064–161 - >640.125–8>64
Amphotericin B Binds to ergosterol0.016–10.125 - 20.016–0.50.5 - 2

Data compiled from multiple sources for illustrative purposes.[8][9]

Mandatory Visualizations

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

G cluster_cytoplasm Fungal Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Fungal Cell Wall UDP_Glucose UDP-Glucose GlucanSynthase β-1,3-Glucan Synthase (Fks/Rho complex) UDP_Glucose->GlucanSynthase Substrate BetaGlucan β-1,3-Glucan Polymer GlucanSynthase->BetaGlucan Synthesis CellWall Cell Wall Integrity BetaGlucan->CellWall MK5204 This compound MK5204->GlucanSynthase Inhibits

Caption: this compound inhibits the β-1,3-glucan synthase enzyme complex.

Experimental Workflow: Broth Microdilution Assay

G A 1. Prepare Fungal Inoculum (Standardize to 0.5 McFarland) C 3. Add Standardized Inoculum to each well A->C B 2. Prepare Serial Dilutions of this compound in 96-well Plate B->C E 5. Incubate at 35°C for 24-48 hours C->E D 4. Include Growth and Sterility Controls D->E F 6. Read MIC Endpoint (Visually or Spectrophotometrically) E->F

Caption: Standard workflow for determining MIC values.

Detailed Experimental Protocols

Broth Microdilution Susceptibility Testing for Candida spp. (adapted from CLSI M27-A3)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS). The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Inoculum Preparation:

    • Subculture the Candida isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Create a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL and a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Cover the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control. The endpoint can be determined visually or by using a microplate reader.

References

Technical Support Center: Enhancing the Oral Efficacy of MK-5204 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for MK-5204 Derivatives. This resource is designed for researchers, scientists, and drug development professionals investigating the potential of this compound and its analogs as oral antifungal agents. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to address the common challenge of low oral efficacy observed with this class of compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your research, presented in a question-and-answer format.

Question 1: My this compound derivative demonstrates high in vitro potency against Candida species, but shows poor or no efficacy in our murine model of disseminated candidiasis following oral administration. What are the likely causes and how can I investigate them?

Answer:

This is a common and critical issue in the development of orally bioavailable drugs. The discrepancy between high in vitro potency and low in vivo efficacy after oral dosing typically points to poor oral bioavailability. The primary factors to investigate are poor absorption, high first-pass metabolism, or rapid elimination.

A systematic approach to diagnosing the issue is recommended:

  • Assess Physicochemical Properties:

    • Solubility: Poor aqueous solubility is a major barrier to oral absorption. Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 2.0, 6.8) and simulated gastric and intestinal fluids.

    • Lipophilicity (LogP/LogD): An optimal lipophilicity range is crucial for membrane permeability. Highly polar or highly lipophilic compounds often exhibit poor absorption.

  • Evaluate Intestinal Permeability:

    • Caco-2 Permeability Assay: This in vitro model mimics the human intestinal epithelium and can determine the apparent permeability (Papp) of your compound. A low Papp value suggests poor absorption. It can also indicate if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, reducing absorption.[1][2][3]

  • Investigate Metabolic Stability:

    • Microsomal Stability Assay: Incubate your compound with liver and intestinal microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes. High clearance in this assay suggests that the compound may be rapidly metabolized before it can reach systemic circulation (high first-pass metabolism).

  • Conduct a Pilot Pharmacokinetic (PK) Study:

    • Administer the compound both orally (PO) and intravenously (IV) to a small group of animals (e.g., mice). This will allow you to determine key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), half-life (t1/2), and absolute oral bioavailability (F%). A low F% will confirm poor oral bioavailability and help to differentiate between absorption and clearance issues.

The following diagram illustrates a recommended workflow for troubleshooting this issue:

G start High In Vitro Potency, Low In Vivo Efficacy (Oral) physchem Assess Physicochemical Properties (Solubility, LogD) start->physchem caco2 Conduct Caco-2 Permeability Assay start->caco2 metstab Perform Metabolic Stability Assay start->metstab low_sol Low Solubility? physchem->low_sol low_perm Low Permeability? caco2->low_perm high_met High Metabolism? metstab->high_met pk_study Conduct Pilot Pilot PK Study (IV vs. PO) low_F Low Bioavailability (F%)? pk_study->low_F form_strat Formulation Strategies (e.g., Amorphous Dispersions, Nanoparticles) low_sol->form_strat pro_drug Prodrug Approach low_perm->pro_drug chem_mod Chemical Modification (Optimize LogD, Reduce Efflux) low_perm->chem_mod met_block Chemical Modification (Block Metabolic Sites) high_met->met_block confirm_issue Issue Confirmed: Poor Oral Bioavailability low_F->confirm_issue form_strat->pk_study pro_drug->pk_study chem_mod->pk_study met_block->pk_study

Troubleshooting workflow for low oral efficacy.

Question 2: My this compound derivative shows a high efflux ratio in the Caco-2 assay. What does this mean and what can I do?

Answer:

A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate of an active efflux transporter, such as P-glycoprotein (P-gp).[1] This means that even if the compound can passively diffuse into the intestinal cells, it is actively pumped back into the intestinal lumen, severely limiting its net absorption.

Troubleshooting Steps:

  • Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[1] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Medicinal Chemistry Approaches:

    • Reduce P-gp Recognition: Modify the structure of your derivative to reduce its affinity for P-gp. This can sometimes be achieved by altering the number or position of hydrogen bond donors and acceptors, or by modifying the overall charge and lipophilicity of the molecule.

    • Prodrug Strategy: Design a prodrug that masks the functional groups recognized by P-gp. The prodrug should be designed to be stable in the gut and then cleaved to release the active parent drug after absorption.

  • Formulation Strategies:

    • Use of Excipients: Some formulation excipients can inhibit P-gp. For example, certain surfactants and polymers used in lipid-based formulations can modulate the activity of efflux transporters.

Question 3: I have modified the structure of my this compound derivative to improve lipophilicity, but the oral exposure has not improved. Why might this be the case?

Answer:

While increasing lipophilicity can sometimes improve permeability, it is not always a successful strategy and can sometimes be detrimental. Here are a few possible reasons for the lack of improvement:

  • Reduced Solubility: A significant increase in lipophilicity can lead to a drastic decrease in aqueous solubility. If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed, regardless of its permeability. This is often referred to as being "solubility-limited."

  • Increased First-Pass Metabolism: More lipophilic compounds are often better substrates for metabolic enzymes like cytochrome P450s. The increased lipophilicity might have inadvertently created a new metabolic "soft spot" on your molecule, leading to rapid clearance in the liver and/or gut wall.

  • Increased P-gp Efflux: In some cases, increasing lipophilicity can enhance a compound's affinity for P-glycoprotein, leading to increased efflux and reduced absorption.

  • Non-Optimal Physicochemical Properties: There is a "sweet spot" for lipophilicity for optimal oral absorption. If your modification has pushed the molecule into a region of too high lipophilicity, it may get trapped in the lipid bilayers of the intestinal cells and not effectively pass through to the bloodstream.

To diagnose the issue, you should systematically evaluate solubility, metabolic stability, and P-gp substrate liability for your new derivative, as outlined in the answer to Question 1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of β-1,3-glucan synthase, a key enzyme responsible for the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[4][5] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell death. This mechanism is specific to fungi, as mammalian cells do not have a cell wall.

The following diagram illustrates the β-1,3-glucan synthesis pathway and the site of action of this compound:

G UDP_Glc UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (Fks1p subunit) UDP_Glc->Glucan_Synthase Substrate Beta_Glucan β-1,3-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation MK5204 This compound MK5204->Glucan_Synthase Inhibition

β-1,3-Glucan Synthesis Pathway in Candida.

Q2: What are the key structural features of this compound derivatives that influence oral exposure?

A2: Based on published structure-activity relationship (SAR) studies, several structural modifications have been shown to impact the oral exposure of enfumafungin derivatives, the class to which this compound belongs. One key modification was the replacement of the isopropyl alpha amino substituent with a t-butyl group, which led to the development of this compound with improved oral exposure while maintaining antifungal activity.[4][5] This suggests that steric hindrance around the nitrogen atom may reduce susceptibility to N-dealkylation, a common metabolic pathway. Additionally, modifications to the C2 heterocyclic substituent have been explored to balance antifungal potency and pharmacokinetic properties.[6]

Q3: Are there any successful strategies that have been used to improve the oral bioavailability of compounds similar to this compound?

A3: Yes, the development of ibrexafungerp (formerly SCY-078 or MK-3118), another derivative of enfumafungin, provides a successful case study.[7] Ibrexafungerp has achieved oral bioavailability and is in clinical development. The strategies employed in its development included extensive medicinal chemistry efforts to optimize the molecule's physicochemical properties to enhance absorption and metabolic stability.[7] This highlights the potential of rational drug design to overcome the oral bioavailability challenges of this class of compounds.

Data Presentation

The following tables summarize key in vitro and in vivo data for this compound and related compounds, compiled from published literature.

Table 1: In Vitro Antifungal Activity of this compound Derivatives against Candida albicans

CompoundC2 SubstituentMIC (µg/mL)
8h 3-Carboxamide-1,2,4-triazole0.06
8i 3-Ester-1,2,4-triazole>8
8j Ethyl sulfide0.25
8k Ethyl sulfone0.25
This compound (8x) 3-Carboxamide-1,2,4-triazole0.06

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020, 30(17), 127357.[6]

Table 2: In Vivo Efficacy of this compound Derivatives in a Murine Model of Disseminated Candidiasis

CompoundOral Dose (mg/kg)Log Reduction in Fungal Burden (Kidney)
8h 25~1.5
12.5<1
6.25<1
This compound (8x) 25>2
12.5~2
6.25~1.5

Data interpreted from graphical representations in Bioorganic & Medicinal Chemistry Letters, 2020, 30(17), 127357.[6] A 2-log reduction in fungal burden is considered robust activity.

Table 3: Pharmacokinetic Parameters of SCY-078 (Ibrexafungerp) in Preclinical Species

SpeciesRouteDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)t1/2 (h)
Mouse IV1-1.45.5
PO251.211.2-
Rat IV5-128.7
Dog IV5-11.59.3

Data from Antimicrobial Agents and Chemotherapy, 2017, 61(4), e02029-16.[4][7]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Assessing Intestinal Absorption and Efflux

Objective: To determine the bidirectional permeability of an this compound derivative across a Caco-2 cell monolayer and to assess its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound (this compound derivative)

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin

  • P-gp inhibitor (optional): Verapamil

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for sample analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using an EVOM meter. TEER values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The apparent permeability of Lucifer yellow should be <1.0 x 10^-6 cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare dosing solutions of the test compound and control compounds in HBSS (e.g., at 10 µM).

    • Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Interpretation:

  • High Permeability: Papp (A-B) > 10 x 10^-6 cm/s

  • Moderate Permeability: Papp (A-B) = 1-10 x 10^-6 cm/s

  • Low Permeability: Papp (A-B) < 1 x 10^-6 cm/s

  • Potential Efflux Substrate: Efflux Ratio > 2

Protocol 2: Murine Model of Disseminated Candidiasis for In Vivo Efficacy Testing

Objective: To evaluate the in vivo efficacy of an orally administered this compound derivative in a mouse model of disseminated Candida albicans infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth and agar

  • Sterile saline

  • Test compound (this compound derivative) formulated for oral gavage

  • Vehicle control

  • Positive control (e.g., fluconazole)

Methodology:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C.

    • Wash the cells with sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.

  • Infection:

    • Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared inoculum (1 x 10^5 CFU/mouse).

  • Treatment:

    • At 2 hours post-infection, begin treatment.

    • Administer the test compound by oral gavage at various dose levels (e.g., 6.25, 12.5, 25 mg/kg).

    • Administer the vehicle control and positive control to separate groups of mice.

    • Continue treatment once or twice daily for a predetermined period (e.g., 4 days).

  • Efficacy Assessment:

    • At 24 hours after the final dose, euthanize the mice.

    • Aseptically remove the kidneys.

    • Homogenize the kidneys in sterile saline.

    • Plate serial dilutions of the homogenates onto YPD agar plates.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the fungal burden (CFU/gram of kidney tissue).

  • Data Analysis:

    • Calculate the mean log10 CFU/gram of kidney tissue for each treatment group.

    • Determine the log reduction in fungal burden for each treatment group compared to the vehicle control group.

Interpretation:

  • A dose-dependent reduction in the fungal burden indicates efficacy of the test compound.

  • A ≥2-log reduction in fungal burden is typically considered a robust antifungal effect.[6]

G start Start: Inoculum Preparation infection IV Infection of Mice (C. albicans) start->infection treatment Oral Administration of This compound Derivative infection->treatment euthanasia Euthanasia and Kidney Harvest treatment->euthanasia homogenization Kidney Homogenization euthanasia->homogenization plating Serial Dilution and Plating homogenization->plating incubation Incubation and Colony Counting plating->incubation analysis Data Analysis: Log Reduction in Fungal Burden incubation->analysis

Workflow for the murine model of disseminated candidiasis.

References

Technical Support Center: Refining Animal Models for EP4 Receptor Antagonist Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only and does not constitute medical advice. The compound "MK-5204" as initially referenced is an antifungal agent. This guide has been developed based on the likely intended topic of Prostaglandin E2 Receptor 4 (EP4) antagonists, a class of molecules under investigation for inflammatory diseases and cancer.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to evaluate EP4 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting the EP4 receptor in inflammatory and oncology models?

A1: Prostaglandin E2 (PGE2) is a key mediator of inflammation and is implicated in cancer progression. It exerts its effects through four receptor subtypes, EP1-EP4. The EP4 receptor, in particular, is often upregulated in inflamed tissues and tumors. Its activation is associated with increased cell proliferation, invasion, metastasis, and suppression of the anti-tumor immune response.[1][2][3] Therefore, blocking the PGE2-EP4 signaling pathway with a selective antagonist is a promising therapeutic strategy for a range of inflammatory and immune-related disorders, as well as various cancers.[1][2][3]

Q2: Which animal models are most commonly used to evaluate EP4 antagonists for inflammatory diseases?

A2: Several well-established rodent models are used to assess the efficacy of EP4 antagonists in inflammatory conditions. These include:

  • Collagen-Induced Arthritis (CIA) in mice or rats: This model mimics many aspects of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.[4][5][6][7][8]

  • Adjuvant-Induced Arthritis (AIA) in rats: This model is characterized by severe, chronic joint inflammation and is also used to study rheumatoid arthritis.[6][9][10][11][12]

  • Monoiodoacetate (MIA)-induced osteoarthritis in rats: This model is used to study the pain and cartilage degradation associated with osteoarthritis.[6]

  • Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats: This model is used to assess the analgesic properties of compounds in the context of chronic inflammation.[4][8][9]

Q3: What are the standard syngeneic mouse models for evaluating EP4 antagonists in oncology?

A3: The selection of a syngeneic model is critical as the anti-tumor effects of EP4 antagonists are often dependent on an intact immune system. Commonly used models include:

  • CT-26 colon carcinoma: This is a widely used model to study colorectal cancer and the interplay between tumor growth and the immune system.[1][2][13][14][15]

  • 4T1 mammary carcinoma: This is an aggressive, metastatic breast cancer model that is useful for evaluating the impact of therapies on both primary tumor growth and metastasis.[16][17][18]

  • Pan02 pancreatic cancer: This model is used to study pancreatic ductal adenocarcinoma, a particularly aggressive malignancy.[19][20]

  • LLC (Lewis Lung Carcinoma): This model is used for studying non-small cell lung cancer.[17][20]

Q4: What are the key signaling pathways modulated by EP4 receptor activation?

A4: The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][21][22][23][24][25] This in turn activates Protein Kinase A (PKA). The EP4 receptor can also couple to Gαi, which inhibits adenylyl cyclase.[22][23] Furthermore, EP4 activation can trigger other downstream pathways, including the PI3K/AKT and ERK signaling cascades, which are crucial for cell proliferation and survival.[14][21][23]

Troubleshooting Guides

Problem 1: Inconsistent or lack of efficacy of the EP4 antagonist in an in vivo inflammation model.
Possible Cause Troubleshooting Steps
Suboptimal Dose or Dosing Regimen - Perform a dose-response study to determine the optimal dose. - Evaluate the pharmacokinetic (PK) profile of the compound in the chosen species to ensure adequate exposure at the target site. Consider the half-life of the compound when determining the dosing frequency.[1]
Poor Oral Bioavailability - Assess the oral bioavailability of the compound. If it is low, consider alternative routes of administration (e.g., subcutaneous, intraperitoneal) or reformulation of the compound.[1]
Model-Specific Insensitivity - The chosen inflammatory model may not be predominantly driven by the PGE2-EP4 axis. Consider using a different model of inflammation. For example, some models may have a stronger dependence on other pro-inflammatory pathways.
Timing of Treatment Initiation - The therapeutic window for intervention can be critical. Evaluate the efficacy of the antagonist when administered prophylactically (before disease onset) versus therapeutically (after disease establishment).[4]
Compound Instability - Ensure the stability of the compound in the vehicle used for administration. Prepare fresh formulations for each experiment.
Problem 2: Unexpected results or lack of anti-tumor efficacy in a syngeneic cancer model.
Possible Cause Troubleshooting Steps
Immune-Compromised Animal Strain - The anti-tumor effects of EP4 antagonists are often mediated through the modulation of the host immune system, particularly by enhancing the function of CD8+ T cells and Natural Killer (NK) cells.[20][26][27] Using immunodeficient mice (e.g., nude or SCID mice) may mask the efficacy of the compound. Ensure the use of an immunocompetent syngeneic model.
Tumor Microenvironment (TME) - The composition of the TME can significantly influence treatment response. Some tumors may have a "cold" or non-immunogenic microenvironment with low infiltration of immune cells. Consider combining the EP4 antagonist with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to enhance the anti-tumor immune response.[16]
Redundant Signaling Pathways - Tumor cells may utilize alternative signaling pathways for survival and proliferation. Investigate the expression levels of other EP receptors (EP1, EP2, EP3) in your tumor model, as they may provide compensatory signaling.
Off-Target Effects of the Compound - Characterize the selectivity of your EP4 antagonist against other EP receptors and a broader panel of kinases and GPCRs to rule out confounding off-target effects.
Metastatic Burden - In models of spontaneous metastasis, the timing of treatment initiation is crucial. Early intervention may be more effective in preventing the establishment of distant metastases.

Data Presentation

Table 1: In Vivo Efficacy of Selected EP4 Antagonists in Arthritis Models

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutReference
ER-819762 Collagen-Induced Arthritis (Mouse)10, 30, 100 mg/kg, p.o., dailySignificant reduction in arthritis score[4]
CJ-023,423 Adjuvant-Induced Arthritis (Rat)Not specifiedSignificant inhibition of paw swelling[10]
Compound 2 Adjuvant-Induced Arthritis (Rat)Not specifiedSignificant inhibition of paw swelling[6][12]
Compound 3 Collagen-Induced Arthritis (Rat)10, 30 mg/kgSignificant reduction in histopathological scores[12]

Table 2: In Vivo Efficacy of Selected EP4 Antagonists in Cancer Models

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutReference
E7046 CT-26 Colon Carcinoma (Mouse)Not specifiedIncreased intratumoral effector CD8+ T cells, potent antitumor efficacy[13]
Compound 36 CT-26 Colon Carcinoma (Mouse)75, 150 mg/kg32.0% and 51.78% Tumor Growth Inhibition (TGI)[1][2]
RQ-15986 4T1 Mammary Carcinoma (Mouse)Oral administrationInhibition of primary tumor growth and spontaneous metastasis[26]
AH23848 410.4 and 66.1 Mammary Carcinoma (Mouse)10 mg/kg88% and 32% inhibition of lung colonization, respectively[27]

Table 3: Pharmacokinetic Parameters of an Exemplary EP4 Antagonist (Compound 36) in Rats

ParameterValue
Dose (i.v.) 1 mg/kg
T1/2 (h) 2.65 ± 0.23
Cmax (ng/mL) 487 ± 55
AUC0-t (ng*h/mL) 338 ± 39
Clearance (mL/min/kg) 4.95 ± 0.77
Vdss (L/kg) 0.41 ± 0.04
Oral Bioavailability (%) 76
Data from[1]

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Mice
  • Immunization (Day 0):

    • Prepare an emulsion of 150 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Inject 0.1 mL of the emulsion intradermally at the base of the tail of male DBA/1 mice.[4]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant.

    • Administer a booster injection to all mice.[4]

  • Treatment:

    • Initiate oral administration of the EP4 antagonist or vehicle daily, either prophylactically (e.g., starting on day 20) or therapeutically (after the onset of clinical signs of arthritis).[4]

  • Assessment:

    • Monitor mice regularly for clinical signs of arthritis, including paw swelling and joint stiffness.

    • At the end of the study, collect tissues for histological analysis of joint inflammation and destruction.

Protocol 2: CT-26 Syngeneic Tumor Model
  • Cell Culture:

    • Culture CT-26 murine colon carcinoma cells in appropriate media until they reach the desired confluence.

  • Tumor Implantation (Day 0):

    • Harvest and resuspend CT-26 cells in a suitable buffer (e.g., PBS).

    • Inject 5 x 105 cells subcutaneously into the flank of BALB/c mice.[28]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

    • Administer the EP4 antagonist or vehicle according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring and Endpoint:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, tumors and other relevant tissues can be harvested for pharmacodynamic and immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

Mandatory Visualizations

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane EP4 EP4 Receptor Gs Gαs EP4->Gs Activates PI3K PI3K EP4->PI3K Activates ERK ERK EP4->ERK Activates PGE2 PGE2 PGE2->EP4 Antagonist Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB AKT AKT PI3K->AKT AKT->CREB ERK->CREB Cell_Response Cellular Responses (Proliferation, Inflammation, Immune Suppression) CREB->Cell_Response

Caption: PGE2-EP4 Receptor Signaling Pathway.

Experimental_Workflow_CIA_Model cluster_setup Model Induction cluster_treatment Intervention cluster_assessment Efficacy Assessment Immunization Day 0: Immunize Mice (Collagen in CFA) Booster Day 21: Booster (Collagen in IFA) Immunization->Booster Treatment_Start Initiate Treatment (EP4 Antagonist or Vehicle) Booster->Treatment_Start Monitoring Regular Monitoring: - Clinical Score - Paw Swelling Treatment_Start->Monitoring Endpoint Study Endpoint: - Histopathology - Biomarker Analysis Monitoring->Endpoint

Caption: Experimental Workflow for CIA Model.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of MK-5204 and Ibrexafungerp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activity of two investigational glucan synthase inhibitors, MK-5204 and ibrexafungerp. Ibrexafungerp, the more clinically advanced of the two, represents a significant development in the treatment of invasive fungal infections, while this compound serves as its direct preclinical predecessor. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development purposes.

Executive Summary

Both this compound and ibrexafungerp are potent inhibitors of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This mechanism of action confers broad-spectrum antifungal activity. Ibrexafungerp (formerly SCY-078 or MK-3118) is an orally bioavailable triterpenoid antifungal that has demonstrated efficacy against a wide range of Candida and Aspergillus species, including strains resistant to other antifungal agents.[1][2] this compound, a developmental precursor to ibrexafungerp, also exhibits robust in vitro activity against Candida species.[3] However, extensive public data on its activity against Aspergillus species is limited, likely due to the discontinuation of its development in favor of the improved profile of ibrexafungerp.

Mechanism of Action: Targeting the Fungal Cell Wall

Both this compound and ibrexafungerp function by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[2][4] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[4] The catalytic subunit of this enzyme is encoded by the FKS1 and FKS2 genes, which are the primary targets for these compounds.[1][2] While both drugs share this mechanism, ibrexafungerp's development was prioritized due to its superior pharmacokinetic properties and efficacy.[3]

Mechanism of Action of Glucan Synthase Inhibitors cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Fks2 subunits) Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate MK_5204_Ibrexafungerp This compound / Ibrexafungerp MK_5204_Ibrexafungerp->Glucan_Synthase Inhibition

Mechanism of (1,3)-β-D-glucan synthase inhibition.

Comparative In Vitro Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data for this compound and ibrexafungerp against various fungal pathogens. MIC values represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MEC values are used for filamentous fungi and represent the lowest concentration that leads to the growth of abnormal, compact hyphae.

Table 1: In Vitro Activity against Candida Species
Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansThis compound0.015 - 0.120.030.06
Ibrexafungerp0.016 - 0.50.060.125
Candida glabrataThis compound0.03 - 0.250.060.12
Ibrexafungerp0.016 - 80.251
Candida parapsilosisThis compound0.06 - 0.50.120.25
Ibrexafungerp0.12 - 0.250.250.5
Candida tropicalisThis compound0.015 - 0.120.030.06
Ibrexafungerp0.06 - ≥80.52
Candida kruseiThis compound0.06 - 0.50.120.25
Ibrexafungerp0.125 - 111
Candida aurisIbrexafungerp0.06 - 2.00.51.0

Note: Data for this compound against C. auris is not publicly available.

Table 2: In Vitro Activity against Aspergillus Species
Fungal SpeciesAntifungal AgentMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)
Aspergillus fumigatusIbrexafungerp<0.06 - 40.060.125
Aspergillus flavusIbrexafungerp<0.06 - 20.1250.25
Aspergillus nigerIbrexafungerp<0.06 - 20.250.5
Aspergillus terreusIbrexafungerp<0.06 - 20.1250.25

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.4)

This method is utilized for determining the Minimum Inhibitory Concentrations (MICs) of antifungal agents against yeast isolates like Candida species.

  • Inoculum Preparation:

    • Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours.

    • A suspension of the yeast is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation:

    • The microtiter plates are inoculated with the prepared yeast suspension.

    • The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Antifungal Susceptibility Testing Workflow (Broth Microdilution) Start Start Isolate Fungal Isolate (e.g., Candida, Aspergillus) Start->Isolate Culture Subculture on Agar Isolate->Culture Inoculum_Prep Prepare Inoculum Suspension (0.5 McFarland) Culture->Inoculum_Prep Dilution Dilute to Final Concentration in RPMI-1640 Inoculum_Prep->Dilution Inoculation Inoculate Microtiter Plates Dilution->Inoculation Drug_Prep Prepare Serial Dilutions of Antifungal Agents Drug_Prep->Inoculation Incubation Incubate at 35°C (24-48 hours) Inoculation->Incubation Reading Read MIC/MEC Values Incubation->Reading End End Reading->End

References

A Comparative Analysis of MK-5204 and Echinocandins in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational orally active β-1,3-glucan synthesis inhibitor, MK-5204, with the established class of echinocandin antifungals. Due to the discontinuation of this compound's development in favor of its successor, ibrexafungerp (formerly MK-3118 or SCY-078), this guide will leverage available data on ibrexafungerp as a close structural and mechanistic analogue to provide a relevant and forward-looking comparison for the research community.

Executive Summary

This compound, a derivative of the natural product enfumafungin, represented a significant step towards an orally bioavailable glucan synthase inhibitor. Like the echinocandins (caspofungin, micafungin, and anidulafungin), its primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall integrity.[1][2][3] However, key differences in chemical structure and binding sites confer distinct properties, including oral bioavailability and a potential for limited cross-resistance with existing echinocandins.[2][4] This guide will delve into the available preclinical data, comparing the in vitro and in vivo activities, and outlining the relevant signaling pathways and experimental methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for ibrexafungerp (as a proxy for the this compound class) and the three major echinocandins. This data provides a snapshot of their antifungal potency against various fungal pathogens.

Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Candida Species

Antifungal AgentC. albicansC. glabrataC. parapsilosisC. krusei
Ibrexafungerp 0.016–0.50.016–80.251–2
Caspofungin ≤0.06≤0.06≤2≤0.25
Micafungin ≤0.03≤0.03≤2≤0.25
Anidulafungin ≤0.03≤0.06≤2≤0.5

Note: Data for ibrexafungerp is compiled from various studies.[1][2] Data for echinocandins represents typical MIC ranges observed in surveillance studies.

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Antifungal AgentDosing RouteEffective Dose Range (mg/kg/day)
This compound OralNot explicitly stated, but showed robust efficacy
Caspofungin IntraperitonealStarting from 0.25
Micafungin IntraperitonealStarting from 1
Anidulafungin IntraperitonealStarting from 5

Note: In vivo data for this compound is qualitative based on available literature.[5][6] Data for echinocandins is from a comparative study against C. glabrata.[7][8]

Mechanism of Action and Signaling Pathways

Echinocandins and the enfumafungin-derived compounds like this compound and ibrexafungerp share a common target: the Fks1 subunit of the β-(1,3)-D-glucan synthase complex.[2][9][10] This inhibition disrupts the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall, leading to osmotic instability and cell death.[3][11]

However, ibrexafungerp binds to a site on the Fks1 subunit that is distinct from the binding site of the echinocandins.[2][4] This difference in binding is significant as it may explain the limited cross-resistance observed between ibrexafungerp and echinocandin-resistant strains harboring FKS mutations.[1][2]

The inhibition of glucan synthesis triggers a cellular stress response in the fungus, activating several signaling pathways aimed at compensating for the cell wall damage. These pathways, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin signaling pathways, ultimately lead to an increase in chitin synthesis as a compensatory mechanism.[11][12]

Echinocandin and this compound Mechanism of Action and Fungal Stress Response cluster_0 Antifungal Agents cluster_1 Fungal Cell cluster_2 Cellular Stress Response This compound / Ibrexafungerp This compound / Ibrexafungerp Fks1_subunit β-(1,3)-D-glucan Synthase (Fks1 subunit) This compound / Ibrexafungerp->Fks1_subunit Inhibits (distinct site) Echinocandins Echinocandins Echinocandins->Fks1_subunit Inhibits Glucan_synthesis β-(1,3)-D-glucan Synthesis Fks1_subunit->Glucan_synthesis Cell_wall Fungal Cell Wall Integrity Glucan_synthesis->Cell_wall Maintains PKC_pathway PKC Pathway Glucan_synthesis->PKC_pathway Stress Signal HOG_pathway HOG Pathway Glucan_synthesis->HOG_pathway Stress Signal Calcineurin_pathway Calcineurin Pathway Glucan_synthesis->Calcineurin_pathway Stress Signal Cell_lysis Osmotic Instability & Cell Lysis Cell_wall->Cell_lysis Chitin_synthesis Compensatory Chitin Synthesis PKC_pathway->Chitin_synthesis Activates HOG_pathway->Chitin_synthesis Activates Calcineurin_pathway->Chitin_synthesis Activates Chitin_synthesis->Cell_wall Reinforces

Caption: Mechanism of action and the resulting fungal stress response pathway.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate and compare the efficacy of antifungal agents like this compound and echinocandins.

In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[13][14]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the antifungal agents against various fungal isolates.

Materials:

  • Fungal isolates (e.g., Candida species)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Antifungal agents (this compound/ibrexafungerp, caspofungin, micafungin, anidulafungin) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation: Fungal isolates are subcultured on potato dextrose agar for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial twofold dilution of each antifungal agent is prepared in the microtiter plates containing RPMI medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the growth control.

In_Vitro_Susceptibility_Testing_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Isolate_Culture Culture Fungal Isolate Inoculum_Prep Prepare Inoculum (0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Antifungal Agents Drug_Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation MIC_Reading Read MIC (≥50% growth inhibition) Incubation->MIC_Reading Data_Analysis Data Analysis and Comparison MIC_Reading->Data_Analysis In_Vivo_Efficacy_Model_Workflow Infection Infect Mice with Candida albicans (IV) Treatment_Groups Administer Antifungals (Oral or IP) Infection->Treatment_Groups Monitoring Daily Monitoring (Survival & Health) Treatment_Groups->Monitoring Endpoint Euthanasia & Organ Harvest Monitoring->Endpoint Fungal_Burden Determine Fungal Burden (CFU/gram tissue) Endpoint->Fungal_Burden Analysis Statistical Analysis of Efficacy Fungal_Burden->Analysis

References

A Head-to-Head Comparison: Ibrexafungerp (MK-5204) vs. Fluconazole in the Treatment of Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal therapeutics, the emergence of novel agents offers new hope for overcoming the challenges of drug resistance and improving patient outcomes. This guide provides a comprehensive comparison of the efficacy of ibrexafungerp (formerly known as MK-5204), a first-in-class triterpenoid antifungal, and fluconazole, a long-established azole, based on available experimental data. This analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

Ibrexafungerp demonstrates a distinct mechanism of action compared to fluconazole, targeting the fungal cell wall, which translates to potent activity against a broad range of Candida species, including those resistant to fluconazole. Clinical trial data in vulvovaginal candidiasis (VVC) indicates comparable initial clinical cure rates to fluconazole, with a trend towards sustained clinical response at later follow-up. In vitro data further substantiates ibrexafungerp's efficacy against fluconazole-resistant isolates.

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the efficacy of ibrexafungerp and fluconazole lies in their distinct molecular targets within the fungal cell.

Ibrexafungerp: This novel antifungal agent inhibits the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall.[1][2] By disrupting the production of this key component, ibrexafungerp compromises the integrity of the cell wall, leading to cell lysis and fungal death.[1][2] This mechanism is notably different from that of azole antifungals.[1][2]

Fluconazole: As a member of the triazole class, fluconazole targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[3][4] By inhibiting this enzyme, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and impaired membrane function, ultimately inhibiting fungal growth.[3][4]

Figure 1: Comparative Mechanism of Action cluster_Ibrexafungerp Ibrexafungerp cluster_Fluconazole Fluconazole Ibrexafungerp Ibrexafungerp GlucanSynthase β-(1,3)-D-Glucan Synthase Ibrexafungerp->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis (Inhibited) GlucanSynthase->Glucan Catalyzes CellWall Compromised Fungal Cell Wall Integrity Glucan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Leads to Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol Synthesis (Inhibited) LanosterolDemethylase->Ergosterol Catalyzes CellMembrane Impaired Fungal Cell Membrane Function Ergosterol->CellMembrane Maintains GrowthInhibition Growth Inhibition CellMembrane->GrowthInhibition Leads to

Figure 1: Comparative Mechanism of Action

Comparative Efficacy: Clinical Data

The Phase 2 DOVE (NCT03253094) clinical trial provides the most direct comparison of ibrexafungerp and fluconazole in a clinical setting for the treatment of acute vulvovaginal candidiasis.[1][6][7][8][9]

Table 1: Clinical Efficacy of Ibrexafungerp vs. Fluconazole in the DOVE Trial [6][7][8][10]

EndpointIbrexafungerp (300 mg BID for 1 day)Fluconazole (150 mg for 1 day)
Clinical Cure Rate at Day 10 51.9%58.3%
Mycological Eradication Rate at Day 10 63.0%62.5%
Patients with No Signs or Symptoms at Day 25 70.4%50.0%
Requirement for Antifungal Rescue Medication 3.7%29.2%

Data from the modified intent-to-treat population with a baseline positive culture.

While the initial clinical cure rates at day 10 were comparable, a notable separation was observed at the day 25 follow-up, with a higher percentage of patients in the ibrexafungerp group reporting no signs or symptoms.[6][7][8][10] Furthermore, a significantly lower percentage of patients receiving ibrexafungerp required rescue antifungal medication compared to the fluconazole group.[6][10]

In Vitro Susceptibility Data

In vitro studies are crucial for understanding the intrinsic activity of an antifungal agent against a range of pathogens.

Table 2: In Vitro Activity (MIC µg/mL) of Ibrexafungerp and Fluconazole Against Various Candida Species

Candida SpeciesIbrexafungerp MIC RangeFluconazole MIC Range
Candida albicans0.016 - 0.03≤1
Candida glabrata0.016 - 8Resistant isolates common
Candida krusei0.125 - 1Intrinsically resistant
Candida parapsilosis0.016 - 8Generally susceptible
Candida tropicalis0.06 - ≥8Susceptibility can vary
Candida auris (fluconazole-resistant)0.25 - 2>64

MIC (Minimum Inhibitory Concentration) values are sourced from multiple in vitro studies.[10][11][12][13][14]

The data clearly indicates that ibrexafungerp maintains potent activity against Candida species that are known to be intrinsically resistant or have acquired resistance to fluconazole, such as C. glabrata, C. krusei, and fluconazole-resistant C. auris.[10][11][12][13] Notably, the activity of ibrexafungerp is not significantly affected by low pH, which is characteristic of the vaginal environment and can reduce the efficacy of fluconazole.[14]

Experimental Protocols

DOVE (NCT03253094) Trial Methodology

The DOVE study was a Phase 2, multicenter, randomized, double-blind, double-dummy, active-controlled, dose-finding study.[15]

  • Patient Population: Adult females (≥18 years) with a diagnosis of moderate to severe acute vulvovaginal candidiasis, confirmed by a positive 10% KOH microscopy and a vaginal pH of ≤4.5.[15]

  • Intervention: Patients were randomized to one of several ibrexafungerp dosing regimens or a single 150 mg oral dose of fluconazole.[9] The primary comparison reported here is for the ibrexafungerp 300 mg twice daily for one day arm.

  • Primary Endpoints:

    • Clinical Cure: Defined as the complete resolution of all vulvovaginal signs and symptoms at the test-of-cure visit on Day 10.[9][16]

    • Mycological Eradication: Defined as a negative fungal culture at the test-of-cure visit on Day 10.[16]

  • Follow-up: Patients were also evaluated at Day 25 to assess sustained clinical response.[9]

Figure 2: DOVE Trial Experimental Workflow Screening Patient Screening (VVC Diagnosis, KOH+, pH ≤4.5) Randomization Randomization (1:1) Screening->Randomization IbrexafungerpArm Ibrexafungerp Arm (300 mg BID for 1 day) Randomization->IbrexafungerpArm FluconazoleArm Fluconazole Arm (150 mg for 1 day) Randomization->FluconazoleArm Day10 Day 10 Test-of-Cure Visit IbrexafungerpArm->Day10 FluconazoleArm->Day10 Day10_Endpoints Primary Endpoints Assessed: - Clinical Cure - Mycological Eradication Day10->Day10_Endpoints Day25 Day 25 Follow-up Visit Day10->Day25 Day25_Endpoint Sustained Clinical Response Assessed Day25->Day25_Endpoint

Figure 2: DOVE Trial Workflow

In Vitro Susceptibility Testing

Antifungal susceptibility testing was performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This method involves preparing serial dilutions of the antifungal agents in microtiter plates and inoculating them with a standardized suspension of the fungal isolate. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.

Conclusion

Ibrexafungerp presents a significant advancement in antifungal therapy. Its unique mechanism of action, targeting the fungal cell wall, provides a critical advantage against fluconazole-resistant Candida species. Clinical data from the DOVE trial demonstrates comparable initial efficacy to fluconazole for VVC, with evidence of a more sustained clinical response and a reduced need for rescue medication. The robust in vitro activity profile further supports its potential as a valuable alternative in the management of a broad spectrum of candidal infections. Further research, including Phase 3 trials and studies in other invasive fungal infections, will continue to delineate the full clinical potential of ibrexafungerp.

References

Cross-Resistance Profile of MK-5204: A Comparative Analysis Based on Enfumafungin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance profile of MK-5204, an orally active β-1,3-glucan synthesis inhibitor. Due to the discontinuation of this compound's development in favor of its successor, ibrexafungerp (formerly MK-3118 or SCY-078), direct and extensive cross-resistance studies on this compound are not publicly available. However, as both compounds are derivatives of the natural product enfumafungin and share the same mechanism of action, the wealth of data from ibrexafungerp studies serves as a valuable proxy to understand the potential cross-resistance landscape for this class of antifungals.

This comparison focuses on the activity of enfumafungin derivatives against fungal pathogens that have developed resistance to other major antifungal classes, namely echinocandins and azoles.

Mechanism of Action: Inhibition of β-1,3-Glucan Synthase

This compound, like other enfumafungin derivatives and echinocandins, targets the fungal cell wall by inhibiting the β-1,3-glucan synthase enzyme complex.[1][2] This enzyme is crucial for the synthesis of β-1,3-D-glucan, a key structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death in susceptible fungi.[1] While both enfumafungin derivatives and echinocandins target the same enzyme, they bind to distinct, though partially overlapping, sites on the catalytic subunit Fks1p.[1][3][4] This difference in binding is the basis for the limited cross-resistance observed between these two classes of drugs.[1][3][4]

cluster_fungal_cell Fungal Cell cluster_inhibitors Inhibitors UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-1,3-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Polymerization Cell_Wall Fungal Cell Wall (Structural Integrity) Glucan_Polymer->Cell_Wall MK_5204 This compound (Enfumafungin derivative) MK_5204->Glucan_Synthase Inhibition (Distinct Site) Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase Inhibition (Distinct Site)

Caption: Mechanism of action of this compound and echinocandins on the β-1,3-glucan synthesis pathway.

Cross-Resistance Profile: Comparative In Vitro Activity

Studies on ibrexafungerp demonstrate its potent activity against a broad range of Candida and Aspergillus species, including isolates resistant to both azoles and echinocandins.[1][4] This suggests that this compound would likely have exhibited a similar favorable profile with limited cross-resistance.

Activity Against Echinocandin-Resistant Isolates

The key to the limited cross-resistance between enfumafungin derivatives and echinocandins lies in their different binding sites on the glucan synthase enzyme.[1][4] Resistance to echinocandins is primarily mediated by mutations in the "hot spot" regions of the FKS genes (primarily FKS1 and FKS2).[5][6] While some FKS mutations can reduce the susceptibility to ibrexafungerp, many echinocandin-resistant strains remain susceptible.[5][7][8]

The following table summarizes the in vitro activity of ibrexafungerp against echinocandin-resistant Candida species from a collection of clinical isolates.

OrganismFKS MutationAnidulafungin MIC50/90 (mg/L)Ibrexafungerp MIC50/90 (mg/L)
C. albicansF641S/L/Y0.25 / 12 / 4
S645P/F/Y0.5 / 10.25 / 1
C. glabrataF659del/V/S/L>4 / >4>4 / >4
S663P/F2 / 42 / 4

Data adapted from a study on clinically relevant echinocandin-resistant Candida strains.[5][8]

These data indicate that the specific FKS mutation influences the degree of cross-resistance. For instance, mutations at the beginning of the hot spot region (e.g., F659 in C. glabrata and F641 in C. albicans) were associated with higher MIC values for ibrexafungerp, whereas mutations in the middle of the hot spot (e.g., S663 in C. glabrata and S645 in C. albicans) had a less pronounced effect on ibrexafungerp susceptibility.[5][8]

Activity Against Azole-Resistant Isolates

Ibrexafungerp has consistently demonstrated potent in vitro activity against azole-resistant Candida species.[1] This is expected, as the mechanism of action of azoles (inhibition of ergosterol synthesis) is entirely different from that of glucan synthase inhibitors. Therefore, cross-resistance between this compound and azoles would be highly unlikely.

The table below presents the in vitro activity of ibrexafungerp against a panel of Candida auris isolates, a species often exhibiting multidrug resistance, including high rates of fluconazole resistance.

OrganismNumber of IsolatesFluconazole MIC Range (µg/mL)Anidulafungin MIC Range (µg/mL)Micafungin MIC Range (µg/mL)Ibrexafungerp MIC Range (µg/mL)
C. auris1224 to >2560.016 to >320.03 to >320.06 to 2.0

Data adapted from a study on the in vitro activity of ibrexafungerp against C. auris isolates.[7]

These findings show that ibrexafungerp maintains its potency against isolates that are highly resistant to fluconazole.[7]

Mechanisms of Resistance to Enfumafungin Derivatives

Resistance to ibrexafungerp, and presumably to this compound, can arise from specific mutations in the FKS genes, different from the typical hot spot mutations that confer echinocandin resistance.[9] Studies have identified mutations primarily in the FKS2 gene in Nakaseomyces glabrata (Candida glabrata) that lead to reduced susceptibility to ibrexafungerp.[9]

FKS_Gene FKS Gene Mutation Mutation FKS_Gene->Mutation Altered_Glucan_Synthase Altered β-1,3-Glucan Synthase Enzyme Mutation->Altered_Glucan_Synthase Reduced_Binding Reduced Binding of This compound/Ibrexafungerp Altered_Glucan_Synthase->Reduced_Binding Resistance Resistance Reduced_Binding->Resistance

Caption: Logical workflow of the development of resistance to enfumafungin derivatives like this compound.

Experimental Protocols

The data presented in this guide are based on standard in vitro antifungal susceptibility testing methods. The general workflow for such an experiment is outlined below.

Antifungal Susceptibility Testing Workflow

Isolate_Prep Fungal Isolate Preparation Inoculum_Prep Inoculum Standardization Isolate_Prep->Inoculum_Prep Microdilution_Plate Inoculation of Microdilution Plates Inoculum_Prep->Microdilution_Plate Drug_Dilution Serial Dilution of Antifungal Agents Drug_Dilution->Microdilution_Plate Incubation Incubation Microdilution_Plate->Incubation MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: General experimental workflow for antifungal susceptibility testing.

Detailed Methodology: Broth Microdilution Assay for Yeasts (as per CLSI M27)
  • Isolate Preparation: Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud dextrose agar) to ensure purity and viability.

  • Inoculum Standardization: A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a standardized RPMI 1640 medium to achieve a final inoculum concentration.

  • Drug Dilution: The antifungal agents (e.g., this compound, ibrexafungerp, comparators) are serially diluted in the RPMI 1640 medium in 96-well microdilution plates to obtain a range of concentrations.

  • Inoculation: Each well of the microdilution plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are also included.

  • Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This is typically assessed visually or using a spectrophotometer.

Conclusion

Based on the extensive data available for its successor, ibrexafungerp, it is highly probable that this compound would have demonstrated a favorable cross-resistance profile. As a β-1,3-glucan synthesis inhibitor from the enfumafungin class, its distinct binding site on the target enzyme would likely confer activity against many echinocandin-resistant fungal isolates. Furthermore, due to its different mechanism of action, cross-resistance with azole antifungals would not be expected. The development of resistance to this compound would likely be associated with specific mutations in the FKS genes, similar to what has been observed with ibrexafungerp. These characteristics underscore the potential of this class of antifungals to address the challenge of multidrug-resistant fungal infections.

References

Benchmarking MK-5204 (Fosmanogepix) Against First-Line Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antifungal agent MK-5204, the prodrug of manogepix (also known as fosmanogepix), against established first-line antifungal agents. The comparative analysis is supported by in vitro susceptibility data and detailed experimental methodologies.

Introduction to this compound (Fosmanogepix)

This compound is a first-in-class antifungal agent that represents a significant development in the treatment of invasive fungal infections. It is the N-phosphonooxymethylene prodrug of manogepix, which exerts its antifungal activity through a novel mechanism of action: the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the proper localization and function of a wide array of cell wall proteins.[2][3] By disrupting this pathway, manogepix compromises fungal cell wall integrity, leading to growth inhibition and cell death.[2][4] This unique mechanism suggests a potential for activity against fungal strains that have developed resistance to existing antifungal classes.[3]

Overview of First-Line Antifungal Agents

The current armamentarium of first-line antifungal agents for systemic use primarily comprises three classes:

  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane fluidity and function, leading to a fungistatic effect.[7]

  • Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): Echinocandins are non-competitive inhibitors of β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall.[8][9][10] This disruption of cell wall synthesis leads to osmotic instability and fungal cell death, resulting in a fungicidal action against most Candida species.[9][11]

  • Polyenes (e.g., Amphotericin B): Amphotericin B is a broad-spectrum antifungal that binds to ergosterol in the fungal cell membrane.[12][13][14] This binding leads to the formation of pores or channels that increase membrane permeability, allowing for the leakage of intracellular ions and macromolecules, ultimately resulting in cell death.[12][15][16]

Comparative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of manogepix (the active moiety of this compound) in comparison to first-line antifungal agents against various clinically important fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the isolates tested, respectively.

Table 1: Comparative In Vitro Activity against Candida Species

Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans (414)Manogepix≤0.008 - 0.030.0080.008
AnidulafunginN/AN/AN/A
MicafunginN/AN/AN/A
FluconazoleN/AN/AN/A
C. glabrata ManogepixN/AN/A0.25
AnidulafunginN/AN/AN/A
MicafunginN/AN/AN/A
FluconazoleN/AN/AN/A
C. parapsilosis ManogepixN/AN/A0.03
AnidulafunginN/AN/AN/A
MicafunginN/AN/AN/A
FluconazoleN/AN/AN/A
C. tropicalis ManogepixN/AN/A0.06
AnidulafunginN/AN/AN/A
MicafunginN/AN/AN/A
FluconazoleN/AN/AN/A
C. auris (200)Manogepix0.004 - 0.060.030.03
AnidulafunginN/AN/AN/A
CaspofunginN/AN/AN/A
MicafunginN/AN/AN/A
Fluconazole≥32≥32≥32
VoriconazoleN/AN/AN/A
Amphotericin BN/AN/AN/A

Data compiled from multiple sources.[17][18] N/A indicates data not available in the provided search results.

Table 2: Comparative In Vitro Activity against Aspergillus Species

Organism (No. of Isolates)Antifungal AgentMEC Range (µg/mL)MEC50 (µg/mL)MEC90 (µg/mL)
A. fumigatus Manogepix0.008 - 0.1250.03 - 0.060.03 - 0.06
Voriconazole (MIC)N/AN/A0.5 - 2
Posaconazole (MIC)N/AN/A0.5 - 2
Itraconazole (MIC)N/AN/A0.5 - 2
Amphotericin B (MIC)N/AN/AN/A
A. flavus ManogepixN/A0.060.06
Voriconazole (MIC)N/AN/AN/A
Amphotericin B (MIC)N/AN/AN/A
A. niger ManogepixN/A0.030.03
Voriconazole (MIC)N/AN/AN/A
Amphotericin B (MIC)N/AN/AN/A
A. terreus ManogepixN/A0.030.03
Voriconazole (MIC)N/AN/AN/A
Amphotericin B (MIC)N/AN/AN/A

Data compiled from multiple sources.[19][20] For molds like Aspergillus, Minimum Effective Concentration (MEC) is often reported for echinocandins and manogepix, representing the lowest concentration at which abnormal, branched hyphal growth is observed. For azoles and polyenes, MIC values are typically used.

Experimental Protocols

The in vitro susceptibility data presented in this guide were generated using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27 / EUCAST E.Def 7.3.1)

This method is employed for determining the MIC of antifungal agents against yeast isolates, such as Candida species.

  • Inoculum Preparation: Yeast isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the yeast is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent and serially diluted in the test medium to create a range of concentrations.

  • Microdilution Plate Setup: A 96-well microtiter plate is used. Each well is filled with a specific concentration of the antifungal agent. The prepared yeast inoculum is then added to each well. A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for 24-48 hours.

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits the visible growth of the yeast. This concentration is recorded as the MIC.

Broth Microdilution Method for Molds (CLSI M38 / EUCAST E.Def 9.3.1)

This method is used for determining the MIC or MEC of antifungal agents against filamentous fungi, such as Aspergillus species.

  • Inoculum Preparation: Molds are grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation occurs. Conidia (spores) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is then filtered to remove hyphal fragments and the concentration is adjusted using a hemocytometer or spectrophotometer to the desired final inoculum size.

  • Antifungal Agent Preparation: Similar to the yeast protocol, stock solutions of the antifungal agents are prepared and serially diluted in the test medium.

  • Microdilution Plate Setup: The setup is analogous to the yeast protocol, with each well of a 96-well plate containing a specific drug concentration and the prepared mold inoculum.

  • Incubation: Plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC/MEC Determination:

    • MIC: For azoles and polyenes, the MIC is determined as the lowest drug concentration that causes a complete or near-complete inhibition of growth compared to the growth control.

    • MEC: For echinocandins and manogepix, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, and compact hyphal forms, as opposed to the filamentous growth seen in the control well.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Antifungal_Mechanisms cluster_MK5204 This compound (Manogepix) cluster_Azoles Azoles cluster_Echinocandins Echinocandins cluster_Polyenes Polyenes MK5204 Manogepix Gwt1 Gwt1 Enzyme MK5204->Gwt1 Inhibits GPI_synthesis GPI Anchor Biosynthesis CellWall_Proteins Cell Wall Glycoproteins GPI_synthesis->CellWall_Proteins Essential for anchoring CellWall_Integrity_MK Compromised Cell Wall Integrity Azoles Fluconazole, Voriconazole Lanosterol_demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Cell_Membrane_A Fungal Cell Membrane Ergosterol_synthesis->Cell_Membrane_A Essential component Membrane_Function_A Altered Membrane Fluidity & Function Echinocandins Caspofungin, Micafungin Glucan_synthase β-(1,3)-D-glucan Synthase Echinocandins->Glucan_synthase Inhibits Glucan_synthesis β-(1,3)-D-glucan Synthesis Cell_Wall_E Fungal Cell Wall Glucan_synthesis->Cell_Wall_E Major structural component CellWall_Integrity_E Loss of Cell Wall Integrity Polyenes Amphotericin B Ergosterol Ergosterol Polyenes->Ergosterol Binds to Pore_Formation Pore Formation Cell_Membrane_P Fungal Cell Membrane Ergosterol->Cell_Membrane_P Component of Ion_Leakage Ion Leakage & Cell Death Cell_Membrane_P->Pore_Formation Disrupts

Caption: Mechanisms of action of this compound and first-line antifungals.

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow (Broth Microdilution) start Start: Fungal Isolate culture 1. Culture Isolate (24-72h) start->culture inoculum_prep 2. Prepare Inoculum (Adjust to 0.5 McFarland or count spores) culture->inoculum_prep plate_setup 4. Inoculate Microtiter Plate (96-well) inoculum_prep->plate_setup serial_dilution 3. Prepare Antifungal Serial Dilutions serial_dilution->plate_setup incubation 5. Incubate Plate (35°C, 24-72h) plate_setup->incubation read_results 6. Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic 7. Determine MIC/MEC read_results->determine_mic end End: Report MIC/MEC Value determine_mic->end

Caption: Standardized broth microdilution antifungal susceptibility testing workflow.

Conclusion

This compound (fosmanogepix), through its active moiety manogepix, demonstrates potent in vitro activity against a broad range of clinically important fungi, including species that are resistant to current first-line therapies. Its novel mechanism of action, targeting the fungal-specific enzyme Gwt1, distinguishes it from existing antifungal classes. The comparative data presented in this guide suggest that fosmanogepix has the potential to be a valuable addition to the antifungal armamentarium. Further clinical studies are necessary to fully elucidate its efficacy and safety profile in the treatment of invasive fungal infections.

References

In Vivo Efficacy of MK-5204: A Comparative Analysis with its Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Kenilworth, NJ - MK-5204, an orally active β-1,3-glucan synthesis inhibitor, has demonstrated significant promise in preclinical studies for the treatment of disseminated candidiasis. Developed as a semi-synthetic derivative of the natural product enfumafungin, this compound showed robust in vivo efficacy in murine models.[1][2][3] This report provides a comparative guide to the in vivo performance of this compound and its key analogs, supported by experimental data from pivotal preclinical studies.

This compound emerged from an extensive optimization effort to develop an orally bioavailable glucan synthase inhibitor.[2] The core strategy involved modifications at the C2 and C3 positions of the enfumafungin scaffold. A key breakthrough was the identification of a 3-carboxamide-1,2,4-triazole substituent at the C2 position, which conferred potent antifungal activity.[1] Further structural refinement, notably the replacement of an isopropyl alpha-amino substituent with a t-butyl group, enhanced oral exposure while preserving the compound's antifungal potency, leading to the identification of this compound.[2][3]

Comparative In Vivo Efficacy in a Murine Candidiasis Model

The in vivo efficacy of this compound and its analogs was primarily evaluated in a murine model of disseminated candidiasis, specifically the Target Organ (Kidney) Assay (TOKA). This model is a well-established method for assessing the therapeutic potential of antifungal agents. The primary endpoint in the TOKA model is the reduction in fungal burden in the kidneys, a key target organ in disseminated candidiasis.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound and its analogs. The data is compiled from preclinical studies to provide a clear comparison of their performance.

Table 1: In Vivo Efficacy of this compound and Analogs in the Murine TOKA Model

CompoundDose (mg/kg, p.o.)Mean Fungal Burden Reduction (log CFU/g kidney) vs. Vehicle
This compound 25> 3.0
12.52.5
6.251.5
8h (unalkylated carboxamide) 25~2.0
12.5< 1.0
6.25Inactive
8m (alkylated analog) 25~2.0
12.5~1.5
8o (alkylated analog) 25~2.0
12.5~1.5
8n, 8p-r (lipophilic analogs) 25~2.0
12.5< 1.5
8b (cyano analog) 25Inactive
8l (sulfonamide analog) 25Inactive

Data is approximated from published literature. p.o. - oral administration.

Table 2: Comparative Pharmacokinetics in Mice

CompoundOral Exposure (AUC, µM·h)
This compound Superior
8h (unalkylated carboxamide) Low
8m, 8o (smaller alkyl analogs) Similar to 8h
8n, 8p-r (lipophilic analogs) 3-4x improvement over 8h

AUC - Area Under the Curve, a measure of total drug exposure.

The data clearly indicates that while some analogs with more lipophilic substituents (8n, 8p-r) showed improved oral exposure compared to the parent carboxamide (8h), this did not translate to superior in vivo efficacy.[1] The gains in pharmacokinetic properties were often offset by a decrease in intrinsic antifungal activity.[1] this compound, however, struck a balance between potent antifungal activity and favorable oral pharmacokinetics, resulting in robust and dose-dependent reduction in fungal burden in the TOKA model.[1][3] It is noteworthy that development of this compound was later discontinued in favor of ibrexafungerp (MK-3118, SCY-078), which demonstrated even more superior oral efficacy in murine infection models.[1]

Experimental Protocols

Murine Model of Disseminated Candidiasis (TOKA)

The in vivo efficacy of the compounds was assessed using a standardized murine model of disseminated candidiasis.

  • Animal Model: Male CF-1 mice were used for the study.

  • Infection: Mice were infected intravenously with a clinical isolate of Candida albicans (e.g., MY1055). The inoculum size was calibrated to establish a consistent and non-lethal kidney infection.

  • Treatment: The test compounds, including this compound and its analogs, were formulated in a suitable vehicle (e.g., 0.25% methylcellulose) and administered orally (p.o.) at various doses (e.g., 6.25, 12.5, and 25 mg/kg) shortly after infection. A vehicle control group was included in each experiment.

  • Endpoint: At a predetermined time point post-infection (e.g., 72 hours), mice were euthanized, and their kidneys were aseptically removed.

  • Fungal Burden Determination: The kidneys were homogenized, and serial dilutions of the homogenates were plated on appropriate agar medium (e.g., Sabouraud Dextrose Agar). The plates were incubated, and the number of colony-forming units (CFU) was determined. The fungal burden was expressed as log10 CFU per gram of kidney tissue.

  • Efficacy Calculation: The efficacy of the treatment was determined by calculating the reduction in the mean log10 CFU/g of kidney tissue in the treated groups compared to the vehicle control group. A reduction of ≥ 2 log CFU/g is generally considered robust activity.[1]

Pharmacokinetic Studies in Mice

Pharmacokinetic profiles of the compounds were evaluated in mice to determine their oral exposure.

  • Animal Model: Male CF-1 mice were used for the pharmacokinetic studies.

  • Dosing: Compounds were administered as a single oral dose.

  • Blood Sampling: Blood samples were collected at multiple time points post-dosing via cardiac puncture or another appropriate method.

  • Plasma Analysis: Plasma was separated from the blood samples, and the concentrations of the test compounds were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameters: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax).

Visualizing the Mechanism of Action and Experimental Workflow

To better illustrate the underlying biological pathway and the experimental process, the following diagrams are provided.

G Mechanism of Action of this compound cluster_cell_wall Fungal Cell Wall UDP-glucose UDP-glucose beta-1,3-glucan_synthase β-1,3-glucan Synthase UDP-glucose->beta-1,3-glucan_synthase Substrate beta-1,3-glucan β-1,3-glucan beta-1,3-glucan_synthase->beta-1,3-glucan Synthesis Cell_Wall_Integrity Cell Wall Integrity beta-1,3-glucan->Cell_Wall_Integrity MK5204 This compound MK5204->beta-1,3-glucan_synthase Inhibition

Caption: Mechanism of action of this compound targeting β-1,3-glucan synthase.

G Murine TOKA Experimental Workflow Infection IV Infection with Candida albicans Treatment Oral Administration of This compound or Analogs Infection->Treatment Incubation 72-hour Incubation Treatment->Incubation Euthanasia Euthanasia and Kidney Harvest Incubation->Euthanasia Homogenization Kidney Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Counting CFU Counting Plating->CFU_Counting Data_Analysis Data Analysis: log CFU/g Reduction CFU_Counting->Data_Analysis

Caption: Experimental workflow for the murine Target Organ Kidney Assay (TOKA).

References

The Strategic Shift from MK-5204 to Ibrexafungerp in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of antifungal drug development witnessed a pivotal shift with the discontinuation of MK-5204 in favor of ibrexafungerp. This decision was not rooted in the failure of this compound, but rather in a strategic realignment of pharmaceutical portfolios and the successful chemical optimization of a new lead candidate, ibrexafungerp, which demonstrated superior preclinical and clinical potential. Ibrexafungerp, a first-in-class triterpenoid antifungal, has since emerged as a significant advancement in the treatment of fungal infections, particularly for vulvovaginal candidiasis (VVC).

The development of both this compound and ibrexafungerp originated from the same class of enfumafungin-derived compounds, which act by inhibiting β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. Merck & Co. was initially involved in the development of this class of antifungals. However, following a strategic review and prioritization of its infectious disease portfolio, Merck decided to return the development and commercialization rights for the lead compound, then known as MK-3118, to SCYNEXIS, Inc.[1][2][3]. SCYNEXIS subsequently continued the development of MK-3118, which was later named ibrexafungerp (formerly SCY-078).

This compound was a promising orally active β-1,3-glucan synthesis inhibitor that demonstrated broad-spectrum activity against Candida species and robust efficacy in a murine model of disseminated candidiasis[4]. However, further chemical optimization of the enfumafungin scaffold led to the discovery of ibrexafungerp. This newer compound exhibited significant improvements, including enhanced antifungal activity in the presence of serum and increased oral exposure, making it a superior candidate for clinical development[5].

Comparative Preclinical and Clinical Data

While direct head-to-head clinical trial data between this compound and ibrexafungerp is unavailable due to the discontinuation of this compound's development, a comparison of their available preclinical and clinical data highlights the advantages that led to the prioritization of ibrexafungerp.

In Vitro Antifungal Activity

Ibrexafungerp has demonstrated potent in vitro activity against a wide range of Candida species, including strains resistant to other antifungal agents.

Organism Ibrexafungerp MIC Range (µg/mL) Ibrexafungerp MIC50 (µg/mL) Ibrexafungerp MIC90 (µg/mL)
Candida albicans0.016 - 0.50.060.125
Candida glabrata0.016 - 80.251
Candida parapsilosis0.03 - 40.51
Candida tropicalis0.06 - ≥80.52
Candida krusei0.125 - 111
Candida auris0.25 - 211
Data compiled from multiple sources. MIC values can vary based on testing methodology.

This compound also showed broad-spectrum activity against Candida species in preclinical studies[4]. However, the optimization that led to ibrexafungerp resulted in improved potency, particularly in the presence of serum, a critical factor for treating systemic infections[5].

Pharmacokinetic Profile

One of the key advantages of ibrexafungerp is its oral bioavailability, a significant improvement over the existing echinocandin class of glucan synthase inhibitors which are only available in intravenous formulations.

Parameter Ibrexafungerp
Route of Administration Oral
Time to Max. Concentration (Tmax) 4 - 6 hours
Elimination Half-life (t1/2) Approximately 20 hours
Protein Binding >99%
Metabolism Primarily via CYP3A4
Excretion Predominantly in feces
Data for ibrexafungerp.

Preclinical studies of this compound also demonstrated oral efficacy; however, the structural modifications in ibrexafungerp led to improved oral exposure[4][5].

In Vivo Efficacy

Both this compound and ibrexafungerp have shown efficacy in murine models of disseminated candidiasis. This compound demonstrated a robust reduction in fungal burden in the kidneys of infected mice[4]. Similarly, ibrexafungerp has shown significant efficacy in murine models of invasive candidiasis, including infections caused by resistant strains like Candida auris[6]. The improved pharmacokinetic and pharmacodynamic properties of ibrexafungerp are believed to contribute to its potent in vivo activity.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) for ibrexafungerp and comparator antifungal agents are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 protocols.

Protocol Outline:

  • Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates to ensure viability and purity. A standardized inoculum suspension is then prepared in RPMI 1640 medium.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well. For echinocandins and ibrexafungerp, this is often a reduction in turbidity.

Murine Model of Disseminated Candidiasis

The in vivo efficacy of glucan synthase inhibitors is commonly evaluated in a murine model of disseminated candidiasis.

Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are typically used to establish a robust infection.

  • Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of a Candida species.

  • Treatment: At a specified time post-infection, treatment is initiated with the test compound (e.g., this compound or ibrexafungerp) administered orally, and a control group receives a vehicle.

  • Efficacy Assessment: The primary endpoint is the fungal burden in target organs, typically the kidneys, which are harvested at the end of the study period. The kidneys are homogenized, and serial dilutions are plated on agar to enumerate colony-forming units (CFU). A significant reduction in CFU in the treated group compared to the control group indicates efficacy. Survival studies are also conducted where the endpoint is the time to morbidity.

Signaling Pathways and Logical Relationships

Antifungal_Development_Pathway cluster_Merck Merck & Co. Development cluster_Scynexis SCYNEXIS, Inc. Development Enfumafungin Scaffold Enfumafungin Scaffold This compound This compound MK-3118 MK-3118 Portfolio Prioritization Portfolio Prioritization Discontinuation Discontinuation Ibrexafungerp (SCY-078) Ibrexafungerp (SCY-078) Discontinuation->Ibrexafungerp (SCY-078) Rights Returned for MK-3118 Clinical Development Clinical Development Ibrexafungerp (SCY-078)->Clinical Development FDA Approval FDA Approval

Figure 1. Logical flow of the development shift from this compound to ibrexafungerp.

Glucan_Synthase_Inhibition Ibrexafungerp Ibrexafungerp Glucan Synthase Complex Glucan Synthase Complex Ibrexafungerp->Glucan Synthase Complex Inhibits Cell Lysis Cell Lysis Ibrexafungerp->Cell Lysis Leads to FKS1/FKS2 Subunits FKS1/FKS2 Subunits FKS1/FKS2 Subunits->Glucan Synthase Complex Forms beta-1,3-D-Glucan beta-1,3-D-Glucan Glucan Synthase Complex->beta-1,3-D-Glucan Synthesizes UDP-Glucose UDP-Glucose UDP-Glucose->Glucan Synthase Complex Substrate Fungal Cell Wall Fungal Cell Wall beta-1,3-D-Glucan->Fungal Cell Wall Component of Fungal Cell Wall->Cell Lysis Weakened

Figure 2. Mechanism of action of ibrexafungerp via glucan synthase inhibition.

Conclusion

The transition from the development of this compound to the successful launch of ibrexafungerp is a compelling case study in pharmaceutical research and development. It underscores the importance of continuous chemical optimization to identify candidates with the most favorable pharmacological profiles. While this compound was a promising compound, ibrexafungerp's enhanced properties, particularly its improved oral exposure and activity in the presence of serum, positioned it as a superior therapeutic agent. The strategic decision by Merck to reprioritize its portfolio, followed by the focused development by SCYNEXIS, ultimately led to the approval of a novel, first-in-class oral antifungal, addressing a significant unmet medical need in the treatment of fungal infections.

References

Safety Operating Guide

Navigating the Disposal of MK-5204: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists working with the investigational antifungal agent MK-5204, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential information based on general principles of chemical waste management and data from related compounds to ensure safe handling and disposal.

Immediate Safety and Disposal Recommendations

Given the absence of a dedicated SDS for this compound, all handling and disposal procedures should be conducted with the assumption that the compound may be hazardous. The primary directive for disposal of unused this compound and contaminated materials is to treat it as hazardous chemical waste .

Step-by-Step Disposal Procedure:

  • Consult Your Institution's EHS Department: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Segregate Waste: Do not mix this compound waste with other chemical or biological waste streams unless explicitly instructed to do so by your EHS department.

  • Use Designated Waste Containers: Place all solid waste (e.g., contaminated personal protective equipment, absorbent materials, empty vials) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed containers designated for hazardous chemical waste.

  • Labeling: Ensure containers are labeled with the full chemical name ("this compound"), the quantity of waste, and any known hazard information.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's hazardous waste management service.

  • Disposal: The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[1][2] Your EHS department will coordinate this. Do not dispose of this compound down the drain or in regular trash.[1]

Understanding the Hazards: Insights from Similar Compounds

This compound is a derivative of enfumafungin, a triterpene glycoside, and functions as a β-1,3-glucan synthesis inhibitor. While specific toxicity and environmental fate data for this compound are not available in the public domain, information on other antifungal agents, such as azoles, highlights the potential for environmental persistence and aquatic toxicity.[3][4][5] It is prudent to handle this compound with the assumption that it may have similar environmental concerns. A Safety Data Sheet for a different chemical product from Merck Millipore indicates that some research chemicals can be harmful to aquatic life with long-lasting effects.[2]

General Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][6]

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data regarding disposal parameters or specific experimental protocols for the disposal of this compound. The information that is available pertains to its synthesis and biological activity.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MK5204_Disposal_Workflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_action Action & Disposal start Start: Have this compound Waste assess_waste Assess Waste Type (Solid, Liquid, PPE) start->assess_waste segregate Segregate Waste Types assess_waste->segregate containerize Place in Designated Hazardous Waste Containers segregate->containerize label_waste Label Container with: - 'this compound' - Quantity - Hazard Info containerize->label_waste contact_ehs Contact Institutional EHS for Guidance label_waste->contact_ehs store_waste Store in Secure, Designated Area contact_ehs->store_waste ehs_pickup Arrange for Pickup by Certified Waste Disposal store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Essential Safety and Logistical Information for Handling MK-5204

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MK-5204 was not found during the search. The following guidance is based on general best practices for handling potent pharmaceutical compounds in a laboratory setting and information gathered from SDSs of similar research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe management of this compound within a laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 compliant. A face shield may be required for splash hazards.
Skin Protection Nitrile GlovesDouble gloving is recommended. Check for breakthrough times and change gloves frequently, especially if contamination is suspected.[1]
Laboratory CoatShould be buttoned and have long sleeves. A disposable gown is recommended for handling larger quantities or for extended procedures.
Respiratory Protection Chemical Fume Hood or other approved ventilated enclosureAll handling of solid or powdered this compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[2]
Respirator (if required)If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges may be necessary. Consult with your EHS department for respirator selection and fit-testing.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial to minimize risk and ensure procedural consistency.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and contact your EHS department immediately.

  • Labeling: Ensure the container is clearly labeled with the compound name (this compound), hazard information (if known), and date of receipt.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area.[1] Follow any specific storage temperature requirements provided by the supplier. Keep it segregated from incompatible materials.

Preparation and Handling
  • Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood.[2] The work surface should be covered with absorbent, disposable bench paper.

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated and calibrated analytical balance. Use appropriate tools (e.g., spatulas) to handle the material and clean them thoroughly after use.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately capped and labeled with the solution's contents, concentration, and date of preparation.

Spill and Emergency Procedures
  • Minor Spills (Solid): In a fume hood, carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Place the collected material in a sealed container for disposal. Clean the spill area with an appropriate solvent and then soap and water.

  • Minor Spills (Liquid): In a fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spills: Evacuate the area immediately and alert others. Contact your institution's EHS department and follow their emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Expired this compound Dispose of as hazardous chemical waste through your institution's EHS department. Do not dispose of it down the drain or in regular trash.[2]
Contaminated Labware (solid) Disposable items such as gloves, bench paper, and pipette tips should be placed in a designated, sealed hazardous waste container.
Contaminated Labware (liquid) Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
Solutions of this compound Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

Experimental Workflow for Handling this compound

This compound Handling and Disposal Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Prep Prepare Workspace in Fume Hood Storage->Prep Donning_PPE Don PPE Prep->Donning_PPE Weighing Weighing Solid Donning_PPE->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Experiment Conduct Experiment Solution_Prep->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Solid_Waste Solid Waste Disposal Waste_Segregation->Solid_Waste Liquid_Waste Liquid Waste Disposal Waste_Segregation->Liquid_Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.